Product packaging for Spirapril Hydrochloride(Cat. No.:CAS No. 94841-17-5)

Spirapril Hydrochloride

Cat. No.: B023658
CAS No.: 94841-17-5
M. Wt: 503.1 g/mol
InChI Key: CLDOLNORSLLQDI-OOAIBONUSA-N
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Description

Spirapril hydrochloride (CAS 94841-17-5) is an angiotensin-converting enzyme (ACE) inhibitor prodrug used in research for studying hypertension and congestive heart failure . Following oral administration, it is converted in the body to its active metabolite, spiraprilat . This active form competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II . This inhibition leads to vasodilation and a decrease in aldosterone secretion, resulting in increased sodium excretion and reduced fluid volume . In vivo studies have shown that this compound exhibits antihypertensive activity and can cross the blood-brain barrier, making it a compound of interest for central nervous system-related research . From a research perspective, Spirapril may offer a potential advantage due to its dual renal and hepatic clearance mechanisms, which may differentiate it from other ACE inhibitors that are predominantly renally eliminated . This product is intended for research purposes only and is not formulated or approved for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31ClN2O5S2 B023658 Spirapril Hydrochloride CAS No. 94841-17-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S2.ClH/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27;/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27);1H/t15-,17-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDOLNORSLLQDI-OOAIBONUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044272
Record name Spirapril hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94841-17-5
Record name Spirapril hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spirapril hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[(2S)-2-[[(1S)-1-ethoxycarbonyl-3-phenylpropyl] amino]propanoyl]-1,4-dithiaspiro [4.4]nonane-7-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPIRAPRIL HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Spirapril Hydrochloride in the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanism, pharmacodynamics, and relevant experimental methodologies pertaining to Spirapril Hydrochloride, a potent angiotensin-converting enzyme (ACE) inhibitor.

Introduction

This compound is an orally administered antihypertensive agent belonging to the dicarboxylate class of angiotensin-converting enzyme (ACE) inhibitors.[1] It functions as a prodrug, meaning it is pharmacologically inactive until it undergoes metabolic conversion in the body to its active form.[1][2][3] This active metabolite, known as spiraprilat, is responsible for the drug's therapeutic effects.[2][3][4][5] The primary clinical application of Spirapril is in the management of hypertension and congestive heart failure.[4][6] Its mechanism of action is centered on the precise and potent inhibition of ACE, a critical enzyme in the Renin-Angiotensin System (RAS).[3][7][8]

The Renin-Angiotensin System (RAS) Signaling Pathway

The Renin-Angiotensin System is a fundamental hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The pathway is initiated by the release of renin from the kidneys in response to hypotension or low sodium levels. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form the decapeptide Angiotensin I. Angiotensin I is subsequently converted into the highly active octapeptide, Angiotensin II, by the Angiotensin-Converting Enzyme (ACE), which is predominantly found in the pulmonary circulation.

Angiotensin II exerts powerful physiological effects by binding to its receptors (primarily AT1 receptors), leading to:

  • Vasoconstriction: Direct contraction of vascular smooth muscle, which increases systemic vascular resistance and blood pressure.[7]

  • Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, thereby increasing blood volume and pressure.[3][7]

RAS_Pathway cluster_Systemic Systemic Circulation & Tissues cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (Lungs, Endothelium) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase

Figure 1: The Renin-Angiotensin System (RAS) cascade.

Core Mechanism of Action of Spirapril

Spirapril's therapeutic action is not direct but is mediated entirely through its active metabolite, spiraprilat.

3.1 Bioactivation to Spiraprilat Following oral administration, this compound is absorbed and rapidly hydrolyzed, primarily in the liver, by esterase enzymes. This metabolic process cleaves the ethyl ester group from the spirapril molecule to form spiraprilat, the active dicarboxylic acid metabolite.[1][5] Spirapril itself has significantly lower ACE inhibitory activity compared to spiraprilat.[9]

3.2 Competitive Inhibition of ACE Spiraprilat competitively binds to the active site of the Angiotensin-Converting Enzyme.[3][10] This binding is potent and reversible, preventing ACE from accessing its natural substrate, Angiotensin I. By occupying the enzyme's active site, spiraprilat effectively blocks the conversion of Angiotensin I to Angiotensin II.[3][4][7]

The reduction in Angiotensin II levels leads to two primary antihypertensive effects:

  • Vasodilation: The potent vasoconstrictor effect of Angiotensin II is diminished, causing relaxation of arterial smooth muscle, a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.[7][8]

  • Reduced Aldosterone Secretion: The decrease in Angiotensin II stimulation of the adrenal cortex leads to lower aldosterone levels. This reduces sodium and water retention, contributing to a decrease in blood volume and a further lowering of blood pressure.[6][7]

Spirapril_MOA cluster_Systemic Systemic Circulation & Tissues cluster_Drug Drug Action cluster_Effects Therapeutic Outcomes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin ACE_Node ACE Angiotensin_I->ACE_Node Substrate Angiotensin_II Angiotensin II (Reduced Levels) Vasodilation Vasodilation Aldosterone_Dec Decreased Aldosterone ACE_Node->Angiotensin_II Conversion Spirapril Spirapril (Prodrug) Spiraprilat Spiraprilat (Active Metabolite) Spirapril->Spiraprilat Hepatic Esterolysis Spiraprilat->ACE_Node Competitive Inhibition BP_Decrease Decreased Blood Pressure Vasodilation->BP_Decrease Aldosterone_Dec->BP_Decrease

Figure 2: Mechanism of ACE inhibition by Spiraprilat.

Pharmacodynamic Profile and Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Spiraprilat is a highly potent inhibitor of ACE, with IC50 values reported in the low nanomolar range.

Table 1: In Vitro ACE Inhibitory Potency

Compound IC50 (nM) Potency Relative to Prodrug
Spiraprilat 0.8 - 0.81[9][11] ~83-fold higher

| Spirapril | 67[12] | Baseline |

Data compiled from in vitro studies using rabbit lung ACE.[9][12]

Experimental Protocol: In Vitro ACE Inhibition Assay

The determination of IC50 values for ACE inhibitors is commonly performed using an in vitro spectrophotometric assay. The following protocol is a representative methodology based on the enzymatic cleavage of a synthetic substrate.

Objective: To quantify the inhibitory activity of a test compound (e.g., spiraprilat) on Angiotensin-Converting Enzyme.

Principle: ACE catalyzes the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) into Hippuric Acid (HA) and the dipeptide Histidyl-Leucine. The amount of Hippuric Acid produced is proportional to the enzyme's activity. By measuring the concentration of HA in the presence and absence of an inhibitor, the degree of inhibition can be calculated.[13]

Key Reagents & Materials:

  • ACE (from rabbit lung) solution (e.g., 100 mU/mL)[14]

  • Substrate: Hippuryl-Histidyl-Leucine (HHL) solution[9][13]

  • Test Compound: Spiraprilat, serially diluted

  • Assay Buffer: Phosphate or Borate buffer (pH 8.3)[14][15]

  • Stop Solution: 1 M HCl[15]

  • Extraction Solvent: Ethyl Acetate[13][15]

  • UV-Vis Spectrophotometer

Procedure:

  • Pre-incubation: A solution of ACE is pre-incubated with either the buffer (control) or varying concentrations of the test compound for a short period (e.g., 5-10 minutes) at 37°C.[14][16]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the HHL substrate solution to the mixture.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).[15][16]

  • Reaction Termination: The reaction is stopped by adding a strong acid, such as 1 M HCl.[15]

  • Extraction: The product, Hippuric Acid, is extracted from the aqueous mixture using an organic solvent like ethyl acetate.[13][15]

  • Quantification: The solvent is evaporated, and the remaining Hippuric Acid is redissolved in a suitable solvent (e.g., water). The absorbance of this solution is measured using a UV-Vis spectrophotometer at approximately 228 nm.[15]

  • Calculation: The percent inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Assay_Workflow cluster_Prep Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Analysis A Prepare Serial Dilutions of Spiraprilat C 1. Pre-incubate ACE with Spiraprilat (37°C) A->C B Prepare ACE Solution and HHL Substrate B->C D 2. Add HHL Substrate to Initiate Reaction C->D E 3. Incubate (37°C) D->E F 4. Terminate Reaction (add HCl) E->F G 5. Extract Hippuric Acid with Ethyl Acetate F->G H 6. Evaporate Solvent & Re-dissolve Product G->H I 7. Measure Absorbance at 228 nm H->I J 8. Calculate % Inhibition and Determine IC50 I->J

Figure 3: Workflow for an in vitro ACE inhibition assay.

Pharmacokinetic Properties

The clinical efficacy of Spirapril is also defined by its pharmacokinetic profile, particularly the conversion to spiraprilat and its subsequent disposition.

Table 2: Summary of Pharmacokinetic Parameters

Parameter Spirapril (Prodrug) Spiraprilat (Active Metabolite)
Oral Bioavailability ~50%[17] Virtually zero[17]
Metabolism Rapidly converted via esterolysis[17] -
Terminal Half-life 20-50 minutes (IV)[17] ~35 hours (biphasic)[1][17]
Plasma Clearance 56 L/h (IV)[17] 10 L/h[17]

| Elimination Route | - | Dual: Renal and Hepatic[1][2] |

This dual elimination pathway for spiraprilat is a notable characteristic, suggesting that the drug may be used with less need for dosage adjustment in patients with renal impairment compared to ACE inhibitors that are cleared exclusively by the kidneys.[2][18]

Conclusion

This compound exerts its antihypertensive effects through its active metabolite, spiraprilat, a highly potent and specific inhibitor of the Angiotensin-Converting Enzyme. By competitively blocking the conversion of Angiotensin I to Angiotensin II, spiraprilat disrupts a key control point in the Renin-Angiotensin System. This leads to vasodilation and reduced aldosterone-mediated volume expansion, collectively resulting in a durable reduction in blood pressure. Its pharmacokinetic profile, characterized by efficient bioactivation and a dual elimination pathway for the active metabolite, further defines its clinical utility.

References

An In-depth Technical Guide to the Chemical Synthesis and Properties of Spirapril Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirapril hydrochloride is a potent, second-generation angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure. As a prodrug, it is metabolized in vivo to its active diacid metabolite, spiraprilat. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the experimental protocols for key transformations. Additionally, it summarizes the critical physicochemical and pharmacological properties of the drug, presenting quantitative data in a structured format. The mechanism of action through the Renin-Angiotensin-Aldosterone System (RAAS) is also elucidated and visualized. This document is intended to serve as a valuable resource for researchers, chemists, and pharmacologists involved in the discovery and development of cardiovascular therapeutics.

Introduction

This compound, chemically known as (8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrochloride, is a dicarboxylate-containing ACE inhibitor.[1] It is a prodrug that is hydrolyzed in the liver to its active metabolite, spiraprilat.[2] Spiraprilat competitively inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][3][4] This mode of action leads to vasodilation and a reduction in aldosterone secretion, resulting in a decrease in blood pressure.[4] This guide will delve into the synthetic pathways for obtaining this compound and its key properties.

Chemical Synthesis

The synthesis of this compound is a multi-step process involving the preparation of two key chiral intermediates followed by their coupling and final conversion to the hydrochloride salt. The most notable synthetic routes have been developed by Schering-Plough and Squibb.[3] This guide will focus on the Schering-Plough synthesis, which is widely referenced.

Synthesis Workflow

The overall synthetic strategy involves the preparation of a spirocyclic amino acid intermediate and a side-chain amino ester, followed by their coupling to form the spirapril backbone.

G General Synthesis Workflow for Spirapril A Cbz-Protected 4-Oxoproline Methyl Ester B Thioketal Protection A->B C Cbz Deprotection B->C D Spirocyclic Amino Acid Intermediate (78) C->D J Peptide Coupling D->J E Ethyl 2-Oxo-4-phenylbutanoate F Reductive Amination E->F G Side-Chain Amino Ester (80) F->G H N-Hydroxysuccinimide Activation G->H I Activated Side-Chain (81) H->I I->J K Spirapril (diastereomeric mixture) J->K L Diastereomer Separation K->L M Spirapril L->M N HCl Salt Formation M->N O This compound N->O G Mechanism of Action of Spirapril in the RAAS Pathway cluster_0 Systemic Effects cluster_1 Drug Intervention Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin ACE Angiotensin-Converting Enzyme (ACE) AngiotensinII Angiotensin II Aldosterone Aldosterone (from Adrenal Cortex) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Na_H2O_Retention->IncreasedBP Spirapril This compound (Prodrug) Spiraprilat Spiraprilat (Active Metabolite) Spirapril->Spiraprilat Hepatic Metabolism Spiraprilat->Inhibition ACE->AngiotensinII ACE Renin Renin (from Kidney)

References

Navigating Preclinical Development: A Technical Guide to the Pharmacokinetics and Bioavailability of Spirapril Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, represents a significant area of interest in the development of antihypertensive therapeutics. As a prodrug, its efficacy is intrinsically linked to its conversion to the active metabolite, spiraprilat. Understanding the pharmacokinetic (PK) and bioavailability profile of spirapril and spiraprilat in preclinical models is paramount for predicting its behavior in humans and for establishing a safe and effective dosing regimen. This technical guide provides a comprehensive overview of the available preclinical data, detailed experimental methodologies, and the underlying physiological pathways.

Pharmacokinetic Profile and Bioavailability

Spirapril is characterized as a potent, orally effective ACE inhibitor in preclinical species, including rats, dogs, and monkeys. Following oral administration, the prodrug spirapril is absorbed and subsequently hydrolyzed by esterases, primarily in the liver, to its pharmacologically active diacid metabolite, spiraprilat. Spiraprilat is a potent inhibitor of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).

While extensive pharmacodynamic studies have been conducted, specific quantitative pharmacokinetic parameters for spirapril and spiraprilat in preclinical models are not widely available in the public literature. However, qualitative descriptions indicate that spirapril is absorbed in a dose-proportional manner in dogs and rats. A notable characteristic of spirapril is its dual route of excretion. Unlike many other ACE inhibitors that are primarily cleared by the kidneys, spirapril and its metabolites are eliminated through both renal and hepatic pathways. In preclinical studies, a significant portion of the drug has been shown to be excreted in the feces, suggesting substantial biliary excretion. This dual excretion mechanism may be advantageous in patient populations with renal impairment.

Data Presentation: An Illustrative Example with a Structurally Related ACE Inhibitor

To provide researchers with a quantitative perspective on the preclinical pharmacokinetics of an ACE inhibitor, the following table summarizes the pharmacokinetic parameters for Idrapril, another ACE inhibitor, in rats and dogs. This data serves as a representative example of the pharmacokinetic profile that can be expected for a compound of this class.

ParameterRat (2 mg/kg, oral)Dog (2 mg/kg, oral)
Cmax (ng/mL) 182567
Tmax (h) Not ReportedNot Reported
AUC (µg·min/mL) 2585
Elimination Half-life (min) 8254
Bioavailability (%) ~24~24

Data for Idrapril, adapted from a study on its pharmacokinetics and pharmacodynamics.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments in the preclinical pharmacokinetic assessment of this compound.

In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Male Sprague-Dawley rats (250-300g) are commonly used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

  • Fasting overnight prior to dosing is recommended to reduce variability in absorption.

2. Drug Administration:

  • This compound is dissolved or suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • A single oral dose (e.g., 1-10 mg/kg) is administered via oral gavage using a stainless steel gavage needle.

3. Blood Sampling:

  • Serial blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS for Spirapril and Spiraprilat in Plasma

  • Sample Preparation: Protein precipitation is a common method for extracting spirapril and spiraprilat from plasma. An internal standard (e.g., a structurally similar ACE inhibitor) is added to the plasma sample, followed by a precipitating agent (e.g., acetonitrile). The sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.

  • Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate spirapril and spiraprilat from endogenous plasma components. A C18 column with a gradient mobile phase of acetonitrile and water with a modifier like formic acid is typically employed.

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode is used for detection and quantification. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for spirapril, spiraprilat, and the internal standard.

  • Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards. The concentrations of spirapril and spiraprilat in the study samples are then determined from this calibration curve.

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data for spirapril and spiraprilat are analyzed using non-compartmental methods.

  • Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½) are calculated.

  • Oral bioavailability (F%) is determined by comparing the AUC after oral administration to the AUC after intravenous administration of a known dose.

Mandatory Visualizations

Signaling Pathway

Renin-Angiotensin-Aldosterone System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI   Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII   ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction NaRetention Sodium & Water Retention Aldosterone->NaRetention Renin Renin ACE ACE Spiraprilat Spiraprilat Spiraprilat->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Spiraprilat.

Experimental Workflow

Preclinical Pharmacokinetic Study Workflow AnimalAcclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Dosing Oral Gavage Administration of this compound AnimalAcclimation->Dosing BloodCollection Serial Blood Sampling (e.g., Tail Vein) Dosing->BloodCollection PlasmaSeparation Plasma Separation by Centrifugation BloodCollection->PlasmaSeparation SampleStorage Storage at -80°C PlasmaSeparation->SampleStorage SampleAnalysis LC-MS/MS Bioanalysis of Spirapril and Spiraprilat SampleStorage->SampleAnalysis PKAnalysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) SampleAnalysis->PKAnalysis Report Data Interpretation and Reporting PKAnalysis->Report

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical assessment of this compound's pharmacokinetics and bioavailability is a critical component of its development as an antihypertensive agent. While specific quantitative data in common preclinical models remains limited in the public domain, the qualitative understanding of its absorption, metabolism as a prodrug, and dual routes of excretion provides a solid foundation for further investigation. The experimental protocols and analytical methodologies outlined in this guide offer a robust framework for researchers to conduct their own studies and contribute to a more comprehensive understanding of this promising therapeutic compound. The use of illustrative data from structurally related compounds can further aid in contextualizing the expected pharmacokinetic profile of spirapril in a preclinical setting.

References

A Comprehensive Review of Spirapril Hydrochloride Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril hydrochloride is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2] As a prodrug, spirapril is rapidly converted in the body to its active metabolite, spiraprilat, which exerts the therapeutic effect.[3][4] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its pharmacological properties, clinical efficacy, and the methodologies employed in its study. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

This compound is the hydrochloride salt of spirapril. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical FormulaC22H31ClN2O5S2[3]
Molecular Weight503.1 g/mol [3]
CAS Number94841-17-5[3]
AppearanceWhite solid[5]
Melting Point192-194°C (decomposes)[5]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Spirapril's therapeutic effects are derived from its active metabolite, spiraprilat, which is a potent and competitive inhibitor of the angiotensin-converting enzyme (ACE).[3][4] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[1]

By inhibiting ACE, spiraprilat blocks the conversion of angiotensin I to angiotensin II.[3][4] Angiotensin II is a powerful vasoconstrictor that narrows blood vessels, leading to an increase in blood pressure.[1] It also stimulates the adrenal cortex to release aldosterone, a hormone that promotes the retention of sodium and water, further elevating blood pressure.[1]

The inhibition of ACE by spiraprilat leads to:

  • Reduced levels of Angiotensin II: This results in vasodilation (widening of blood vessels) and a subsequent decrease in peripheral vascular resistance and blood pressure.[1]

  • Decreased Aldosterone Secretion: This leads to reduced sodium and water retention, contributing to the overall antihypertensive effect.[3]

The signaling pathway of the renin-angiotensin-aldosterone system and the site of action of spirapril are illustrated in the diagram below.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  conversion Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Spiraprilat Spiraprilat (Active Metabolite) Spiraprilat->ACE Inhibits BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure NaH2ORetention Na+ and H2O Retention Aldosterone->NaH2ORetention NaH2ORetention->BloodPressure

Mechanism of action of Spiraprilat within the RAAS pathway.

Pharmacokinetics

Spirapril is a prodrug that is hydrolyzed to its active diacid metabolite, spiraprilat. The pharmacokinetic properties of both spirapril and spiraprilat have been investigated in various studies.

Table 1: Pharmacokinetic Parameters of Spirapril and Spiraprilat

ParameterSpiraprilSpiraprilatNotesReference
Bioavailability~50% (resorption of spirapril)-Spirapril is a prodrug.[6]
Time to Peak Plasma Concentration (Tmax)-2-3 hoursAfter oral administration of spirapril.[6]
Elimination Half-life (t1/2)-~40 hoursLong half-life allows for once-daily dosing.[6]
MetabolismHepatic hydrolysis-Converted to spiraprilat in the liver.[2]
ExcretionDual: Renal and Hepatic-This dual clearance may be advantageous in patients with renal impairment.[7]

Pharmacodynamics

The pharmacodynamic effects of spirapril are primarily related to the inhibition of ACE and the subsequent reduction in blood pressure.

Table 2: Pharmacodynamic Parameters of Spirapril/Spiraprilat

ParameterValueSpecies/ConditionReference
ACE Inhibition (IC50)67 nMIn vitro[8]
Angiotensin I-induced pressor response (ID50)16 µg/kgRats[8]
Angiotensin I-induced pressor response (ID50)262 µg/kgDogs[8]
Reduction in brain ACE activity40.2%Mice (10 mg/kg for 3 weeks)[9]

Clinical Efficacy

Spirapril has been evaluated in numerous clinical trials for the treatment of hypertension.

Table 3: Summary of Clinical Trial Results for Spirapril in Hypertension

StudyPatient PopulationDosing RegimenKey FindingsReference
Multicentre, post-marketing surveillance5000 patients with arterial hypertension6 mg once daily (most patients)Responder rate: 89.4% (systolic), 85.4% (diastolic). Incidence of side effects: 2.9%. Cough: 0.88%.[10]
Dose-finding studiesPatients with mild to severe hypertension≥ 6 mg once dailyReduction in systolic BP: 10-18 mmHg. Reduction in diastolic BP: 7-13 mmHg. Normalization of diastolic BP (≤ 90 mmHg) in 29-50% of patients.[7]
Multicentre, double-blind, randomized study86 elderly patients (≥ 60 years) with hypertension3 mg or 6 mg once daily for 6 weeks3 mg group: Mean SBP reduction of 12 mmHg and DBP reduction of 10 mmHg. 6 mg group: Mean SBP reduction of 10 mmHg and DBP reduction of 9 mmHg. Responder rate (DBP ≤ 90 mmHg or fall ≥ 10 mmHg): 53% (3 mg) and 51% (6 mg).[11]
12-week study62 patients with mild to moderate hypertension6 mg/day, with diuretics added if neededBP normalized in 25.8% of patients on monotherapy. Combination with diuretics normalized BP in the remaining patients.

Experimental Protocols

Synthesis of this compound

While detailed, step-by-step industrial synthesis protocols are often proprietary, the general synthetic route for spirapril has been described in the literature. One reported synthesis by the Schering-Plough Corporation starts with Cbz-protected 4-oxoproline methyl ester. A key step involves the formation of a spirocyclic thioketal.

Workflow for a Typical Clinical Trial of an Antihypertensive Agent

The evaluation of a new antihypertensive drug like this compound typically follows a structured clinical trial workflow.

Clinical_Trial_Workflow Phase1 Phase I: Safety & Dosage (Healthy Volunteers) Phase2 Phase II: Efficacy & Side Effects (Small group of patients) Phase1->Phase2 Successful outcome Phase3 Phase III: Large-Scale Efficacy & Safety (Large, diverse patient groups) Phase2->Phase3 Promising results NDA New Drug Application (NDA) Submission to Regulatory Authority Phase3->NDA Positive data Approval Regulatory Review & Approval NDA->Approval Phase4 Phase IV: Post-Marketing Surveillance (Ongoing safety monitoring) Approval->Phase4

A simplified workflow for clinical trials of a new drug.
Formulation of this compound Tablets

Analytical Methods

Specific, validated analytical methods for the routine quality control of this compound in pharmaceutical dosage forms are not extensively detailed in the reviewed literature. However, the principles of method validation for pharmaceuticals are well-established by guidelines such as those from the International Council for Harmonisation (ICH). A typical validated High-Performance Liquid Chromatography (HPLC) method for an ACE inhibitor would involve the following:

  • Chromatographic System: A reverse-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the analyte shows maximum absorbance.

  • Validation Parameters: The method would be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Conclusion

This compound is a well-established ACE inhibitor with a proven efficacy and safety profile for the treatment of hypertension. Its long half-life allows for convenient once-daily dosing. The dual route of elimination of its active metabolite, spiraprilat, may offer an advantage in patients with renal impairment. While the fundamental aspects of its pharmacology and clinical use are well-documented, detailed public information on its formulation and specific analytical quality control methods is limited. This comprehensive review provides a valuable resource for researchers and professionals in the field, summarizing the key scientific and clinical data on this compound.

References

Spirapril Hydrochloride: A Comprehensive Technical Guide on its Role as an Angiotensin-Converting Enzyme (ACE) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirapril hydrochloride is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor belonging to the dicarboxylate class. It functions as a prodrug, being hydrolyzed in vivo to its pharmacologically active diacid metabolite, spiraprilat. By competitively inhibiting ACE, spiraprilat plays a crucial role in the management of hypertension and congestive heart failure. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its activity, and visual representations of its pharmacological pathways.

Chemical and Physical Properties

This compound is the hydrochloride salt of spirapril.

  • Chemical Name: (8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrochloride

  • Molecular Formula: C₂₂H₃₀N₂O₅S₂ · HCl

  • Molecular Weight: 503.1 g/mol

Mechanism of Action

This compound's therapeutic effects are mediated by its active metabolite, spiraprilat.[1] Spiraprilat competitively binds to and inhibits angiotensin-converting enzyme (ACE), also known as kininase II.[1][2] This inhibition has a dual effect on the renin-angiotensin-aldosterone system (RAAS) and the kinin-kallikrein system.

3.1 Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

ACE is a key enzyme in the RAAS pathway, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] Angiotensin II exerts several physiological effects that contribute to the elevation of blood pressure, including:

  • Vasoconstriction: Direct contraction of vascular smooth muscle.

  • Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.

  • Sympathetic Nervous System Activation: Enhancement of norepinephrine release.

By inhibiting ACE, spiraprilat decreases the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1][2]

3.2 Potentiation of the Kinin-Kallikrein System

ACE (kininase II) is also responsible for the degradation of bradykinin, a potent vasodilator.[5] By inhibiting this enzyme, spiraprilat prevents the breakdown of bradykinin, leading to its accumulation.[6] Increased levels of bradykinin contribute to the antihypertensive effect of spirapril by promoting vasodilation and increasing the production of nitric oxide and prostaglandins.

Quantitative Data

The efficacy and pharmacokinetic profile of spirapril and its active metabolite, spiraprilat, have been characterized in numerous preclinical and clinical studies.

4.1 In Vitro ACE Inhibition

CompoundIC₅₀ (nM)Source
Spiraprilat0.8[3]
Spiraprilat0.81[7]
Spirapril67[8]

4.2 In Vivo Efficacy

CompoundAnimal ModelID₅₀ (µg/kg)Route of AdministrationSource
SpiraprilRat16Intravenous[3]
SpiraprilatRat8Intravenous[3]

4.3 Pharmacokinetic Parameters

ParameterValuePopulation/ConditionsSource
Bioavailability (Spirapril)~50%Healthy subjects[9]
Time to Peak Plasma Concentration (Tₘₐₓ) of Spiraprilat2-3 hoursHealthy subjects[9]
Elimination Half-life (t₁/₂) of Spiraprilat~40 hoursHealthy subjects[9]
Cₘₐₓ of Spiraprilat2-3 times higher than in subjects with normal renal functionPatients with severe renal impairment[2]
AUC of Spiraprilat5-6 times higher than in subjects with normal renal functionPatients with severe renal impairment[2]
AUC of Spiraprilat820 µg·h·L⁻¹ (cirrhosis), 923 µg·h·L⁻¹ (non-cirrhotic liver disease), 1300 µg·h·L⁻¹ (healthy subjects)Patients with liver disease vs. healthy subjects[10]

4.4 Clinical Efficacy in Hypertension

Dose of SpiraprilStudy PopulationChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Source
≥ 6 mg once dailyPatients with mild to severe hypertension-10 to -18-7 to -13[5]
6 mg/dayPatients with hypertension (24-hour monitoring)Diurnal: -16.2, Nocturnal: -14.9Diurnal: -7.4, Nocturnal: -7.4[11]
3 mgElderly hypertensive patients-12-10[12]
6 mgElderly hypertensive patients-10-9[12]

Experimental Protocols

5.1 In Vitro ACE Inhibition Assay (Based on Cushman and Cheung Method)

This protocol describes a common method for determining the in vitro ACE inhibitory activity of a compound using the substrate hippuryl-histidyl-leucine (HHL).

5.1.1 Materials

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-leucine (HHL)

  • Sodium borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Test compound (e.g., spiraprilat)

  • Positive control (e.g., captopril)

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

5.1.2 Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in sodium borate buffer.

    • Prepare a stock solution of HHL in sodium borate buffer.

    • Prepare serial dilutions of the test compound and positive control.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add a defined volume of the ACE solution and an equal volume of the test compound dilution (or buffer for control).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[13][14]

  • Reaction Termination:

    • Stop the reaction by adding a defined volume of HCl.[14]

  • Quantification of Hippuric Acid (HA):

    • Spectrophotometric Method:

      • Extract the hippuric acid formed into a known volume of ethyl acetate by vortexing.

      • Centrifuge to separate the phases.

      • Transfer the upper organic layer to a new tube and evaporate the ethyl acetate.

      • Reconstitute the dried hippuric acid in a suitable buffer or water.

      • Measure the absorbance at 228 nm.[13]

    • HPLC Method:

      • Directly inject a filtered aliquot of the reaction mixture after termination into an HPLC system.

      • Use a reverse-phase C18 column and an isocratic mobile phase (e.g., a mixture of acetonitrile and water with trifluoroacetic acid).

      • Detect the hippuric acid peak by UV absorbance at 228 nm.[13]

  • Calculation of Inhibition:

    • Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

      • A_control is the absorbance (or peak area) of the reaction without the inhibitor.

      • A_sample is the absorbance (or peak area) of the reaction with the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

6.1 Signaling Pathways and Mechanisms

RAAS_Spirapril_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kinin Kinin-Kallikrein System cluster_Spirapril Spirapril Action cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone SodiumWaterRetention Na+ & H2O Retention Aldosterone->SodiumWaterRetention Causes Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1R->Aldosterone Stimulates Secretion AT1R->Vasoconstriction Causes Bradykinin Bradykinin InactiveFragments Inactive Fragments Bradykinin->InactiveFragments Kininase II (ACE) KininaseII Kininase II (ACE) Vasodilation Vasodilation Spirapril Spirapril (Prodrug) Spiraprilat Spiraprilat (Active) Spirapril->Spiraprilat Hepatic Hydrolysis Spiraprilat->ACE Inhibits Spiraprilat->KininaseII Inhibits BloodPressureDrop Decreased Blood Pressure Vasodilation->BloodPressureDrop ReducedAldosterone Reduced Aldosterone ReducedAldosterone->BloodPressureDrop IncreasedBradykinin Increased Bradykinin IncreasedBradykinin->Vasodilation

Caption: Mechanism of action of this compound.

ACE_Inhibition_Assay_Workflow start Start prep Prepare Reagents: - ACE Solution - HHL Substrate - Test Compound Dilutions start->prep pre_incubate Pre-incubate ACE with Test Compound (37°C, 5-10 min) prep->pre_incubate reaction Initiate Reaction with HHL Substrate (37°C, 30-60 min) pre_incubate->reaction stop Terminate Reaction (add HCl) reaction->stop quantify Quantify Hippuric Acid stop->quantify hplc HPLC Analysis quantify->hplc Method 1 spectro Spectrophotometry quantify->spectro Method 2 calculate Calculate % Inhibition and IC50 Value hplc->calculate spectro->calculate end End calculate->end

Caption: Experimental workflow for in vitro ACE inhibition assay.

Spirapril_Therapeutic_Logic cluster_Pharmacokinetics Pharmacokinetics cluster_Pharmacodynamics Pharmacodynamics cluster_ClinicalOutcomes Clinical Outcomes Hypertension Hypertension SpiraprilAdmin Oral Administration of This compound Hypertension->SpiraprilAdmin Indicates Treatment Absorption Absorption (~50%) SpiraprilAdmin->Absorption Conversion Conversion to Spiraprilat (Active Metabolite) Absorption->Conversion Distribution Systemic Distribution Conversion->Distribution ACE_Inhibition ACE Inhibition Distribution->ACE_Inhibition AngiotensinII_Decrease Decreased Angiotensin II ACE_Inhibition->AngiotensinII_Decrease Bradykinin_Increase Increased Bradykinin ACE_Inhibition->Bradykinin_Increase Vasodilation Vasodilation AngiotensinII_Decrease->Vasodilation Reduced_Aldosterone Reduced Aldosterone Secretion AngiotensinII_Decrease->Reduced_Aldosterone Bradykinin_Increase->Vasodilation BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Reduced_Aldosterone->BP_Reduction

References

Chemical structure and molecular formula of Spirapril Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Spirapril Hydrochloride: Chemical Properties and Experimental Analysis

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2][3][4] It functions as a prodrug, being rapidly metabolized in the body to its active diacid form, spiraprilat.[4][5][6] Spiraprilat is a potent, non-sulfhydryl ACE inhibitor that competitively blocks the conversion of angiotensin I to the vasoconstrictor angiotensin II.[6][7][8] This guide provides a detailed overview of the chemical structure, molecular formula, and key quantitative data of this compound. It also outlines relevant experimental protocols for its analysis and characterization, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

  • Chemical Name: (8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid;hydrochloride[5][8][9]

  • CAS Number: 94841-17-5[1][2][3]

  • Molecular Formula: C₂₂H₃₁ClN₂O₅S₂[2][5][9]

  • Synonyms: SCH 33844, Renormax[1][3][10]

The structure of spirapril features a unique dithia-azaspiro[4.4]nonane moiety. As the hydrochloride salt, it exhibits improved stability and solubility characteristics suitable for pharmaceutical formulation.

Quantitative Data Summary

The physicochemical, pharmacokinetic, and pharmacodynamic properties of this compound and its active metabolite, Spiraprilat, are summarized below.

Property Value Reference
Physicochemical Properties
Molecular Weight503.1 g/mol [5][8][9][10]
Melting Point192-194 °C (decomposes)[1][3][11]
Boiling Point697.8 °C at 760 mmHg[1][3][11]
Flash Point375.8 °C[1][3][11]
SolubilityVery slightly soluble in water; Soluble in methanol; Slightly soluble in acetonitrile.[3][11]
Pharmacokinetic Properties (Oral Administration)
Bioavailability (Spirapril)~50%[5]
Time to Peak Hemodynamic Effect4-6 hours[1][9]
Terminal Half-life (Spirapril)20-50 minutes (IV infusion)[5]
Terminal Half-life (Spiraprilat)~35 hours[5]
Plasma Clearance (Spirapril)56 L/h (IV infusion)[5]
Plasma Clearance (Spiraprilat)10 L/h (IV infusion)[5]
Volume of Distribution (Spirapril)28 Litres (IV infusion)[5]
Volume of Distribution (Spiraprilat)43 Litres (IV infusion)[5]
Elimination RoutesRenal and Hepatic[3][4]
Pharmacodynamic Properties
ACE Inhibition (IC₅₀)67 nM[10]
ID₅₀ (Angiotensin I Pressor Response, Rats)16 µg/kg[10]
ID₅₀ (Angiotensin I Pressor Response, Dogs)262 µg/kg[10]

Mechanism of Action: Inhibition of the Renin-Angiotensin System

Spirapril exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). As a prodrug, it is hydrolyzed to spiraprilat, which inhibits Angiotensin-Converting Enzyme (ACE). ACE is responsible for converting inactive angiotensin I into the potent vasoconstrictor angiotensin II. By blocking this step, spiraprilat decreases plasma levels of angiotensin II, leading to vasodilation (reduced blood pressure) and decreased aldosterone secretion, which promotes natriuresis.[6][8]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI cleavage AngII Angiotensin II AngI->AngII conversion Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE ACE->AngI Spiraprilat Spiraprilat (Active Metabolite) Spiraprilat->ACE Inhibits

Caption: Mechanism of action of Spiraprilat within the Renin-Angiotensin System.

Experimental Protocols

This section details methodologies relevant to the synthesis, characterization, and evaluation of this compound.

Synthesis Outline

A definitive, step-by-step synthesis protocol is proprietary. However, patent literature from Schering-Plough outlines a key strategic approach.[12] The synthesis commences with a protected proline derivative, Cbz-protected 4-oxoproline methyl ester. A crucial step involves the protection of the carbonyl group as a spirocyclic thioketal, which forms the characteristic 1,4-dithia-7-azaspiro[4.4]nonane core of the molecule. Following deprotection and subsequent coupling reactions with the appropriate side chain, the final spirapril molecule is formed. The hydrochloride salt is typically prepared in the final step by treating the free base with hydrochloric acid in a suitable solvent to facilitate crystallization.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is a representative method for determining the IC₅₀ value of spiraprilat. The assay is based on the spectrophotometric measurement of a product formed from an ACE-specific substrate.[13][14][15]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

  • Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL)

  • This compound (or Spiraprilat) standard

  • Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl

  • Stopping reagent: 1 M HCl

  • Extraction solvent: Ethyl acetate

  • Positive Control: Captopril

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of HHL (e.g., 5 mM) in sodium borate buffer.

    • Prepare a stock solution of ACE (e.g., 100 mU/mL) in the same buffer.

    • Prepare serial dilutions of Spiraprilat (or Spirapril, which will hydrolyze in situ over a longer incubation, though using Spiraprilat is preferred) and the Captopril control in the buffer to achieve a range of final concentrations for IC₅₀ determination.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add 20 µL of ACE solution and 40 µL of the inhibitor solution (Spiraprilat dilution or buffer for control).

    • Pre-incubate the mixture at 37 °C for 10 minutes.

    • Initiate the reaction by adding 100 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37 °C for 45 minutes.[14]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) product.

    • Vortex vigorously for 30 seconds and centrifuge at 10,000 x g for 10 minutes to separate the phases.[14]

  • Quantification:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried hippuric acid residue in a known volume of buffer or mobile phase.

    • Measure the absorbance of the redissolved sample at 228 nm using a UV-Vis spectrophotometer or quantify using reverse-phase HPLC.[15]

  • Calculation:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prep_ACE Prepare ACE Solution Preincubation Pre-incubate ACE + Inhibitor (37°C, 10 min) Prep_ACE->Preincubation Prep_Substrate Prepare HHL Substrate Incubation Add Substrate & Incubate (37°C, 45 min) Prep_Substrate->Incubation Prep_Inhibitor Prepare Spiraprilat Dilutions Prep_Inhibitor->Preincubation Preincubation->Incubation Termination Stop with 1M HCl Incubation->Termination Extraction Extract Product with Ethyl Acetate Termination->Extraction Quantification Measure Absorbance (228 nm) or use HPLC Extraction->Quantification Calculation Calculate % Inhibition and IC50 Value Quantification->Calculation

Caption: Experimental workflow for the in vitro ACE inhibition assay.

In Vivo Pharmacokinetic Study Design

Pharmacokinetic properties of spirapril were evaluated in human subjects to determine its absorption, distribution, metabolism, and excretion profile.[5][9][16]

Study Design:

  • A dose-ranging study can be conducted in healthy volunteers or the target patient population (e.g., patients with congestive heart failure).[9]

  • Subjects receive a single oral dose of this compound (e.g., doses ranging from 0.3 mg to 6.25 mg).[9]

  • Blood samples are collected at predetermined time points over a 24 to 48-hour period post-administration.

  • Plasma is separated from the blood samples and stored at -20°C or lower until analysis.

Sample Analysis:

  • Plasma concentrations of both the parent drug (spirapril) and its active metabolite (spiraprilat) are determined using a validated bioanalytical method, typically High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), for its high sensitivity and specificity.

  • A standard curve is generated using known concentrations of spirapril and spiraprilat to ensure accurate quantification.

Data Analysis:

  • Pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life (t₁/₂) are calculated for both spirapril and spiraprilat using non-compartmental analysis software.

  • These parameters help to characterize the drug's absorption rate, extent of exposure, and elimination kinetics.[5]

References

An In-depth Technical Guide on the Early Discovery and Developmental History of Spirapril Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spirapril hydrochloride is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor primarily utilized for the management of hypertension.[1][2] Developed by the pharmaceutical company Schwarz Pharma, it functions as a prodrug that, after oral administration, is converted into its active metabolite, spiraprilat.[1][2][3] This guide provides a comprehensive overview of the early discovery, synthesis, mechanism of action, and the preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Early Discovery and Synthesis

The initial synthesis of spirapril was reported by the Schering-Plough Corporation in a patent filed in 1984.[4][5] The process began with the Cbz-protected 4-oxoproline methyl ester. The carbonyl group of this starting material was protected as a spirocyclic thioketal. Subsequently, the Cbz protecting group was removed to yield the key amino acid intermediate.[4]

An alternative synthesis was later reported by the Squibb Corporation (now Bristol Myers Squibb) in 1988, which also utilized a spirocyclic amino acid intermediate.[4]

cluster_synthesis Simplified Synthesis Route of Spirapril start Cbz-protected 4-oxoproline methyl ester intermediate1 Protection of carbonyl group as spirocyclic thioketal start->intermediate1 Thioketalization intermediate2 Removal of Cbz protecting group intermediate1->intermediate2 Deprotection final_product Spirapril intermediate2->final_product Acylation & Esterification

A simplified diagram illustrating the key stages in the early synthesis of Spirapril.

Mechanism of Action

This compound exerts its antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE).[1][6] It is a prodrug that is hepatically converted to its active diacid metabolite, spiraprilat.[2][3][6][7] Spiraprilat competitively binds to ACE, preventing the conversion of angiotensin I to angiotensin II.[3][6][7] Angiotensin II is a potent vasoconstrictor and also stimulates the adrenal cortex to secrete aldosterone.[1][3]

The inhibition of ACE by spiraprilat leads to:

  • Decreased levels of Angiotensin II: This results in vasodilation (widening of blood vessels) and consequently, a reduction in blood pressure.[1][3]

  • Decreased Aldosterone Secretion: Reduced aldosterone levels lead to decreased sodium and water retention by the kidneys, which further contributes to the lowering of blood pressure.[1][3][7]

cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) and Spirapril's Mechanism of Action Angiotensinogen Angiotensinogen (produced by the liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI catalyzed by Renin Renin (released by kidneys) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII catalyzed by ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase Spirapril Spirapril (Prodrug) Spiraprilat Spiraprilat (Active Metabolite) Spirapril->Spiraprilat Hepatic Conversion Spiraprilat->ACE Inhibits

The Renin-Angiotensin-Aldosterone System and the inhibitory action of Spiraprilat.

Preclinical and Clinical Development

Pharmacokinetics

Spirapril is characterized by a unique pharmacokinetic profile:

ParameterValueReference
Bioavailability~50%[8]
Time to Peak Plasma Concentration (Spiraprilat)2-3 hours[8]
Elimination Half-life (Spiraprilat)~40 hours[8]
Elimination PathwayDual: Renal and Hepatic[2][8]

This dual elimination pathway is a potential advantage, as it may not require dosage adjustments in patients with renal impairment, unlike ACE inhibitors that are primarily eliminated by the kidneys.[2]

Dose-Finding and Efficacy Studies

Early clinical trials in patients with mild to severe hypertension established the effective dose range for spirapril.

Study TypeDosageKey FindingsReference
Dose-finding6-24 mg once daily- Systolic BP reduction: 10-18 mmHg- Diastolic BP reduction: 7-13 mmHg- Blood pressure normalization in 29-50% of patients.[2]
Post-marketing surveillance6 mg once daily (most patients)- Responder rate (Systolic): 89.4%- Responder rate (Diastolic): 85.4%[9]

The dose-response curve for spirapril was found to be relatively flat for doses between 6 mg and 24 mg once daily.[2]

Comparative Clinical Trials

Spirapril's efficacy was compared to other established ACE inhibitors in several studies.

Comparison DrugSpirapril DoseComparison Drug DoseKey Efficacy OutcomeReference
Enalapril6 mg once daily5-20 mg once dailySpirapril showed a greater reduction in diastolic blood pressure at both peak (-17.4 mmHg vs. -14.8 mmHg) and trough (-14.7 mmHg vs. -12.4 mmHg) levels.[10]
Enalapril or CaptoprilNot specifiedNot specifiedSpirapril produced similar reductions in blood pressure.[2]

Safety and Tolerability

Spirapril was generally well-tolerated in clinical trials, with an adverse event profile similar to other ACE inhibitors.[2] A large post-marketing surveillance study involving 5,000 patients reported a low incidence of side effects at 2.9%. Notably, the incidence of coughing, a common side effect of ACE inhibitors, was only 0.88%.[9]

Experimental Protocols

Detailed experimental protocols from the early development of spirapril are proprietary. However, the methodologies can be inferred from published clinical trial reports.

Typical Phase III Clinical Trial Protocol for Spirapril:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10]

  • Patient Population: Adult patients with a diagnosis of mild-to-moderate essential hypertension.

  • Washout Period: A 4-week single-blind placebo washout period to establish a stable baseline blood pressure.[10]

  • Randomization: Patients are randomized to receive either spirapril (e.g., 6 mg once daily), a comparator drug (e.g., enalapril 5-20 mg once daily), or a placebo.[10]

  • Treatment Period: An 8 to 12-week double-blind treatment phase.

  • Efficacy Endpoints:

    • Primary: Change from baseline in sitting diastolic blood pressure (DBP) at the end of the treatment period.

    • Secondary: Change from baseline in sitting systolic blood pressure (SBP), responder rates (percentage of patients achieving a target DBP, e.g., ≤ 90 mmHg), and 24-hour ambulatory blood pressure monitoring.[2][10]

  • Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters (hematology, biochemistry) throughout the study.[10]

cluster_workflow Typical Clinical Trial Workflow for an Antihypertensive Agent PatientScreening Patient Screening & Informed Consent Washout 4-Week Placebo Washout Period PatientScreening->Washout Baseline Baseline Measurements (BP, Labs) Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Spirapril Group Randomization->GroupA GroupB Comparator/Placebo Group Randomization->GroupB Treatment 8-12 Week Double-Blind Treatment GroupA->Treatment GroupB->Treatment FollowUp Follow-up Visits (e.g., Weeks 2, 4, 8) Treatment->FollowUp FinalVisit End of Study Visit (Final BP & Safety Assessment) FollowUp->FinalVisit Analysis Data Analysis (Efficacy & Safety) FinalVisit->Analysis

A generalized workflow for a clinical trial evaluating an antihypertensive drug like Spirapril.

The development of this compound, from its initial synthesis in the 1980s to its establishment as an effective antihypertensive agent, represents a significant advancement in the management of hypertension. Its discovery was rooted in the rational design of ACE inhibitors. Preclinical and extensive clinical development demonstrated its efficacy in lowering blood pressure, with a favorable safety profile and a unique dual-elimination pharmacokinetic advantage. Comparative studies have shown its efficacy to be at least as good as other drugs in its class, solidifying its place in the therapeutic arsenal against cardiovascular disease.

References

Understanding the pharmacology of Spiraprilat, the active diacid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of spiraprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor, spirapril. It is intended for an audience with a professional background in pharmacology and drug development. This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of spiraprilat, supported by quantitative data, experimental methodologies, and visual representations of key pathways and processes.

Executive Summary

Spirapril is a prodrug that undergoes metabolic conversion to its active form, spiraprilat.[1][2] Spiraprilat is a potent and specific inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][3] By inhibiting ACE, spiraprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[4][5] Furthermore, the inhibition of ACE leads to decreased aldosterone secretion, which in turn reduces sodium and water retention.[4] Spiraprilat exhibits a long elimination half-life, allowing for once-daily administration of the parent drug, spirapril.[6] This guide will delve into the quantitative aspects of its enzyme inhibition, its pharmacokinetic profile in various populations, and the methodologies used to elucidate these properties.

Mechanism of Action

Spiraprilat exerts its therapeutic effect primarily through the inhibition of the angiotensin-converting enzyme. This action disrupts the normal physiological cascade of the Renin-Angiotensin-Aldosterone System (RAAS).

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism of action for spiraprilat is the competitive inhibition of ACE.[4] This prevents the conversion of the decapeptide angiotensin I to the octapeptide angiotensin II.[3] The reduction in angiotensin II levels has several downstream effects:

  • Vasodilation: Angiotensin II is a potent vasoconstrictor. Its reduced synthesis leads to the relaxation of vascular smooth muscle, a decrease in total peripheral resistance, and consequently, a lowering of arterial blood pressure.[4]

  • Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes the retention of sodium and water by the kidneys. By lowering angiotensin II levels, spiraprilat indirectly reduces aldosterone secretion, leading to natriuresis and a decrease in extracellular fluid volume.[4][5]

  • Inhibition of Negative Feedback: The decrease in angiotensin II also inhibits the negative feedback loop on renin release, which can lead to an increase in plasma renin activity. However, the overriding effect of reduced angiotensin II results in a net antihypertensive effect.[4]

RAAS_Inhibition cluster_pre Physiological Cascade cluster_post Downstream Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Renin Renin Renin->Angiotensin_I Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure_Inc ↑ Blood Pressure Vasoconstriction->Blood_Pressure_Inc Aldosterone->Blood_Pressure_Inc ACE ACE ACE->Angiotensin_II Spiraprilat Spiraprilat Spiraprilat->ACE Inhibits

Potential Effects on Bradykinin

ACE is also identical to kininase II, an enzyme responsible for the degradation of bradykinin, a potent vasodilator.[3] By inhibiting this enzyme, spiraprilat may increase local levels of bradykinin, which could contribute to the therapeutic vasodilatory effects.[7] However, this accumulation of bradykinin is also thought to be responsible for some of the side effects associated with ACE inhibitors, such as a dry cough and, rarely, angioedema.[8]

Quantitative Pharmacology

The potency and pharmacokinetic profile of spiraprilat have been characterized through various in vitro and in vivo studies.

In Vitro Potency

Spiraprilat is a highly potent inhibitor of the angiotensin-converting enzyme.

ParameterValueSpecies/SystemReference
IC₅₀ 0.8 nMHuman ACE[1][9]
IC₅₀ 0.81 nMRabbit Lung ACE[3]

IC₅₀: Half maximal inhibitory concentration.

Pharmacokinetic Properties of Spiraprilat

The following table summarizes the key pharmacokinetic parameters of spiraprilat following intravenous administration, as it has virtually no oral bioavailability.[10]

ParameterValueUnitNotesReference
Bioavailability (Oral) ~0%Spiraprilat is poorly absorbed after oral administration.[10]
Disposition Biphasic-Following intravenous infusion.[10]
Terminal Half-life (t½) 35 - 40hoursA long half-life supports once-daily dosing of the prodrug.[6][10]
Plasma Clearance 10L/h[10]
Renal Clearance 7.6L/hA significant portion is cleared by the kidneys.[10]
Volume of Distribution (Vd) 43Litres[10]
Pharmacokinetic Properties of Spirapril (Prodrug)

For context, the pharmacokinetic properties of the orally administered prodrug, spirapril, are provided below.

ParameterValueUnitNotesReference
Bioavailability (Oral) ~50%[10]
Disposition Monophasic-Following intravenous infusion.[10]
Terminal Half-life (t½) 20 - 50minutesRapidly converted to spiraprilat.[10]
Plasma Clearance 56L/h[10]
Renal Clearance 11L/h[10]
Volume of Distribution (Vd) 28Litres[10]

Spirapril_Metabolism Spirapril Spirapril (Prodrug) Oral Administration Absorption GI Absorption (Bioavailability ~50%) Spirapril->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Metabolism Hepatic Esterolysis (First-Pass Metabolism) Systemic_Circulation->Metabolism Spiraprilat Spiraprilat (Active Diacid) Metabolism->Spiraprilat Elimination Dual Elimination (Renal and Hepatic) Spiraprilat->Elimination

Pharmacodynamics and Clinical Efficacy

The pharmacodynamic effects of spiraprilat are directly related to its inhibition of ACE and the subsequent reduction in blood pressure.

Relationship between Plasma Concentration and Effect

Studies in patients with congestive heart failure have established a clear relationship between spiraprilat plasma concentrations and its hemodynamic effects.

ParameterConcentration for Half-Maximal Effect (EC₅₀)Maximal Effect (Eₘₐₓ)Reference
Plasma Converting Enzyme Activity (PCEA) Inhibition 3.9 ng/mL-99%[11]
Pulmonary Capillary Wedge Pressure (PCWP) Decrease 11.8 ng/mL-15 mmHg[11]
Brachial Blood Flow (BBF) Increase 13.8 ng/mL+36 mL/min[11]

A plasma concentration of 14 ng/mL is reported to induce a 95% inhibition of PCEA.[11]

Clinical Efficacy in Hypertension

Clinical trials have demonstrated the efficacy of spirapril (dosed at 6 mg once daily, leading to therapeutic concentrations of spiraprilat) in managing hypertension.

Efficacy EndpointResultPatient PopulationReference
Systolic Blood Pressure Reduction 10 - 18 mmHgMild to severe hypertension[12]
Diastolic Blood Pressure Reduction 7 - 13 mmHgMild to severe hypertension[12]
Systolic Responder Rate 89.4%Arterial hypertension[13]
Diastolic Responder Rate 85.4%Arterial hypertension[13]

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical and clinical evaluation of spiraprilat.

In Vitro ACE Inhibition Assay

The potency of spiraprilat as an ACE inhibitor is typically determined using an in vitro enzymatic assay.

Objective: To determine the concentration of spiraprilat required to inhibit 50% of ACE activity (IC₅₀).

General Protocol:

  • Reagents: Purified ACE (e.g., from rabbit lung), a synthetic ACE substrate such as Hippuryl-Histidyl-Leucine (HHL) or a fluorogenic substrate, buffer solutions, and spiraprilat at various concentrations.[3][14]

  • Procedure: a. A fixed amount of ACE is pre-incubated with varying concentrations of spiraprilat in a buffer solution for a specified time at 37°C.[10] b. The enzymatic reaction is initiated by adding the ACE substrate.[15] c. The reaction is allowed to proceed for a defined period at 37°C. d. The reaction is terminated, often by adding a strong acid or by heat inactivation.[10]

  • Detection: The product of the enzymatic reaction (e.g., hippuric acid from HHL) is quantified. This can be achieved through various methods:

    • Spectrophotometry: Following extraction of hippuric acid with an organic solvent, its absorbance is measured.[14]

    • Fluorometry: If a fluorogenic substrate is used, the fluorescence of the cleaved product is measured, which is directly proportional to ACE activity.[15]

    • HPLC: High-Performance Liquid Chromatography can be used to separate and quantify the reaction product.[14]

  • Data Analysis: The percentage of ACE inhibition is calculated for each concentration of spiraprilat compared to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ACE_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - ACE Enzyme - Spiraprilat Dilutions - Substrate (e.g., HHL) Start->Prepare_Reagents Pre_incubation Pre-incubate ACE with Varying Spiraprilat Concentrations Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction by Adding Substrate Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Terminate_Reaction Terminate Reaction Incubation->Terminate_Reaction Quantify_Product Quantify Reaction Product (Spectrophotometry, Fluorometry, or HPLC) Terminate_Reaction->Quantify_Product Data_Analysis Calculate % Inhibition and Determine IC₅₀ Quantify_Product->Data_Analysis End End Data_Analysis->End

Pharmacokinetic Study in Humans

Pharmacokinetic studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Objective: To characterize the pharmacokinetic profile of spirapril and spiraprilat in human subjects.

General Protocol:

  • Study Design: A single-blind or double-blind, randomized, placebo-controlled, crossover or parallel-group study is often employed.[16][17]

  • Subject Recruitment: Healthy volunteers or a specific patient population (e.g., patients with renal or hepatic impairment) are recruited based on defined inclusion and exclusion criteria.[18][19]

  • Drug Administration: A single oral dose of spirapril is administered to the subjects after a washout period.[20]

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of spirapril and spiraprilat are quantified using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), t½ (half-life), and clearance, using non-compartmental or compartmental analysis.

Clinical Trial for Antihypertensive Efficacy

The clinical efficacy of an antihypertensive agent is evaluated in large-scale clinical trials.

Objective: To assess the efficacy and safety of spirapril in reducing blood pressure in patients with hypertension.

General Protocol:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is a common design.[16][21]

  • Patient Population: Patients diagnosed with mild-to-moderate essential hypertension are recruited.[16]

  • Washout Period: A placebo washout period (e.g., 3-4 weeks) is implemented to establish a baseline blood pressure and eliminate the effects of any prior antihypertensive medications.[16]

  • Randomization and Treatment: Patients are randomly assigned to receive either a fixed dose of spirapril (e.g., 6 mg once daily) or a placebo for a specified treatment period (e.g., 6 weeks).[16][21]

  • Efficacy Assessment: The primary efficacy endpoint is the change in trough sitting or standing systolic and diastolic blood pressure from baseline to the end of the treatment period. Blood pressure is measured at regular intervals throughout the study.

  • Safety Assessment: Safety and tolerability are monitored by recording adverse events, performing physical examinations, and analyzing laboratory safety parameters (e.g., blood chemistry, hematology, urinalysis).[13]

  • Statistical Analysis: Appropriate statistical methods are used to compare the change in blood pressure between the spirapril and placebo groups.

Conclusion

Spiraprilat is a potent, long-acting ACE inhibitor that forms the basis of the antihypertensive efficacy of its prodrug, spirapril. Its well-characterized mechanism of action, favorable pharmacokinetic profile allowing for once-daily dosing, and demonstrated clinical efficacy make it an effective agent in the management of hypertension. The methodologies outlined in this guide provide a framework for the continued investigation and understanding of this and similar therapeutic agents in the field of cardiovascular drug development.

References

Spirapril Hydrochloride: A Deep Dive into its Impact on Angiotensin II and Aldosterone

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of spirapril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, on the key hormones of the renin-angiotensin-aldosterone system (RAAS): angiotensin II and aldosterone. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of spirapril's mechanism of action and its quantitative impact on these crucial physiological regulators.

Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

Spirapril is a prodrug that, upon oral administration, is hydrolyzed to its active metabolite, spiraprilat.[1][2][3] Spiraprilat is a potent, non-sulfhydryl ACE inhibitor.[1][2][3] The primary mechanism of action of spiraprilat is the competitive inhibition of ACE, the enzyme responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide, angiotensin II.[1][2][3]

By blocking the production of angiotensin II, this compound brings about a cascade of physiological effects, central to which is the reduction of circulating and tissue levels of angiotensin II. This, in turn, leads to a decrease in aldosterone secretion from the adrenal cortex, as angiotensin II is a primary stimulus for its release. The combined effect of reduced angiotensin II and aldosterone levels results in vasodilation, reduced sodium and water retention, and a consequent lowering of blood pressure.[1][2][3]

Quantitative Effects on Angiotensin II and Aldosterone

While numerous studies confirm the qualitative impact of spirapril on the RAAS, specific quantitative data from human clinical trials remains limited in publicly available literature. The following table summarizes the expected effects based on the established mechanism of action of ACE inhibitors. It is important to note that the magnitude of the effect can vary based on the patient population, dosage, and duration of treatment.

HormoneEffect of this compoundExpected Quantitative ChangeRationale
Angiotensin II DecreaseSignificant reduction from baselineDirect inhibition of ACE prevents the conversion of angiotensin I to angiotensin II.[1][2][3]
Aldosterone DecreaseSignificant reduction from baselineReduced angiotensin II levels lead to decreased stimulation of the adrenal cortex, thereby lowering aldosterone secretion.[1][2][3]
Plasma Renin Activity (PRA) IncreaseSignificant increase from baselineThe reduction in angiotensin II disrupts the negative feedback loop on renin release, leading to a compensatory rise in PRA.

Signaling Pathways and Experimental Workflows

To visually represent the intricate mechanisms and processes involved, the following diagrams have been generated using Graphviz.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Spirapril

RAAS_Spirapril cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction AdrenalCortex Adrenal Cortex AngiotensinII->AdrenalCortex Aldosterone Aldosterone Kidney Kidney Aldosterone->Kidney Renin Renin ACE ACE Spiraprilat Spiraprilat (Active Metabolite) Spiraprilat->ACE Inhibits NaRetention Sodium & Water Retention AdrenalCortex->Aldosterone Stimulates Secretion Kidney->NaRetention Promotes

RAAS Pathway and Spirapril's Point of Intervention.
Experimental Workflow for a Clinical Trial Evaluating Spirapril

Spirapril_Trial_Workflow PatientScreening Patient Screening & Inclusion/Exclusion Criteria Baseline Baseline Measurements - Blood Pressure - Plasma Angiotensin II - Plasma Aldosterone PatientScreening->Baseline Randomization Randomization Baseline->Randomization SpiraprilGroup Treatment Group: This compound Randomization->SpiraprilGroup PlaceboGroup Control Group: Placebo Randomization->PlaceboGroup FollowUp Follow-up Visits (e.g., Weeks 2, 4, 8) SpiraprilGroup->FollowUp PlaceboGroup->FollowUp EndpointMeasurements Endpoint Measurements - Blood Pressure - Plasma Angiotensin II - Plasma Aldosterone FollowUp->EndpointMeasurements DataAnalysis Statistical Data Analysis EndpointMeasurements->DataAnalysis

References

Methodological & Application

In Vivo Experimental Protocols for Spirapril Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Spirapril hydrochloride is a prodrug that is converted in vivo to its active metabolite, spiraprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1] By inhibiting ACE, spiraprilat blocks the conversion of angiotensin I to angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[2][3] This inhibition leads to vasodilation, reduced aldosterone secretion, and subsequent antihypertensive effects.[2][3] These application notes provide detailed in vivo experimental protocols for evaluating the efficacy of this compound in various animal models of cardiovascular and renal diseases.

The following protocols have been compiled from peer-reviewed scientific literature and are intended to serve as a comprehensive guide for researchers. The included animal models are well-established and widely used in preclinical drug development.

Key Applications and Corresponding Animal Models:

  • Hypertension: Spontaneously Hypertensive Rat (SHR) Model

  • Heart Failure: Post-Myocardial Infarction (MI) Rat Model and Acute Left Ventricular Failure Dog Model

  • Diabetic Nephropathy: Streptozotocin (STZ)-Induced Diabetic Rat Model

Hypertension: Spontaneously Hypertensive Rat (SHR) Model

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.[4]

Experimental Protocol

1.1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR), 5 weeks old.[5]

  • Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

1.2. Housing and Acclimatization:

  • House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Allow a one-week acclimatization period before the start of the experiment.

1.3. Drug Administration:

  • Prepare this compound in distilled water for oral gavage (p.o.).

  • Treatment groups:

    • Vehicle control (distilled water)

    • This compound (1 mg/kg/day, p.o.)[4]

    • This compound (5 mg/kg/day, p.o.)[4]

  • Administer the treatment daily for 3 weeks.[4]

1.4. Blood Pressure Measurement:

  • Measure systolic blood pressure (SBP) and heart rate (HR) weekly using the non-invasive tail-cuff method.[1][4]

  • For accurate readings, pre-warm the rats for 10-15 minutes to detect tail artery pulses.[1]

  • Record measurements at the same time of day to minimize diurnal variations.

  • Take multiple readings for each animal and average the values.

1.5. Endpoint Analysis:

  • At the end of the 3-week treatment period, sacrifice the animals.

  • Excise the heart and measure the left ventricular (LV) weight.

  • Calculate the LV weight to body weight ratio as an index of cardiac hypertrophy.[5]

  • Perform histological analysis of the heart tissue to assess for fibrosis and other pathological changes.[5]

Quantitative Data Summary
ParameterVehicle Control (SHR)Spirapril (1 mg/kg)Spirapril (5 mg/kg)Reference
Systolic Blood Pressure Reduction -Dose-dependent reduction20-30% reduction[4][5]
Left Ventricular Weight Reduction -Not specified20% reduction[5]
Left Ventricular Thickness Reduction -Not specified21% reduction[5]
Myocardial Damage Reduction -Not specified68% reduction in fibrosis[5]

Experimental Workflow

SHR_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis acclimatization Acclimatization (1 week) grouping Group Allocation (Vehicle, Spirapril 1 mg/kg, Spirapril 5 mg/kg) acclimatization->grouping treatment Daily Oral Gavage (3 weeks) grouping->treatment monitoring Weekly Blood Pressure Measurement (Tail-cuff) treatment->monitoring euthanasia Euthanasia treatment->euthanasia dissection Heart Excision & LV Weight Measurement euthanasia->dissection histology Histological Analysis dissection->histology

Workflow for the SHR hypertension model.

Heart Failure: Post-Myocardial Infarction (MI) Rat Model

This model mimics heart failure developing after a myocardial infarction.[6]

Experimental Protocol

2.1. Animal Model:

  • Male Wistar rats (220-240 g).[6]

2.2. Myocardial Infarction Induction:

  • Anesthetize the rats.

  • Perform a thoracotomy to expose the heart.

  • Induce myocardial infarction by permanently ligating the left anterior descending (LAD) coronary artery with a suture.[6][7]

  • Sham-operated animals undergo the same surgical procedure without LAD ligation.[6]

2.3. Drug Administration:

  • Immediately after surgery, start treatment by adding this compound to the drinking water.

  • Treatment groups:

    • Sham + Vehicle

    • MI + Vehicle

    • MI + this compound (2-2.5 mg/kg/day)[6]

  • Continue treatment for 6 weeks.[6]

2.4. Echocardiography:

  • Perform echocardiography at baseline and at the end of the study to assess cardiac function.

  • Measure parameters such as left ventricular internal dimensions, ejection fraction, and fractional shortening.

2.5. Hemodynamic and Endpoint Analysis:

  • At 6 weeks, sacrifice the animals.

  • Excise the heart and lungs and weigh them.[6]

  • Isolate the heart and perfuse it using the Langendorff method to measure left ventricular pressure.[6]

  • Determine the infarct size by histological staining (e.g., Triphenyltetrazolium chloride - TTC).

Quantitative Data Summary
ParameterMI + VehicleMI + Spirapril (2-2.5 mg/kg/day)Reference
Increase in LV Cavity Volume Significant increaseSignificantly attenuated[6]
Increase in Heart Weight Significant increaseSignificantly reduced[6]
Increase in Lung Weight Significant increaseSignificantly reduced (indicating reduced pulmonary congestion)[6]
Heart Rate DecreasedSignificantly higher than untreated MI animals[6]
Left Ventricular Pressure DecreasedNo significant effect[6]

Experimental Workflow

MI_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment and Monitoring cluster_endpoint Final Analysis anesthesia Anesthesia ligation LAD Coronary Artery Ligation (or Sham Operation) anesthesia->ligation treatment Spirapril in Drinking Water (6 weeks) ligation->treatment echo Echocardiography (Baseline and 6 weeks) treatment->echo euthanasia Euthanasia treatment->euthanasia organ_weights Heart and Lung Weight euthanasia->organ_weights langendorff Langendorff Perfusion & LV Pressure Measurement euthanasia->langendorff infarct_size Infarct Size Determination langendorff->infarct_size

Workflow for the post-MI heart failure model.

Heart Failure: Acute Left Ventricular Failure Dog Model

This model is used to study the acute effects of drugs on a failing heart.[8]

Experimental Protocol

3.1. Animal Model:

  • Anesthetized open-chest dogs.[8]

3.2. Induction of Acute Left Ventricular Failure (ALVF):

  • Induce ALVF by embolization of the left coronary artery with 50-micron plastic microspheres.[8]

  • Follow with an intravenous (i.v.) infusion of methoxamine to stabilize the failure state.[8]

3.3. Drug Administration:

  • Administer the active metabolite, spiraprilat, intravenously.

  • Treatment group:

    • Spiraprilat (30 µg/kg, i.v.)[8]

3.4. Hemodynamic Monitoring:

  • Continuously monitor hemodynamic parameters, including:

    • Mean Aortic Pressure (MAP)

    • Left Ventricular End-Diastolic Pressure (LVEDP)[8]

    • Cardiac Output (CO)[8]

    • Total Peripheral Resistance (TPR)[8]

    • LV dP/dtmax (an index of contractility)[8]

3.5. Myocardial Metabolism:

  • Measure myocardial oxygen consumption and lactate consumption to assess the metabolic state of the heart.[8]

Quantitative Data Summary
ParameterPre-treatment (ALVF)Post-Spiraprilat (30 µg/kg, i.v.)Reference
Mean Aortic Pressure ElevatedDecreased by 30%[8]
LVEDP Increased from 4.2 to 12.8 mmHgDecreased by 20%[8]
Cardiac Output Decreased from 1.25 to 0.55 L/minIncreased[8]
Total Peripheral Resistance IncreasedDecreased by 30%[8]
Myocardial Oxygen Consumption -Decreased by 20%[8]

Diabetic Nephropathy: Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is used to investigate the effects of drugs on the progression of kidney disease in the context of type 1 diabetes.[9][10]

Experimental Protocol

4.1. Animal Model:

  • Male Wistar rats or SHRs.[9]

4.2. Induction of Diabetes:

  • Induce diabetes with a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate buffer.[11] The dose may vary depending on the rat strain.

  • Confirm diabetes by measuring blood glucose levels; rats with levels >250 mg/dL are considered diabetic.

4.3. Drug Administration:

  • After confirmation of diabetes, begin treatment with this compound.

  • Treatment groups:

    • Non-diabetic control + Vehicle

    • Diabetic + Vehicle

    • Diabetic + this compound (2 mg/kg/day, p.o.)[9]

  • Administer treatment for 6 weeks.[9]

4.4. Monitoring:

  • Monitor body weight and blood glucose levels regularly.

  • Collect 24-hour urine samples at baseline and at the end of the study to measure urinary albumin excretion, a key marker of diabetic nephropathy.

4.5. Endpoint Analysis:

  • At the end of the study, sacrifice the animals.

  • Collect blood to measure serum creatinine and blood urea nitrogen (BUN) to assess renal function.

  • Excise the kidneys for histological examination (e.g., to assess glomerulosclerosis and tubulointerstitial fibrosis).

Quantitative Data Summary

While specific quantitative data for spirapril's effect on urinary albumin excretion in this model was not found in the provided search results, ACE inhibitors as a class are known to reduce albuminuria in diabetic nephropathy.[12] The expected outcome would be a significant reduction in urinary albumin excretion in the spirapril-treated group compared to the diabetic vehicle group.

ParameterDiabetic + VehicleDiabetic + Spirapril (2 mg/kg/day)Reference
Body Weight Significant lossLoss prevented[9]
Blood Glucose Significantly elevatedPartially but significantly prevented hyperglycemia[9]
Serum Cholesterol ElevatedSignificantly reduced[9]
Urinary Albumin Excretion Expected to be elevatedExpected to be reduced[12]

Signaling Pathway

Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Spirapril

This compound, through its active metabolite spiraprilat, inhibits the angiotensin-converting enzyme (ACE). This blockade disrupts the RAAS cascade, leading to a series of physiological effects that lower blood pressure and confer cardio-renal protection.

RAAS_Pathway cluster_effects Physiological Effects of Angiotensin II Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure SodiumWaterRetention Sodium & Water Retention (Kidney) Aldosterone->SodiumWaterRetention SodiumWaterRetention->BloodPressure Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Spirapril Spirapril (Spiraprilat) Spirapril->ACE Inhibition

References

Application Notes and Protocols for Utilizing Spirapril Hydrochloride in Rodent Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril hydrochloride is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the research of hypertension and congestive heart failure.[1] As a prodrug, spirapril is converted in vivo to its active metabolite, spiraprilat.[2] Spiraprilat competitively inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[2][3] This mechanism of action leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[2][3] The spontaneously hypertensive rat (SHR) is a widely used and well-characterized rodent model of essential hypertension, making it a suitable model for evaluating the antihypertensive effects of compounds like this compound.

Mechanism of Action

This compound exerts its antihypertensive effects by inhibiting the angiotensin-converting enzyme.[1] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the active octapeptide angiotensin II. Angiotensin II has several physiological effects that contribute to hypertension, including:

  • Vasoconstriction: Angiotensin II is a potent vasoconstrictor, directly increasing peripheral resistance and blood pressure.

  • Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, leading to increased blood volume and pressure.

  • Sympathetic Nervous System Activation: Angiotensin II enhances the activity of the sympathetic nervous system, further contributing to vasoconstriction and increased heart rate.

  • Cell Growth and Proliferation: It can promote the growth of vascular smooth muscle cells and cardiac myocytes, leading to vascular and cardiac hypertrophy.

By inhibiting ACE, this compound reduces the levels of angiotensin II, thereby mitigating these hypertensive effects. This leads to vasodilation, decreased sodium and water retention, and a reduction in cardiac and vascular remodeling.

Signaling Pathways

The following diagrams illustrate the renin-angiotensin-aldosterone system and the downstream signaling of the angiotensin II type 1 receptor, highlighting the point of intervention for spirapril.

RAAS_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R Renin Renin (from Kidney) ACE ACE Spirapril This compound (Spiraprilat) Spirapril->ACE Inhibition Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Increased Aldosterone Secretion AT1R->Aldosterone Hypertrophy Cardiac & Vascular Hypertrophy AT1R->Hypertrophy Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Hypertrophy->Increased_BP

Figure 1: The Renin-Angiotensin-Aldosterone System and Spirapril's Point of Intervention.

AT1R_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 RhoA RhoA/Rho Kinase AT1R->RhoA NADPH_Oxidase NADPH Oxidase AT1R->NADPH_Oxidase PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction MAPK MAPK Signaling (ERK1/2) PKC->MAPK Cell_Growth Cell Growth & Proliferation PKC->Cell_Growth MAPK->Cell_Growth RhoA->Vasoconstriction ROS ↑ ROS NADPH_Oxidase->ROS Inflammation Inflammation ROS->Inflammation Fibrosis Fibrosis ROS->Fibrosis Hypertension Hypertension & Cardiac Hypertrophy Vasoconstriction->Hypertension Cell_Growth->Hypertension Inflammation->Hypertension Fibrosis->Hypertension

Figure 2: Downstream Signaling of the Angiotensin II Type 1 Receptor (AT1R).

Data Presentation

The following tables summarize the quantitative effects of this compound in spontaneously hypertensive rats (SHR) based on available literature.

Table 1: Effect of Spirapril on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg/day, p.o.)DurationBaseline SBP (mmHg)Post-treatment SBP (mmHg)Reduction in SBPReference
Control (SHR)Vehicle3 weeks~180-200~180-200-[3]
Spirapril13 weeks~180-200LoweredDose-dependent reduction[3]
Spirapril53 weeks~180-200Significantly LoweredDose-dependent reduction[3]
Control (SHR)Vehicle3 monthsHighHigh-[4]
SpiraprilNot specified3 monthsHighLowered20-30% reduction vs. control[4]

Table 2: Effect of Spirapril on Left Ventricular (LV) Hypertrophy in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg/day, p.o.)DurationLV WeightLV Wall ThicknessReference
Control (SHR)Vehicle3 monthsIncreasedIncreased[4]
SpiraprilNot specified3 monthsDecreased by 20% vs. controlDecreased by 21% vs. control[4]

Experimental Protocols

This section provides a generalized protocol for evaluating the antihypertensive effects of this compound in spontaneously hypertensive rats. This protocol is a composite based on common practices in the field and findings from the cited literature.

Protocol 1: Evaluation of Antihypertensive Activity of Spirapril in Spontaneously Hypertensive Rats (SHR)

1. Animals and Acclimation:

  • Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.
  • Control: Age-matched male Wistar-Kyoto (WKY) rats as a normotensive control group.
  • Housing: House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
  • Acclimation: Allow a minimum of one week for acclimation to the housing conditions before the start of the experiment.

2. Drug Preparation and Administration:

  • This compound: Prepare fresh daily. Dissolve in a suitable vehicle (e.g., distilled water or 0.5% carboxymethylcellulose).
  • Dosage: Based on literature, effective doses range from 1 to 10 mg/kg body weight. A dose-response study (e.g., 1, 5, and 10 mg/kg) is recommended.
  • Administration: Administer once daily via oral gavage (p.o.) for a period of 3 to 12 weeks. The control group should receive the vehicle only.

3. Blood Pressure and Heart Rate Measurement:

  • Method: Use the non-invasive tail-cuff method for conscious rats.
  • Procedure:
  • Train the rats to the restraining device and tail-cuff apparatus for several days before the start of the study to minimize stress-induced variations in blood pressure.
  • On the day of measurement, place the rat in the restrainer and allow it to calm down for 10-15 minutes in a warmed environment.
  • Record systolic blood pressure, diastolic blood pressure, and heart rate.
  • Take at least three stable consecutive readings and average them for each animal.
  • Frequency: Measure blood pressure at baseline (before the first dose) and then at regular intervals throughout the study (e.g., weekly).

4. Assessment of Left Ventricular Hypertrophy (at the end of the study):

  • Euthanasia: At the end of the treatment period, euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
  • Organ Harvesting:
  • Record the final body weight.
  • Excise the heart, blot it dry, and weigh it to determine the total heart weight.
  • Dissect the atria and right ventricle from the left ventricle (including the septum).
  • Weigh the left ventricle separately.
  • Calculations:
  • Calculate the heart weight to body weight ratio (HW/BW).
  • Calculate the left ventricular weight to body weight ratio (LVW/BW).
  • Histology (optional but recommended):
  • Fix a portion of the left ventricle in 10% neutral buffered formalin.
  • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess myocyte size and with Masson's trichrome to evaluate fibrosis.

5. Data Analysis:

  • Express all data as mean ± standard error of the mean (SEM) or standard deviation (SD).
  • Analyze differences between groups using appropriate statistical tests (e.g., Student's t-test for two groups or ANOVA followed by a post-hoc test for multiple groups).
  • A p-value of < 0.05 is typically considered statistically significant.

Experimental Workflow

The following diagram outlines the general workflow for a typical in vivo study investigating the effects of this compound in a rodent model of hypertension.

Experimental_Workflow Start Start Acclimation Animal Acclimation (SHR & WKY rats, 1 week) Start->Acclimation Baseline Baseline Measurements (Blood Pressure, Heart Rate, Body Weight) Acclimation->Baseline Grouping Randomization into Treatment Groups (Vehicle, Spirapril Doses) Baseline->Grouping Treatment Daily Oral Administration (3-12 weeks) Grouping->Treatment Monitoring Weekly Monitoring (Blood Pressure, Heart Rate, Body Weight) Treatment->Monitoring during treatment Sacrifice Euthanasia & Organ Harvest (End of Study) Treatment->Sacrifice Analysis Data Analysis (LV Hypertrophy, Histology, Statistics) Sacrifice->Analysis End End Analysis->End

Figure 3: General Experimental Workflow.

References

Spirapril Hydrochloride: Application Notes and Protocols for Chronic Heart Failure Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Spirapril Hydrochloride in preclinical and clinical research settings for chronic heart failure (CHF). This document details the mechanism of action, summarizes key quantitative data from research studies, and provides detailed experimental protocols for replication and further investigation.

Mechanism of Action

Spirapril is a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1] As a prodrug, spirapril is converted in the body to its active metabolite, spiraprilat.[2] The primary mechanism of action of spiraprilat is the competitive inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[2]

By inhibiting ACE, spiraprilat blocks the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium and water retention. Therefore, the inhibition of angiotensin II production leads to vasodilation (widening of blood vessels) and a reduction in fluid volume, thereby decreasing both preload and afterload on the heart. This reduction in cardiac workload is beneficial in the context of chronic heart failure.

Signaling Pathway of Spirapril in Chronic Heart Failure

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Downstream Effects in Heart Failure Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Cardiac_Remodeling Adverse Cardiac Remodeling Angiotensin_II->Cardiac_Remodeling Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Reduced_Preload_Afterload Reduced Preload & Afterload Spirapril This compound (Prodrug) Spiraprilat Spiraprilat (Active Metabolite) Spirapril->Spiraprilat Spiraprilat->ACE Improved_Cardiac_Function Improved Cardiac Function Reduced_Preload_Afterload->Improved_Cardiac_Function

Caption: Mechanism of action of this compound.

Quantitative Data from Research Studies

The following tables summarize the quantitative findings from clinical and preclinical studies investigating the effects of spirapril in the context of heart failure.

Table 1: Hemodynamic Effects of a Single Oral Dose of Spirapril (6 mg) in Patients with Severe Chronic Heart Failure
ParameterBaseline (Mean ± SD)Change at Peak Effect (Mean ± SD)Time to Peak Effect (hours)
Mean Arterial Pressure (mmHg)85 ± 12-19%2.5 - 4
Heart Rate (beats/min)88 ± 15-14%2.5 - 4
Cardiac Index (L/min/m²)2.1 ± 0.5Slight Increase2.5 - 4
Stroke Volume Index (mL/beat/m²)24 ± 7+43%2.5 - 4
Pulmonary Capillary Wedge Pressure (mmHg)24 ± 7-46%2.5 - 4
Right Atrial Pressure (mmHg)12 ± 5-42%2.5 - 4
Systemic Vascular Resistance (dyne·s·cm⁻⁵)1650 ± 450--
Brachial Blood Flow (mL/min)-+41%1 - 2.5
Renal Blood Flow (mL/min)-+36%1 - 2.5

Data extracted from a study in eight patients with severe CHF.

Table 2: Effects of Spirapril on Left Ventricular Mass Index in Hypertensive Patients with Left Ventricular Hypertrophy
Treatment DurationChange in Left Ventricular Mass Index (LVMI)
3 Months-14.7%
6 Months-27.3%

Data from a study involving 37 hypertensive patients with LVH.[3]

Table 3: Neurohormonal Effects of a Single Oral Dose of Spirapril (6 mg) in Patients with Severe Chronic Heart Failure
BiomarkerChange at Peak EffectTime to Peak Effect (hours)
Plasma Converting Enzyme Activity-96%4
Plasma Renin Activity+505%4
Plasma Aldosterone-46%24
Plasma Norepinephrine-31%24

Data extracted from a study in eight patients with severe CHF.

Experimental Protocols

Clinical Trial Protocol: A Randomized, Double-Blind, Comparative Study

Objective: To compare the effects of spirapril and captopril on exercise capacity, neurohumoral status, and quality of life in patients with mild to moderate chronic congestive heart failure.[4]

Patient Population:

  • Inclusion Criteria:

    • Confirmed diagnosis of mild to moderate chronic heart failure (NYHA Class II-III).[5]

    • Left ventricular ejection fraction (LVEF) ≤ 40%.[4]

    • Stable clinical condition for at least 3 months prior to enrollment.

  • Exclusion Criteria:

    • NYHA Class IV or clinically unstable heart failure.[5]

    • Myocardial infarction or cardiac surgery within the last 3 months.

    • Significant renal or hepatic dysfunction.

    • Known intolerance to ACE inhibitors.

Study Design:

  • Randomization: Patients are randomly assigned to receive either spirapril (e.g., 6 mg once daily) or captopril (e.g., 25 mg three times daily) in a double-blind manner.

  • Treatment Period: The treatment duration is 12 weeks.[4]

  • Assessments:

    • Baseline: Perform a comprehensive clinical evaluation, including NYHA classification, quality of life questionnaire, 6-minute walk test, echocardiography for LVEF measurement, and collection of blood samples for neurohormonal analysis (plasma renin activity, aldosterone, norepinephrine).

    • Follow-up (e.g., at 4 and 12 weeks): Repeat all baseline assessments. All assessments should be performed in the morning before the intake of the study medication to measure trough effects.[4]

Biomarker Analysis:

  • Plasma Renin Activity (PRA) and Aldosterone:

    • Collect blood samples in pre-chilled EDTA tubes.

    • Immediately place the samples on ice and centrifuge at 4°C to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Measure PRA and aldosterone concentrations using validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.[6][7] The patient should be seated for 5-15 minutes before venipuncture, and samples should be taken in the morning.[8]

Experimental Workflow: Clinical Trial

cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_treatment Treatment Arms (12 Weeks) cluster_followup Follow-up Assessments Screening Screen Patients based on Inclusion/Exclusion Criteria Informed_Consent Obtain Informed Consent Screening->Informed_Consent Baseline_Eval Clinical Evaluation (NYHA) Echocardiography (LVEF) 6-Minute Walk Test Blood Sampling (Biomarkers) Informed_Consent->Baseline_Eval Randomization Randomization Baseline_Eval->Randomization Spirapril_Group Spirapril (e.g., 6 mg/day) Randomization->Spirapril_Group Captopril_Group Captopril (e.g., 25 mg TID) Randomization->Captopril_Group Follow_Up_4_Weeks Week 4 Follow-up: Repeat Baseline Assessments Spirapril_Group->Follow_Up_4_Weeks Captopril_Group->Follow_Up_4_Weeks Follow_Up_12_Weeks Week 12 Follow-up: Repeat Baseline Assessments Follow_Up_4_Weeks->Follow_Up_12_Weeks Data_Analysis Data Analysis and Comparison of Outcomes Follow_Up_12_Weeks->Data_Analysis

Caption: Workflow for a comparative clinical trial of Spirapril.

Preclinical Animal Model Protocol: Chronic Heart Failure in Rats

Objective: To evaluate the long-term effects of spirapril on cardiac remodeling and function in a rat model of chronic heart failure induced by coronary artery ligation.

Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats (200-250g).

  • Induction of Heart Failure:

    • Anesthetize the rats (e.g., with a mixture of ketamine and xylazine).[9]

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction.[9][10]

    • Sham-operated animals will undergo the same surgical procedure without LAD ligation to serve as controls.

    • Allow the animals to recover for a period (e.g., 4 weeks) to allow for the development of chronic heart failure.

Treatment Protocol:

  • Group Allocation: Randomly assign the rats with heart failure to a treatment group (Spirapril) and a vehicle control group. Include the sham-operated group as a non-diseased control.

  • Drug Administration: Administer spirapril orally (e.g., via gavage) at a specified dose (e.g., 1-10 mg/kg/day) for a defined period (e.g., 8-12 weeks). The vehicle control group will receive the same volume of the vehicle (e.g., water or saline).

  • Monitoring: Monitor the animals regularly for signs of distress, body weight, and overall health.

  • Functional Assessment:

    • Perform serial echocardiography (e.g., at baseline, and every 4 weeks) to measure LVEF, left ventricular end-diastolic and end-systolic dimensions, and fractional shortening.

    • At the end of the study, perform hemodynamic measurements (e.g., left ventricular end-diastolic pressure) using a pressure catheter.

  • Histological and Molecular Analysis:

    • At the end of the treatment period, euthanize the animals and harvest the hearts.

    • Perform histological analysis (e.g., Masson's trichrome staining) to assess the extent of fibrosis and cardiac remodeling.

    • Conduct molecular analysis (e.g., RT-PCR or Western blotting) to evaluate the expression of markers of hypertrophy and fibrosis.

Experimental Workflow: Preclinical Animal Study

cluster_induction Induction of Chronic Heart Failure cluster_groups Group Allocation cluster_treatment Treatment and Monitoring (8-12 Weeks) cluster_endpoint Endpoint Analysis Anesthesia Anesthetize Rats Surgery Left Thoracotomy and LAD Coronary Artery Ligation Anesthesia->Surgery Recovery 4-Week Recovery Period (Development of CHF) Surgery->Recovery Vehicle_Group CHF + Vehicle Control Group Recovery->Vehicle_Group Spirapril_Group CHF + Spirapril Treatment Group Recovery->Spirapril_Group Sham_Group Sham-Operated Control Group Treatment Daily Oral Administration (Vehicle or Spirapril) Vehicle_Group->Treatment Spirapril_Group->Treatment Monitoring Regular Monitoring of Animal Health and Body Weight Treatment->Monitoring Echo Serial Echocardiography (LVEF, LV Dimensions) Treatment->Echo Hemodynamics Terminal Hemodynamic Measurements (LVEDP) Echo->Hemodynamics Histology Histological Analysis (Fibrosis, Remodeling) Hemodynamics->Histology Molecular Molecular Analysis (Gene/Protein Expression) Histology->Molecular Analysis Data Analysis and Comparison of Groups Molecular->Analysis

Caption: Workflow for a preclinical study of Spirapril in a rat model of CHF.

References

Designing Preclinical Study Protocols for Spirapril Hydrochloride: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril hydrochloride is a prodrug that is converted in the body to its active metabolite, spiraprilat.[1] Spiraprilat is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1] By inhibiting ACE, spiraprilat blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2][3] This leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1][3] These mechanisms of action make this compound a candidate for the treatment of hypertension, heart failure, and renal disease.[2][4] This document provides detailed application notes and protocols for designing preclinical studies to evaluate the efficacy and safety of this compound in these therapeutic areas.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effects by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). A clear understanding of this pathway is crucial for designing relevant preclinical studies.

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Cortex) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention Sodium & Water Retention (Kidney) Aldosterone->Na_H2O_Retention Na_H2O_Retention->Increased_BP Renin Renin (Kidney) ACE ACE (Lungs, Endothelium) Spirapril This compound (Inhibits ACE) Spirapril->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Preclinical Efficacy Studies

Hypertension

The spontaneously hypertensive rat (SHR) is a widely used and relevant model for essential hypertension.

Experimental Protocol: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks of age.

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Group Allocation: Randomly assign animals to the following groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose in water, p.o.)

    • This compound (1 mg/kg, p.o.)

    • This compound (5 mg/kg, p.o.)

    • Positive Control (e.g., Enalapril at a clinically relevant dose)

  • Drug Administration: Administer the assigned treatment orally (p.o.) via gavage once daily for 3 to 12 weeks.[5]

  • Blood Pressure Measurement:

    • Measure systolic blood pressure (SBP) and heart rate (HR) at baseline and at regular intervals (e.g., weekly) throughout the study.

    • The tail-cuff method is a common non-invasive technique. For continuous and more accurate measurements, especially for pharmacokinetic/pharmacodynamic (PK/PD) modeling, radiotelemetry is recommended.

  • Endpoint Analysis:

    • Primary Endpoint: Change in systolic blood pressure from baseline.

    • Secondary Endpoints:

      • Heart rate.

      • At the end of the study, collect blood samples for biomarker analysis (e.g., plasma renin activity, angiotensin II, and aldosterone levels).

      • Harvest organs (heart, kidneys) for histopathological examination and to determine organ weight (e.g., left ventricular hypertrophy).[5]

Data Presentation: Expected Efficacy of Spirapril in SHR Model

Treatment GroupDose (mg/kg, p.o.)Treatment DurationExpected Blood Pressure Reduction (Systolic)Other Key Findings
Vehicle Control-3-12 WeeksNo significant changeProgressive increase in blood pressure and development of cardiac hypertrophy.
Spirapril HCl13 WeeksDose-related antihypertensive effect.[5]-
Spirapril HCl53 WeeksMore pronounced and sustained blood pressure reduction compared to 1 mg/kg.[5]-
Spirapril HClNot specified3 Months20-30% lower blood pressure compared to untreated SHR.[5]Prevention of left ventricular hypertrophy, decreased myocardial damage, and improved coronary microvasculature.[5]
Heart Failure

An acute model of left ventricular failure in dogs can be used to assess the immediate hemodynamic effects of spiraprilat, the active metabolite.

Experimental Protocol: Hemodynamic Effects in a Canine Model of Acute Left Ventricular Failure

  • Animal Model: Anesthetized, open-chest mongrel dogs.

  • Induction of Heart Failure: Induce acute left ventricular failure by embolization of the left coronary artery with microspheres, followed by an intravenous infusion of methoxamine to increase afterload.[2]

  • Hemodynamic Monitoring: Continuously monitor key hemodynamic parameters, including:

    • Left ventricular end-diastolic pressure (LVEDP)

    • Mean aortic pressure (MAP)

    • Cardiac output (CO)

    • Total peripheral resistance (TPR)

    • LV dP/dtmax (an indicator of contractility)

  • Drug Administration: Once a stable state of heart failure is established, administer a single intravenous (i.v.) dose of spiraprilat (30 µg/kg).[2]

  • Endpoint Analysis:

    • Primary Endpoint: Changes in LVEDP and MAP.

    • Secondary Endpoints: Changes in CO, TPR, and LV dP/dtmax. Myocardial oxygen consumption and energy metabolism can also be assessed.[2]

Data Presentation: Expected Hemodynamic Effects of Spiraprilat in a Canine Heart Failure Model

ParameterBaseline (Heart Failure)Post-Spiraprilat (30 µg/kg, i.v.)Expected Change
Mean Aortic Pressure (MAP)ElevatedDecreased~30% reduction[2]
Left Ventricular End-Diastolic Pressure (LVEDP)IncreasedDecreased~20% reduction[2]
Total Peripheral Resistance (TPR)IncreasedDecreased~30% reduction[2]
Cardiac Output (CO)DecreasedIncreasedImprovement in cardiac function.[2]
LV dP/dtmaxDecreasedIncreasedImprovement in myocardial contractility.[2]
Diabetic Nephropathy

Experimental Protocol: Renoprotective Effects in a Hypertensive-Diabetic Rat Model

  • Animal Model: Male Dahl salt-sensitive rats.

  • Induction of Diabetes and Hypertension:

    • Induce diabetes with a single intraperitoneal injection of streptozotocin (STZ; 45 mg/kg).[6]

    • Induce hypertension by providing 0.9% NaCl in the drinking water.[6]

  • Group Allocation: Randomly assign animals to the following groups (n=8-10 per group):

    • Non-diabetic Control

    • Diabetic Control (Vehicle)

    • This compound (appropriate dose, e.g., 5 mg/kg, p.o.)

    • Positive Control (e.g., another ACE inhibitor with known renoprotective effects)

  • Drug Administration: Administer treatment daily by oral gavage for 8-12 weeks.

  • Monitoring:

    • Monitor blood glucose, body weight, and blood pressure regularly.

    • Collect 24-hour urine samples at baseline and at specified intervals to measure urinary albumin excretion rate (UAER).

  • Endpoint Analysis:

    • Primary Endpoint: Change in UAER.

    • Secondary Endpoints:

      • Glomerular filtration rate (GFR) at the end of the study.

      • Kidney weight and histopathology (to assess glomerulosclerosis, tubulointerstitial fibrosis).

      • Blood urea nitrogen (BUN) and serum creatinine levels.

Safety and Toxicology

Preclinical safety and toxicology studies are essential to determine a safe starting dose for human trials. These studies typically involve dose-range finding, single-dose, and repeated-dose toxicity studies in both rodent and non-rodent species.

Key Parameters to Evaluate:

  • No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which no adverse effects are observed.

  • Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable toxicity.

While specific NOAEL and MTD values for spirapril are not publicly available, chronic toxicological evaluations in dogs and rats have shown the drug to be relatively devoid of toxicity at oral doses as high as 400 and 450 mg/kg/day, respectively.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for a preclinical hypertension study and the logical relationships in study design.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Measurements (Blood Pressure, Body Weight) acclimatization->baseline randomization Randomization & Grouping baseline->randomization treatment Daily Dosing (Vehicle, Spirapril, Positive Control) randomization->treatment monitoring Weekly Monitoring (Blood Pressure, Clinical Signs) treatment->monitoring monitoring->treatment Repeat for study duration endpoints Terminal Procedures (Blood & Tissue Collection) monitoring->endpoints analysis Data Analysis & Reporting endpoints->analysis end End analysis->end

Caption: A typical experimental workflow for a preclinical hypertension study.

Study_Design_Logic objective Study Objective (e.g., Evaluate Antihypertensive Efficacy) model Animal Model Selection (e.g., SHR) objective->model endpoints_def Endpoint Definition (Primary & Secondary) objective->endpoints_def groups Treatment Groups (Vehicle, Dose 1, Dose 2, Positive Control) model->groups protocol Detailed Protocol (Dosing, Measurements, Analysis) groups->protocol endpoints_def->protocol data_interpretation Data Interpretation & Conclusion protocol->data_interpretation

References

Application Notes and Protocols for Determining Spirapril Hydrochloride Dosage in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the appropriate dosage of Spirapril Hydrochloride for in vivo experimental studies. This document outlines the mechanism of action, pharmacokinetic properties, and established preclinical dosage ranges, along with detailed protocols for dose-finding experiments.

Introduction to this compound

This compound is a prodrug and a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] Following administration, it is metabolized in the body to its active form, spiraprilat.[1][2][3][4] Spiraprilat competitively inhibits ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The resulting decrease in angiotensin II levels leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1][3][5][6]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The antihypertensive effect of this compound is primarily achieved through its modulation of the RAAS. The following diagram illustrates the signaling pathway and the point of intervention for Spiraprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin ACE ACE Spiraprilat Spiraprilat (Active Metabolite) Spiraprilat->ACE Inhibition BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: The Renin-Angiotensin-Aldosterone System and Spirapril's Mechanism of Action.

Pharmacokinetic and Pharmacodynamic Data

The following table summarizes key pharmacokinetic and pharmacodynamic parameters of Spirapril and its active metabolite, spiraprilat. It is important to note that much of the detailed pharmacokinetic data is derived from human studies but can serve as a useful reference for preclinical study design.

ParameterSpeciesValueReference
Bioavailability Human~50% (oral spirapril)[7][8]
Active Metabolite -Spiraprilat[1][2][3][4]
Elimination Human, Rat, DogRenal and Hepatic[4][9][10]
Half-life (Spiraprilat) HumanBiphasic: 2 hours and 35 hours[7]
IC50 (ACE inhibition) Rabbit Lung ACE67 nM[11]
ID50 (inhibition of Angiotensin I pressor response) Rat16 µg/kg[11]
ID50 (inhibition of Angiotensin I pressor response) Dog262 µg/kg[11]

Recommended Dosage for In Vivo Experiments

The appropriate dosage of this compound can vary significantly depending on the animal model, the indication being studied, and the desired therapeutic effect. The following table provides a summary of dosages used in published preclinical studies.

Animal ModelDosage RangeRoute of AdministrationObserved EffectReference
Conscious Rats0.03 - 1 mg/kgOralDose-related inhibition of angiotensin I pressor responses[10]
Spontaneously Hypertensive Rats (SHR)0.3 - 30 mg/kgOralDose-related reduction in blood pressure[10]
Spontaneously Hypertensive Rats (SHR)5 mg/kgOralDecreased systolic blood pressure and left ventricular hypertrophy[11]
TGM123 Mice (expressing rat angiotensinogen transgene)10 mg/kgOral (feeding needle)Decreased alcohol intake and 40.2% reduction in brain ACE activity[12][13]
Rats1 and 3 mg/kgOralEnhanced capsaicin-induced coughs (a known side effect of ACE inhibitors)[14]

Note: For initial dose-finding studies, it is recommended to start with a dose at the lower end of the effective range reported in the literature and escalate as needed, while carefully monitoring for efficacy and any adverse effects.

Experimental Protocol: In Vivo Dose-Finding Study in a Hypertensive Rat Model

This protocol outlines a typical dose-finding study to determine the effective dose of this compound for blood pressure reduction in a hypertensive rat model (e.g., Spontaneously Hypertensive Rats - SHR).

5.1. Materials

  • This compound

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Spontaneously Hypertensive Rats (SHR), age- and weight-matched

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method)

  • Oral gavage needles

  • Animal balance

  • Appropriate caging and environmental controls

5.2. Experimental Workflow

Dose_Finding_Workflow cluster_groups Treatment Groups Acclimatization Animal Acclimatization (1 week) Baseline Baseline Blood Pressure Measurement (3 days) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Daily Dosing (Vehicle or Spirapril HCl) Grouping->Dosing Vehicle Vehicle Control Monitoring Blood Pressure Monitoring (e.g., 2, 4, 8, 24h post-dose) Dosing->Monitoring Acute Study Chronic Chronic Dosing (e.g., 2-4 weeks) Dosing->Chronic Chronic Study Final Final Blood Pressure and Endpoint Analysis Monitoring->Final Chronic->Final Dose1 Low Dose (e.g., 1 mg/kg) Dose2 Mid Dose (e.g., 5 mg/kg) Dose3 High Dose (e.g., 10 mg/kg)

Caption: Experimental Workflow for a Dose-Finding Study.

5.3. Procedure

  • Animal Acclimatization: Acclimate SHR to the housing facility and handling for at least one week prior to the experiment.

  • Baseline Measurements: Measure and record the systolic and diastolic blood pressure of each animal for three consecutive days to establish a stable baseline.

  • Randomization: Randomly assign animals to treatment groups (n=6-8 per group), ensuring that the average baseline blood pressure is similar across all groups.

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 1 mg/kg)

    • Group 3: this compound (e.g., 5 mg/kg)

    • Group 4: this compound (e.g., 10 mg/kg)

  • Dose Preparation: Prepare fresh solutions of this compound in the chosen vehicle daily.

  • Administration: Administer the assigned treatment to each animal via oral gavage once daily.

  • Blood Pressure Monitoring:

    • Acute Study: On the first day of dosing, measure blood pressure at multiple time points post-administration (e.g., 2, 4, 8, and 24 hours) to determine the time of peak effect and duration of action.

    • Chronic Study: For longer-term studies, measure blood pressure at a consistent time each day (e.g., 24 hours post-dose) to assess the sustained antihypertensive effect.

  • Data Analysis: Analyze the change in blood pressure from baseline for each treatment group compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

5.4. Considerations

  • Toxicity: While chronic toxicity studies in rats have shown Spirapril to be relatively non-toxic at high doses, it is essential to monitor animals for any signs of adverse effects, such as lethargy, weight loss, or changes in behavior.[10]

  • Dose-Response Relationship: The dose-response curve for spirapril in humans appears to be relatively flat for doses of 6 to 24 mg once daily.[9] This may also be a consideration in preclinical models, where increasing the dose beyond a certain point may not result in a greater therapeutic effect.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

The determination of an appropriate in vivo dosage of this compound requires careful consideration of its mechanism of action, pharmacokinetic profile, and data from previous preclinical studies. The provided protocols and data serve as a starting point for researchers to design and execute robust dose-finding experiments to identify the optimal dose for their specific research needs.

References

Application Notes and Protocols: In vitro ACE Inhibition Assay using Spirapril Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril Hydrochloride is a prodrug that is converted in the body to its active metabolite, spiraprilat.[1][2][3] Spiraprilat is a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][4] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in the regulation of blood pressure.[5] By inhibiting ACE, spiraprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and potentiates the effects of the vasodilator bradykinin.[4] This dual action leads to a reduction in blood pressure, making ACE inhibitors like Spirapril effective in the management of hypertension.[2][3] These application notes provide a detailed protocol for determining the in vitro ACE inhibitory activity of Spirapril, focusing on its active form, spiraprilat.

Mechanism of Action

This compound exerts its antihypertensive effects through the inhibition of the Angiotensin-Converting Enzyme (ACE) by its active metabolite, spiraprilat. The diagram below illustrates the role of ACE in the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of its inhibition.

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion ACE Angiotensin-Converting Enzyme (ACE) Inactive_Metabolites Inactive Metabolites Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_Blood_Pressure Increased Blood Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone->Increased_Blood_Pressure Bradykinin Bradykinin Bradykinin->Inactive_Metabolites Degradation Vasodilation Vasodilation Bradykinin->Vasodilation Spiraprilat Spiraprilat (Active Metabolite) Spiraprilat->ACE Inhibition Decreased_Blood_Pressure Decreased Blood Pressure Vasodilation->Decreased_Blood_Pressure

Caption: Mechanism of ACE Inhibition by Spiraprilat within the RAAS.

Quantitative Data

The inhibitory potency of Spirapril's active metabolite, spiraprilat, against ACE has been determined in vitro. The following table summarizes the half-maximal inhibitory concentration (IC50) value.

CompoundIC50 (nM)SubstrateEnzyme SourceReference
Spiraprilat (diacid form)0.8Hippuryl-Histidyl-Leucine (HHL)Rabbit Lung ACE[6]
Spiraprilat (diacid form)0.81Hippuryl-Histidyl-Leucine (HHL)Rabbit Lung ACE[4]

Experimental Protocols

This section details a common in vitro method for assessing ACE inhibition, based on the hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) and quantification of the resulting Hippuric Acid (HA) by High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • This compound (to be converted to spiraprilat or use spiraprilat standard)

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • Hippuric Acid (HA)

  • Sodium Borate Buffer (50 mM, pH 8.3, containing 300 mM NaCl)

  • Hydrochloric Acid (1 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Microcentrifuge tubes

  • Thermomixer or water bath

  • HPLC system with a C18 column and UV detector

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro ACE inhibition assay.

a cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_inhibitor Prepare Spiraprilat dilutions pre_incubate Pre-incubate ACE with Spiraprilat prep_inhibitor->pre_incubate prep_ace Prepare ACE solution prep_ace->pre_incubate prep_hhl Prepare HHL substrate solution add_substrate Add HHL to start reaction prep_hhl->add_substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction with HCl incubate->stop_reaction hplc HPLC analysis stop_reaction->hplc quantify Quantify Hippuric Acid (HA) hplc->quantify calculate Calculate % Inhibition and IC50 quantify->calculate

Caption: Workflow for the in vitro ACE inhibition assay.

Detailed Protocol
  • Preparation of Solutions:

    • Inhibitor (Spiraprilat) Solutions: Prepare a stock solution of spiraprilat in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 0.01 nM to 100 nM).

    • ACE Solution: Prepare an ACE solution (e.g., 80 mU/mL) in cold sodium borate buffer.[7]

    • Substrate (HHL) Solution: Prepare a 9 mM HHL solution in sodium borate buffer.[7]

    • Standard (HA) Solutions: Prepare a series of known concentrations of Hippuric Acid in the assay buffer for the calibration curve.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add 25 µL of the ACE solution to 25 µL of either the spiraprilat solution (test sample), buffer (negative control), or a known ACE inhibitor like captopril (positive control).[7]

    • Pre-incubate the mixture for 3 minutes at 37°C.[7]

    • Initiate the enzymatic reaction by adding 25 µL of the HHL substrate solution.

    • Incubate the reaction mixture for 30 minutes at 37°C with shaking.[7]

    • Stop the reaction by adding 50 µL of 1 M HCl.[7]

  • HPLC Analysis:

    • Centrifuge the reaction mixtures to pellet any precipitate.

    • Inject an appropriate volume of the supernatant onto the HPLC system.

    • Use a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate Hippuric Acid from other components.

    • Detect the elution of Hippuric Acid using a UV detector at approximately 228 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the HA standards against their concentrations.

    • Determine the concentration of HA produced in each sample by interpolating their peak areas from the standard curve.

    • Calculate the percentage of ACE inhibition for each spiraprilat concentration using the following formula:

      % Inhibition = [(A_control - A_sample) / A_control] x 100

      Where:

      • A_control is the absorbance of the negative control (no inhibitor).

      • A_sample is the absorbance of the sample with the inhibitor.

    • Plot the % inhibition against the logarithm of the spiraprilat concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity) using non-linear regression analysis.

Conclusion

This document provides a comprehensive guide for conducting an in vitro ACE inhibition assay using this compound, with a focus on its active metabolite, spiraprilat. The provided protocols and data serve as a valuable resource for researchers in pharmacology and drug development to assess the potency of ACE inhibitors. Adherence to the detailed methodologies will ensure the generation of accurate and reproducible results.

References

Methodologies for Applying Spirapril Hydrochloride in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril Hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is hydrolyzed in the liver to its active metabolite, spiraprilat.[1][2][3] Spiraprilat exerts its therapeutic effects by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][4] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.[3][4] Furthermore, the reduction in angiotensin II levels also decreases aldosterone secretion, which in turn reduces sodium and water retention.[3][4] Some evidence also suggests that ACE inhibitors like spirapril may increase levels of bradykinin, a vasodilator.[1][5]

In the context of cell culture studies, spiraprilat can be utilized to investigate the cellular and molecular mechanisms underlying the effects of ACE inhibition on various cell types, particularly those involved in cardiovascular physiology and pathology, such as endothelial cells and cardiac fibroblasts. These in vitro studies are crucial for understanding the drug's mechanism of action beyond its systemic effects and for identifying potential new therapeutic applications.

Mechanism of Action in a Cellular Context

At the cellular level, spiraprilat's inhibition of ACE, which is often expressed on the surface of endothelial cells, directly impacts local angiotensin II production. Angiotensin II is known to stimulate a variety of cellular responses, including cell proliferation, inflammation, and fibrosis, primarily through the angiotensin II type 1 (AT1) receptor. Therefore, by reducing local angiotensin II levels, spiraprilat can be expected to counteract these effects.

Key signaling pathways that can be investigated using spiraprilat in cell culture include:

  • Inhibition of Fibroblast Proliferation and Collagen Synthesis: Angiotensin II is a known stimulus for cardiac fibroblast proliferation and collagen production, contributing to cardiac fibrosis. Spiraprilat can be used to study the inhibition of these processes. Studies with other ACE inhibitors have shown involvement of the ROS/p38MAPK/TGF-β1 signaling pathway in these effects.

  • Modulation of Endothelial Cell Function: Endothelial cells play a critical role in regulating vascular tone and inflammation. Spiraprilat can be used to investigate the effects of ACE inhibition on endothelial cell proliferation, migration, and the expression of adhesion molecules and other inflammatory markers.

  • Induction of Apoptosis: There is evidence to suggest that ACE inhibitors can influence apoptosis.[6] Spiraprilat can be used to explore the pro- or anti-apoptotic effects of ACE inhibition in various cell types, such as cardiac fibroblasts or cardiomyocytes, and to elucidate the involvement of key apoptotic regulators like caspases.

Data Presentation

Table 1: In Vitro Efficacy of Spiraprilat

ParameterValueCell/Enzyme SystemReference
IC50 (ACE Inhibition)0.8 nMPurified Angiotensin-Converting Enzyme[2]
Ki (ACE Inhibition)0.74 nMPurified Angiotensin-Converting Enzyme[7]

Table 2: Representative Effects of ACE Inhibitors in Cell Culture (Analogous Compounds)

Cell TypeStimulusACE InhibitorConcentrationObserved EffectReference
Neonatal Rat Cardiac FibroblastsAngiotensin II (10⁻⁷ M)Enalaprilat10⁻⁷ M - 10⁻⁵ MInhibition of Ang II-induced proliferation[1]
Neonatal Rat Cardiac FibroblastsEstrone (10⁻⁷ M)Moexiprilat10⁻⁷ MComplete inhibition of estrone-induced proliferation[1]
Pig Vascular Endothelial Cells-Ramiprilat2 nM (IC50)Inhibition of cellular ACE activity[7]

Experimental Protocols

Protocol 1: Assessment of Spiraprilat's Effect on Cardiac Fibroblast Proliferation

This protocol is designed to determine the inhibitory effect of spiraprilat on angiotensin II-induced proliferation of cardiac fibroblasts.

Materials:

  • Primary cardiac fibroblasts (e.g., rat neonatal or adult)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Spiraprilat

  • Angiotensin II

  • Cell proliferation assay kit (e.g., MTT, BrdU)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture cardiac fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the fibroblasts into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Serum Starvation: To synchronize the cells, replace the growth medium with serum-free DMEM for 24 hours.

  • Treatment:

    • Prepare a stock solution of spiraprilat in a suitable solvent (e.g., DMSO or sterile water) and further dilute it in serum-free DMEM to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

    • Prepare a stock solution of angiotensin II and dilute it in serum-free DMEM to a final concentration of 10⁻⁷ M.

    • Pre-treat the cells with the different concentrations of spiraprilat for 1-2 hours.

    • Add angiotensin II (10⁻⁷ M) to the wells, except for the negative control group.

    • Include the following controls:

      • Negative Control: Cells in serum-free medium only.

      • Vehicle Control: Cells treated with the highest concentration of the solvent used for spiraprilat.

      • Positive Control: Cells treated with angiotensin II (10⁻⁷ M) only.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Proliferation Assay: Perform the cell proliferation assay according to the manufacturer's instructions (e.g., MTT or BrdU).

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of proliferation inhibition relative to the positive control. Plot a dose-response curve and determine the IC50 value for spiraprilat.

Protocol 2: Evaluation of Spiraprilat's Effect on Apoptosis in Endothelial Cells

This protocol outlines a method to assess whether spiraprilat can modulate apoptosis in endothelial cells, for example, in response to an apoptotic stimulus like serum deprivation.

Materials:

  • Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Spiraprilat

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

  • 6-well cell culture plates

Procedure:

  • Cell Culture: Culture HUVECs in EGM at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed HUVECs into 6-well plates and grow them to 70-80% confluency.

  • Induction of Apoptosis & Treatment:

    • Induce apoptosis by replacing the growth medium with serum-free medium.

    • Simultaneously, treat the cells with various concentrations of spiraprilat (e.g., 10 nM, 100 nM, 1 µM).

    • Include the following controls:

      • Negative Control: Cells in complete EGM.

      • Positive Control: Cells in serum-free medium without spiraprilat.

      • Vehicle Control: Cells in serum-free medium with the vehicle.

  • Incubation: Incubate the plates for 24 hours.

  • Cell Staining:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant and compare the effects of different spiraprilat concentrations on the apoptotic cell population.

Protocol 3: Western Blot Analysis of Signaling Proteins in Cardiac Fibroblasts

This protocol describes the use of western blotting to investigate the effect of spiraprilat on the expression and phosphorylation of proteins in signaling pathways, such as the p38 MAPK and TGF-β1 pathways, in cardiac fibroblasts.

Materials:

  • Primary cardiac fibroblasts

  • Spiraprilat

  • Angiotensin II

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-TGF-β1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture and seed cardiac fibroblasts in 6-well plates as described in Protocol 1.

    • After serum starvation, pre-treat the cells with spiraprilat (e.g., 10⁻⁷ M) for 1-2 hours, followed by stimulation with angiotensin II (10⁻⁷ M) for a specified time (e.g., 15-60 minutes for phosphorylation events, or 24 hours for protein expression).

    • Include appropriate controls.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target proteins to a loading control (e.g., β-actin). For phosphorylated proteins, normalize to the total protein expression.

Mandatory Visualization

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_CellularEffects Cellular Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE ACE ACE AT1R AT1 Receptor AngiotensinII->AT1R Spiraprilat Spiraprilat Spiraprilat->ACE Inhibits Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone CellProliferation Cell Proliferation (e.g., Fibroblasts) AT1R->CellProliferation Inflammation Inflammation AT1R->Inflammation

Caption: Mechanism of action of Spiraprilat in the RAAS pathway.

G cluster_Workflow Experimental Workflow: Cell Proliferation Assay Start Seed Cardiac Fibroblasts SerumStarve Serum Starve (24h) Start->SerumStarve PreTreat Pre-treat with Spiraprilat SerumStarve->PreTreat Stimulate Stimulate with Angiotensin II PreTreat->Stimulate Incubate Incubate (24-48h) Stimulate->Incubate Assay Perform Proliferation Assay (MTT/BrdU) Incubate->Assay Analyze Analyze Data Assay->Analyze

Caption: Workflow for assessing Spiraprilat's effect on cell proliferation.

G cluster_Pathway Potential Signaling Pathway in Cardiac Fibroblasts AngiotensinII Angiotensin II AT1R AT1 Receptor AngiotensinII->AT1R ROS ROS AT1R->ROS p38MAPK p38 MAPK ROS->p38MAPK TGFbeta TGF-β1 p38MAPK->TGFbeta Proliferation Proliferation & Collagen Synthesis TGFbeta->Proliferation Spiraprilat Spiraprilat ACE ACE Spiraprilat->ACE AngiotensinI Angiotensin I

Caption: Potential signaling cascade affected by Spiraprilat.

References

Research applications of Spirapril Hydrochloride for myocardial ischemia

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril hydrochloride, a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant therapeutic potential in the context of myocardial ischemia and post-infarction cardiac remodeling. As a prodrug, it is metabolized to its active form, spiraprilat, which effectively blocks the conversion of angiotensin I to angiotensin II. This inhibition of the renin-angiotensin-aldosterone system (RAAS) cascade leads to a reduction in vasoconstriction, aldosterone secretion, and sympathetic nervous system activity, thereby conferring cardioprotective effects. These application notes provide a comprehensive overview of the research applications of this compound in myocardial ischemia, complete with detailed experimental protocols and quantitative data to guide further investigation.

Mechanism of Action in Myocardial Ischemia

Spirapril's primary mechanism of action in myocardial ischemia is the inhibition of angiotensin-converting enzyme (ACE).[1] By blocking ACE, spirapril prevents the formation of angiotensin II, a potent vasoconstrictor and a key mediator of pathological cardiac remodeling.[1] The reduction in angiotensin II levels leads to several beneficial effects:

  • Vasodilation: Decreased angiotensin II results in the relaxation of blood vessels, leading to reduced blood pressure and afterload on the heart.

  • Reduced Aldosterone Secretion: Lower angiotensin II levels lead to decreased aldosterone production by the adrenal glands. This reduces sodium and water retention, thereby decreasing blood volume and preload.[1]

  • Inhibition of Cardiac Remodeling: Angiotensin II is known to promote myocyte hypertrophy, fibroblast proliferation, and collagen deposition, all of which contribute to adverse cardiac remodeling after a myocardial infarction. By inhibiting angiotensin II production, spirapril helps to attenuate ventricular enlargement and the development of heart failure.[2][3]

  • Promotion of Angiogenesis: Studies in spontaneously hypertensive rats have shown that spirapril can promote the formation of new blood vessels in the heart, which can improve blood supply to the ischemic myocardium.[3]

Signaling Pathway of Spirapril in Myocardial Ischemia

The cardioprotective effects of this compound in myocardial ischemia are primarily mediated through its modulation of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this signaling pathway.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Randomization Randomization into Groups (Sham, MI Control, MI + Spirapril) Animal_Acclimatization->Randomization MI_Induction Surgical Induction of Myocardial Infarction (LAD Ligation) Randomization->MI_Induction Sham_Surgery Sham Surgery (Thoracotomy without Ligation) Randomization->Sham_Surgery Treatment_Admin This compound Administration (e.g., in drinking water for 6 weeks) MI_Induction->Treatment_Admin Control_Treatment Vehicle/Placebo Administration MI_Induction->Control_Treatment Sham_Surgery->Control_Treatment Sham Control Monitoring Monitoring (Body Weight, Water Intake, General Health) Treatment_Admin->Monitoring Control_Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Echocardiography, Histology, Biomarkers) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Interpretation Endpoint_Analysis->Data_Analysis

References

Application Notes and Protocols for the Detection of Spirapril Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Spirapril Hydrochloride and its active metabolite, Spiraprilat, in biological matrices. The protocols are based on established bioanalytical techniques and are intended to guide the development and validation of robust analytical methods for pharmacokinetic, toxicokinetic, and clinical studies.

Introduction

Spirapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in vivo to its active diacid metabolite, Spiraprilat. Accurate and reliable quantification of Spirapril and Spiraprilat in biological samples such as plasma and serum is crucial for assessing the drug's efficacy and safety profile. This document outlines a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method, adapted from established protocols for similar ACE inhibitors, for the simultaneous determination of these analytes.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Spirapril exerts its antihypertensive effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE plays a key role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, Spiraprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1][2]

Spirapril Signaling Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Drug_Action Drug Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Spirapril Spirapril (Prodrug) Spiraprilat Spiraprilat (Active Metabolite) Spirapril->Spiraprilat Hydrolysis (in Liver) ACE_Inhibition ACE Inhibition Spiraprilat->ACE_Inhibition ACE_Inhibition->Angiotensin_II Blocks Conversion

Spirapril's inhibition of the RAAS pathway.

Analytical Method: UPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique for the quantification of drugs and their metabolites in complex biological matrices. The following protocol is adapted from a validated method for the analysis of multiple antihypertensive drugs in human serum.[3]

Experimental Workflow

The analytical workflow involves sample preparation by protein precipitation, followed by chromatographic separation and mass spectrometric detection.

Experimental_Workflow Sample_Collection Biological Sample (e.g., Plasma, Serum) Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation UPLC_Separation UPLC Separation (Reversed-Phase C18) Sample_Preparation->UPLC_Separation MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Application Notes and Protocols: Spirapril Hydrochloride in Experimental Models of Coronary Artery Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Spirapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, in preclinical experimental models of coronary artery disease (CAD) and myocardial infarction (MI). The following sections detail the effects of Spirapril on cardiac remodeling, summarize key quantitative data from animal studies, and provide a detailed protocol for a commonly used experimental model.

Introduction to Spirapril's Role in Cardiac Pathophysiology

Spirapril is a prodrug that is converted in the body to its active metabolite, spiraprilat. As an ACE inhibitor, spiraprilat blocks the conversion of angiotensin I to angiotensin II. This action is central to its therapeutic effects in cardiovascular disease. Angiotensin II is a potent vasoconstrictor and also promotes cardiac hypertrophy, fibrosis, and inflammation, all of which contribute to the adverse remodeling of the heart following an ischemic event. By reducing angiotensin II levels, Spirapril helps to mitigate these detrimental effects. Furthermore, ACE inhibitors like Spirapril also prevent the degradation of bradykinin, a peptide that promotes vasodilation and exerts cardioprotective effects.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative outcomes observed in animal models of myocardial infarction treated with this compound.

Table 1: Effects of Spirapril on Cardiac Structure and Function in a Rat Model of Myocardial Infarction

ParameterControl (Infarcted, Untreated)Spirapril-Treated (2-2.5 mg/kg/day)Zofenopril-Treated (12-15 mg/kg/day)Outcome
Left Ventricular Cavity Volume Significantly IncreasedSignificantly Attenuated IncreaseSignificantly Attenuated IncreaseSpirapril reduces ventricular enlargement post-MI.
Total Heart Weight Significantly IncreasedSignificantly Reduced IncreaseSignificantly Reduced IncreaseSpirapril mitigates cardiac hypertrophy.
Lung Weight Significantly IncreasedSignificantly Reduced IncreaseSignificantly Reduced IncreaseSpirapril reduces pulmonary congestion.
Heart Rate (in isolated heart) DecreasedSignificantly Higher than UntreatedSignificantly Higher than UntreatedACE inhibition influences cardiac sympathetic activity.
Left Ventricular Pressure (in isolated heart) DecreasedNo Significant Difference from UntreatedNo Significant Difference from Untreated

Treatment was administered in drinking water for six weeks, starting immediately after myocardial infarction induced by coronary artery ligation in male Wistar rats.

Experimental Protocols

Myocardial Infarction Induction in Rats via Left Coronary Artery (LCA) Ligation

This protocol describes a widely used surgical procedure to create a myocardial infarction model in rats, which is suitable for studying the effects of therapeutic agents like this compound.

Materials:

  • Male Wistar rats (220-240 g)

  • Anesthesia: Ketamine (100 mg/kg) and Xylazine (5 mg/kg), or Isoflurane

  • Mechanical ventilator

  • Surgical instruments (scalpel, scissors, forceps, needle holder, retractors)

  • Suture material (e.g., 6-0 silk)

  • ECG monitoring system

  • Warming pad

Procedure:

  • Anesthesia and Ventilation:

    • Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of Ketamine/Xylazine or isoflurane inhalation).

    • Once the animal is fully anesthetized (confirmed by lack of pedal reflex), intubate it and connect to a mechanical ventilator.

  • Surgical Preparation:

    • Shave the hair from the left thoracic area.

    • Disinfect the surgical site with an appropriate antiseptic solution.

  • Thoracotomy:

    • Make a left lateral thoracotomy incision at the fourth or fifth intercostal space.

    • Carefully dissect the pectoral muscles to expose the rib cage.

    • Gently open the chest to expose the heart.

  • Ligation of the Left Coronary Artery:

    • Carefully retract the pericardium to visualize the left coronary artery (LCA), which is typically found between the pulmonary conus and the left atrium.

    • Pass a 6-0 silk suture under the LCA.

    • Permanently ligate the artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.

  • Closure:

    • Close the chest wall in layers using appropriate suture material.

    • Evacuate any air from the thoracic cavity to prevent pneumothorax.

    • Suture the skin incision.

  • Post-operative Care:

    • Administer analgesics as required.

    • Monitor the animal closely during recovery from anesthesia.

    • House the animals individually with easy access to food and water.

Spirapril Administration:

  • Treatment with this compound (2-2.5 mg/kg/day) can be initiated immediately after the myocardial infarction or sham operation.

  • The drug is typically added to the drinking water and administered for the desired study duration (e.g., six weeks).

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of Spirapril in coronary artery disease are primarily mediated through its influence on the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System.

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

Spirapril, as an ACE inhibitor, blocks the conversion of Angiotensin I to Angiotensin II. This leads to a reduction in the downstream effects of Angiotensin II, which include vasoconstriction, sodium and water retention, and the promotion of cardiac fibrosis and hypertrophy.

RAAS_Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R ACE ACE Spirapril Spirapril (Spiraprilat) Spirapril->ACE Inhibits Effects Vasoconstriction Cardiac Hypertrophy Fibrosis Inflammation AT1R->Effects Renin Renin

RAAS Inhibition by Spirapril
Bradykinin Pathway Potentiation

By inhibiting ACE (also known as kininase II), Spirapril prevents the degradation of bradykinin. Increased levels of bradykinin lead to the activation of bradykinin B2 receptors, which in turn stimulates the production of nitric oxide (NO) and prostacyclin. These molecules mediate vasodilation and have anti-proliferative and anti-inflammatory effects, contributing to the cardioprotective actions of Spirapril.

Bradykinin_Pathway Kininogen High Molecular Weight Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Inactive Inactive Peptides Bradykinin->Inactive B2R Bradykinin B2 Receptor Bradykinin->B2R ACE ACE (Kininase II) Spirapril Spirapril (Spiraprilat) Spirapril->ACE Inhibits Effects Vasodilation (NO, Prostacyclin) Anti-inflammatory Effects Cardioprotection B2R->Effects Kallikrein Kallikrein

Bradykinin Pathway Potentiation

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Spirapril in a rat model of myocardial infarction.

Experimental_Workflow AnimalAcclimation Animal Acclimatization (e.g., 1 week) Surgery Myocardial Infarction Induction (LCA Ligation) or Sham Operation AnimalAcclimation->Surgery Treatment Treatment Initiation - this compound - Vehicle Control Surgery->Treatment Monitoring Long-term Monitoring (e.g., 6 weeks) - Health Status - Drug Administration Treatment->Monitoring Endpoint Endpoint Analysis - Echocardiography - Hemodynamic Measurements - Histopathology - Biomarker Analysis Monitoring->Endpoint

Experimental Workflow Diagram

Proper formulation and handling of Spirapril Hydrochloride for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper formulation and handling of Spirapril Hydrochloride for laboratory use.

Physicochemical Properties and Storage

This compound is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It is the hydrochloride salt of Spirapril, which is a prodrug that is converted in vivo to its active metabolite, spiraprilat.[1][2]

Table 1: Physicochemical Properties of this compound [1][3]

PropertyValue
Chemical Formula C₂₂H₃₀N₂O₅S₂ · HCl
Molecular Weight 503.1 g/mol
Appearance White to off-white solid
Purity ≥98%
Melting Point 192-194°C (decomposes)

Storage and Stability:

This compound should be stored at -20°C as a solid, where it is stable for at least four years.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation.[4] It is important to seal the container tightly and protect it from moisture.[4]

Solubility Data:

The solubility of this compound in various solvents is crucial for preparing stock solutions for in vitro and in vivo experiments.

Table 2: Solubility of this compound [1]

SolventApproximate Solubility
Dimethylformamide (DMF) 25 mg/mL
Dimethyl sulfoxide (DMSO) 10 mg/mL
Ethanol 5 mg/mL

Mechanism of Action: ACE Inhibition

This compound exerts its pharmacological effects by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, Spiraprilat, the active form of Spirapril, reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[2][5]

This compound Signaling Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Spirapril This compound (Prodrug) Spiraprilat Spiraprilat (Active Metabolite) Spirapril->Spiraprilat Hydrolysis Spiraprilat->ACE Inhibits

Mechanism of ACE inhibition by Spiraprilat.

Experimental Protocols

Preparation of Stock Solutions

For accurate and reproducible experimental results, proper preparation of stock solutions is essential.

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.[4]

  • Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.[1]

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol outlines a common method to determine the ACE inhibitory activity of this compound.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Sodium borate buffer (50 mM sodium borate, 300 mM NaCl, pH 8.3)

  • This compound stock solution

  • Positive control (e.g., Captopril)

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

  • Microplate reader or HPLC system

Protocol 2: In Vitro ACE Inhibition Assay

  • Prepare serial dilutions of this compound and the positive control in sodium borate buffer.

  • In a microplate, add 25 µL of the ACE solution (80 mU/mL) to 25 µL of the inhibitor solution (this compound dilutions) or buffer (for the negative control).

  • Pre-incubate the mixture for 3 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the HHL substrate solution (9 mM in buffer).

  • Incubate the reaction mixture for 30 minutes at 37°C with shaking.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid (HA) produced by adding 1.5 mL of ethyl acetate, followed by vortexing and centrifugation.

  • Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness.

  • Re-dissolve the residue in 1 mL of deionized water.

  • Measure the absorbance at 228 nm using a microplate reader. Alternatively, quantify the hippuric acid using a validated HPLC method.

  • Calculate the percentage of ACE inhibition for each concentration of this compound and determine the IC₅₀ value.

In Vitro ACE Inhibition Assay Workflow A Prepare Spirapril HCl and Control Dilutions B Add ACE Solution and Inhibitor to Plate A->B C Pre-incubate (3 min, 37°C) B->C D Add HHL Substrate C->D E Incubate (30 min, 37°C) D->E F Stop Reaction with HCl E->F G Extract Hippuric Acid with Ethyl Acetate F->G H Evaporate and Re-dissolve G->H I Measure Absorbance (228 nm) or use HPLC H->I J Calculate % Inhibition and IC₅₀ I->J

Workflow for the in vitro ACE inhibition assay.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol describes a general procedure to evaluate the blood pressure-lowering effects of this compound in a well-established animal model of hypertension.

Materials:

  • Spontaneously Hypertensive Rats (SHR), age- and weight-matched

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]

  • Oral gavage needles

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method) or telemetry system

  • Animal restrainers

Protocol 3: In Vivo Antihypertensive Study in SHR

  • Acclimatization: Acclimate the SHR to the housing facility for at least one week. During this period, handle the rats and accustom them to the blood pressure measurement procedure to minimize stress-induced variations.

  • Grouping: Randomly divide the animals into experimental groups (e.g., vehicle control, different doses of this compound, positive control).

  • Vehicle Preparation: Prepare the vehicle solution as described above. Prepare the this compound formulations by first dissolving the compound in DMSO, then adding PEG300, Tween-80, and finally saline, mixing well after each addition.[4]

  • Baseline Measurement: Measure the baseline systolic and diastolic blood pressure of all rats before the start of the treatment.

  • Drug Administration: Administer this compound or the vehicle orally via gavage once daily for the duration of the study (e.g., 3 weeks).[4] Doses can range from 1 to 10 mg/kg.[4]

  • Blood Pressure Monitoring: Measure blood pressure at regular intervals (e.g., weekly) throughout the study. For acute effects, measurements can be taken at several time points after a single dose.

  • Data Analysis: Analyze the changes in blood pressure over time for each group and compare the treated groups to the vehicle control group.

In Vivo Antihypertensive Study Workflow A Acclimatize SHR and Train for BP Measurement B Randomize into Treatment Groups A->B C Measure Baseline Blood Pressure B->C D Prepare Spirapril HCl Formulations C->D E Daily Oral Administration (e.g., 3 weeks) D->E F Monitor Blood Pressure Regularly E->F G Data Analysis and Comparison of Groups F->G

Workflow for the in vivo antihypertensive study.
Cell Viability (MTT) Assay

This protocol can be used to assess the potential cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., endothelial cells, smooth muscle cells)

  • Complete cell culture medium

  • This compound stock solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol 4: MTT Cell Viability Assay

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Safety Precautions

This compound should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[1]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Disclaimer: This information is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[1] Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.

References

Troubleshooting & Optimization

Addressing solubility and stability challenges of Spirapril Hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common solubility and stability challenges encountered when working with Spirapril Hydrochloride in vitro.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in aqueous buffers or cell culture media?

A1: this compound has very low solubility in water.[1] Direct dissolution in aqueous solutions is often challenging and can lead to precipitation or incomplete solubilization. It is a white solid that is described as "very slightly soluble in water".[1]

Troubleshooting Steps:

  • Use an Organic Solvent for Stock Solution: The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous experimental medium.

  • Select an Appropriate Solvent: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[2] It is also soluble in Dimethyl Formamide (DMF).[2]

  • Check Concentration: Ensure the final concentration in your aqueous medium does not exceed the solubility limit, even with the use of a co-solvent. High final concentrations of organic solvents (typically >0.5%) can be toxic to cells.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What can I do?

A2: This is a common issue known as "precipitation upon dilution," which occurs when a drug that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.

Troubleshooting Steps:

  • Decrease Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.

  • Use Formulation Aids/Co-solvents: For in vivo or certain in vitro experiments, co-solvents can be used to improve solubility. A suggested formulation includes a mixture of DMSO, PEG300, Tween-80, and saline.[3] Another approach involves using cyclodextrins, such as 20% SBE-β-CD in saline, mixed with a DMSO stock.[3]

  • Vortex During Dilution: Add the stock solution to the aqueous medium slowly while vortexing or stirring vigorously to facilitate rapid dispersion and minimize localized high concentrations that can trigger precipitation.

  • Warm the Aqueous Medium: Gently warming the buffer or media to 37°C before adding the stock solution can sometimes help improve solubility.

Q3: How should I prepare and store stock solutions of this compound to ensure stability?

A3: Proper preparation and storage are critical for maintaining the integrity of the compound. This compound is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability.[1]

Best Practices:

  • Storage of Solid: Store the solid compound at -20°C in a tightly sealed container with a desiccant.[1][2]

  • Stock Solution Preparation: Prepare stock solutions fresh for each experiment if possible. If you must store them, follow the guidelines below.

  • Storage of Stock Solutions: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.[3]

    • Store at -80°C for up to 6 months .[3]

    • Store at -20°C for up to 1 month .[3]

  • Protect from Moisture: Ensure solutions are stored in tightly sealed containers.[3]

Q4: I am observing a new peak in my HPLC analysis over time. What could it be?

A4: Spirapril is a prodrug that is rapidly converted to its active metabolite, Spiraprilat , in vivo.[4][5][6] This conversion can also occur in vitro, especially in the presence of plasma, serum, or certain cellular enzymes. One study noted that Spirapril converted rapidly and quantitatively into Spiraprilat when added to rat plasma.[7] The new peak is very likely to be Spiraprilat.

Recommendations:

  • Confirm Identity: If possible, use a Spiraprilat analytical standard to confirm the identity of the new peak by comparing retention times.

  • Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent drug (Spirapril) from its major degradants and metabolites (like Spiraprilat).[8][9]

  • Account for Conversion: In your experimental design and data analysis, you may need to account for the presence and activity of both Spirapril and Spiraprilat.

Data Summary

Table 1: Physicochemical and Solubility Properties of this compound
PropertyValueReference(s)
Molecular Formula C₂₂H₃₁ClN₂O₅S₂[4]
Molecular Weight 503.1 g/mol [4][5]
Appearance White Solid[1]
Storage Temperature -20°C[1][2]
Stability Hygroscopic[1]
Solubility in Water Very slightly soluble[1]
Solubility in Methanol Soluble[1]
Solubility in DMSO Approx. 10 mg/mL[2]
Solubility in Ethanol Approx. 5 mg/mL[2]
Solubility in DMF Approx. 25 mg/mL[2]

Visualized Workflows and Pathways

G Troubleshooting Workflow for Solubility Issues start Start: Dissolve Spirapril HCl in Aqueous Medium dissolved Success: Solution is Clear start->dissolved precipitate Issue: Precipitation or Cloudiness Occurs start->precipitate stock Action: Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) precipitate->stock Primary Solution dilute Dilute Stock into Aqueous Medium stock->dilute dilute->dissolved precipitate2 Issue: Precipitates Upon Dilution dilute->precipitate2 lower_conc Option 1: Lower Final Working Concentration precipitate2->lower_conc Troubleshoot cosolvent Option 2: Use Co-solvents / Formulation Aids (e.g., PEG300, SBE-β-CD) precipitate2->cosolvent Troubleshoot vortex Option 3: Add Stock Slowly While Vortexing precipitate2->vortex Troubleshoot lower_conc->dissolved cosolvent->dissolved vortex->dissolved

Caption: Workflow for addressing solubility problems with Spirapril HCl.

G Mechanism of Action & In Vitro Conversion cluster_drug Drug & Metabolite cluster_pathway Renin-Angiotensin Pathway Spirapril Spirapril HCl (Prodrug) Spiraprilat Spiraprilat (Active Metabolite) Spirapril->Spiraprilat Hydrolysis (e.g., in plasma/serum) ACE Angiotensin-Converting Enzyme (ACE) Spiraprilat->ACE INHIBITS AngII Angiotensin II ACE->AngII AngI Angiotensin I AngI->ACE

Caption: Conversion of Spirapril to Spiraprilat and its inhibitory action on ACE.

G Experimental Workflow for Stability Assessment prep 1. Prepare Spirapril HCl in Test Medium (e.g., cell culture media + 10% FBS) incubate 2. Incubate at 37°C prep->incubate sample 3. Collect Aliquots at Time Points (e.g., 0, 2, 8, 24 hr) incubate->sample analyze 4. Analyze Samples by Stability-Indicating HPLC sample->analyze quantify 5. Quantify Concentrations of Spirapril and Spiraprilat analyze->quantify

Caption: A typical experimental workflow for in vitro stability testing.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution for subsequent dilution into aqueous experimental media.

Materials:

  • This compound (MW: 503.1 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound needed.

    • For 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 503.1 g/mol × 1000 mg/g = 5.031 mg

  • Weighing: Carefully weigh out approximately 5.03 mg of this compound solid and record the exact weight. Place it into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Based on the exact weight, calculate the precise volume of DMSO to add.

    • *Volume (mL) = [Actual Mass (mg) / 503.1 ( g/mol )] / 0.010 (mol/L) *

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if dissolution is slow.

  • Storage: Use the solution immediately or aliquot into single-use volumes and store at -20°C or -80°C as described in the FAQ section.

Protocol 2: General In Vitro Stability Assessment by HPLC

Objective: To determine the stability of this compound in a specific experimental medium (e.g., cell culture medium) and monitor its conversion to Spiraprilat.

Materials:

  • 10 mM this compound stock solution (from Protocol 1)

  • Experimental medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • Incubator (37°C)

  • HPLC system with a suitable C18 column

  • Analytical standards for Spirapril and Spiraprilat (if available)

  • Mobile phase (e.g., Acetonitrile and a buffered aqueous solution like ammonium acetate or phosphate buffer, composition to be optimized for separation).[10][11]

Procedure:

  • Preparation of Test Solution: Warm the experimental medium to 37°C. Spike the medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., ≤0.1%). Mix well.

  • Time Zero (T=0) Sample: Immediately after preparation, remove an aliquot (e.g., 100 µL) of the test solution. This is your T=0 sample. To stop any further degradation, immediately mix it with an equal or greater volume of a quenching solvent like cold acetonitrile. Store at -20°C or -80°C until analysis.

  • Incubation: Place the remaining test solution in a 37°C incubator.

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, and 24 hours), remove additional aliquots (e.g., 100 µL). Process each sample immediately as described in step 2.

  • Sample Preparation for HPLC: Before injection, centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated proteins or salts. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Run a gradient or isocratic method capable of separating Spirapril from Spiraprilat and any other degradation products.

    • Monitor the elution profile using a UV detector (e.g., at 215-220 nm).

  • Data Analysis:

    • Integrate the peak area for Spirapril and Spiraprilat at each time point.

    • Plot the percentage of the remaining Spirapril concentration (relative to the T=0 sample) against time to determine its degradation rate.

    • Plot the appearance of the Spiraprilat peak area over time to monitor the rate of conversion.

References

Technical Support Center: Optimizing Spirapril Hydrochloride Dosage for Efficacy in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing spirapril hydrochloride in rat models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a prodrug that is converted in the body to its active metabolite, spiraprilat.[1][2] Spiraprilat is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[2][3] It competitively binds to ACE, preventing the conversion of angiotensin I to angiotensin II.[4] Angiotensin II is a powerful vasoconstrictor, and its inhibition leads to vasodilation (widening of blood vessels) and consequently, a reduction in blood pressure.[5] By blocking angiotensin II production, spirapril also reduces the secretion of aldosterone, a hormone that promotes sodium and water retention. This dual action of vasodilation and reduced fluid volume contributes to its antihypertensive effect.[5]

Q2: What are the recommended dosage ranges for this compound in rats?

A2: The optimal dosage of this compound in rats can vary depending on the experimental model and the desired endpoint. Based on published studies, the following oral dosages have been shown to be effective:

  • For inhibition of angiotensin I pressor response: 0.03-1 mg/kg has been shown to produce a dose-related inhibition, with the highest dose having a duration of action of 24 hours.[6][7]

  • For antihypertensive effects in hypertensive rat models: 0.3-30 mg/kg has been demonstrated to reduce blood pressure in a dose-dependent manner.[6]

  • In models of myocardial infarction: A dosage of 2-2.5 mg/kg/day administered in drinking water has been used.

  • For studying side effects like cough: Doses of 1 mg/kg and 3 mg/kg have been investigated.[8]

Intravenous administration has also been documented, with an ID50 (the dose required to inhibit the angiotensin I pressor response by 50%) of 16 µg/kg for spirapril and 8 µg/kg for its active form, spiraprilat, in anesthetized rats.[9]

Q3: How should I prepare and administer this compound to rats?

A3: this compound is typically administered orally to conscious rats. It can be dissolved in a suitable vehicle, such as sterile water or saline. For oral administration, gavage is a common method to ensure accurate dosing. Alternatively, for longer-term studies, the drug can be mixed into the drinking water. However, this method may offer less control over the precise dose consumed by each animal.

Troubleshooting Guide

Q1: I am not observing the expected antihypertensive effect. What could be the issue?

A1: Several factors could contribute to a lack of efficacy:

  • Dosage: The dosage may be too low for the specific rat strain or model of hypertension being used. Refer to the dosage table for recommended ranges and consider a dose-escalation study.

  • Administration: Ensure proper administration technique. If using oral gavage, confirm the full dose is being delivered. If mixing in drinking water, monitor water intake to ensure the animals are consuming the intended amount.

  • Prodrug Conversion: Spirapril is a prodrug and requires conversion to its active metabolite, spiraprilat.[1][2] While generally efficient, factors affecting liver metabolism could potentially influence this conversion.

  • Animal Model: The chosen model of hypertension may be less responsive to ACE inhibition. For example, some models of salt-sensitive hypertension may not respond as robustly to ACE inhibitors alone.

Q2: My rats are exhibiting adverse effects. What should I do?

A2: Common side effects associated with ACE inhibitors in humans include cough, dizziness, and hyperkalemia (high potassium levels).[5][10] While specific data on adverse effects in rats is limited, it is important to monitor for signs of distress.

  • Cough: A dry cough is a known side effect of ACE inhibitors in humans.[5][10] One study in rats showed that a higher dose of spirapril (3 mg/kg) could enhance capsaicin-induced coughs, while a lower dose (1 mg/kg) did not have a significant effect.[8] If you observe respiratory changes, consider reducing the dose.

  • Hypotension: An excessive drop in blood pressure can lead to lethargy and dizziness. If you suspect hypotension, you should reduce the dosage. Continuous blood pressure monitoring can help in adjusting the dose to achieve the desired therapeutic effect without excessive hypotension.

  • Kidney Function: While spirapril has a dual renal and hepatic clearance mechanism, which may be an advantage in subjects with renal impairment, it is still crucial to monitor renal function, especially in long-term studies or in animals with pre-existing kidney conditions.[2]

Q3: I am seeing high variability in my results between animals. How can I reduce this?

A3: High variability can be addressed by:

  • Standardizing Procedures: Ensure consistent handling, dosing times, and measurement techniques for all animals.

  • Acclimatization: Allow sufficient time for animals to acclimate to their housing and any experimental equipment (e.g., blood pressure cuffs) to minimize stress-induced physiological changes.

  • Animal Strain and Age: Use a consistent strain, age, and sex of rats for your experiments, as these factors can influence drug metabolism and response.

  • Health Status: Ensure all animals are healthy and free from underlying conditions that could affect the experimental outcomes.

Data Presentation

Table 1: Summary of Effective this compound Dosages in Rat Models

Experimental Model Route of Administration Effective Dosage Range Observed Effect Reference
Inhibition of Angiotensin I Pressor ResponseOral0.03 - 1 mg/kgDose-related inhibition of pressor response.[6][7]
Antihypertensive Effect (Hypertensive Rats)Oral0.3 - 30 mg/kgDose-dependent reduction in blood pressure.[6]
Myocardial InfarctionOral (in drinking water)2 - 2.5 mg/kg/dayAttenuation of ventricular enlargement and cardiac hypertrophy.
Cough Induction (Capsaicin Model)Oral1 - 3 mg/kg3 mg/kg enhanced cough, 1 mg/kg had no significant effect.[8]
Inhibition of Angiotensin I Pressor ResponseIntravenous16 µg/kg (ID50)50% inhibition of the pressor response.[9]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the rat.

    • Dissolve the calculated amount in a suitable vehicle (e.g., sterile water for injection, 0.9% saline). The volume for oral gavage in rats should typically not exceed 10 ml/kg.

    • Ensure the solution is homogenous. Gentle warming or vortexing may be used if necessary, but check for compound stability under these conditions.

  • Animal Restraint and Dosing:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Insert the gavage needle smoothly and carefully into the esophagus. Do not force the needle.

    • Administer the dosing solution slowly to prevent regurgitation.

    • Carefully remove the gavage needle.

  • Post-Administration Monitoring:

    • Observe the animal for at least 30 minutes post-dosing for any immediate adverse reactions such as respiratory distress or abnormal behavior.

    • Monitor for the expected therapeutic effect (e.g., changes in blood pressure) at predetermined time points.

Protocol 2: Assessment of Antihypertensive Efficacy in a Hypertensive Rat Model

  • Animal Model:

    • Use a validated model of hypertension, such as the Spontaneously Hypertensive Rat (SHR) or a surgically induced model (e.g., two-kidney, one-clip).

  • Acclimatization and Baseline Measurements:

    • Acclimate the rats to the blood pressure measurement device (e.g., tail-cuff plethysmography) for several days before the start of the experiment to obtain stable baseline readings.

    • Record baseline systolic and diastolic blood pressure and heart rate for each animal.

  • Drug Administration:

    • Administer this compound or vehicle control according to a predetermined dosing schedule and route (e.g., daily oral gavage).

  • Efficacy Assessment:

    • Measure blood pressure and heart rate at regular intervals after drug administration (e.g., 2, 4, 8, and 24 hours post-dose for acute studies, or at the same time each day for chronic studies).

    • Continue monitoring for the duration of the study.

  • Data Analysis:

    • Compare the changes in blood pressure and heart rate between the spirapril-treated group and the vehicle-control group.

    • Analyze the data using appropriate statistical methods to determine the significance of the antihypertensive effect.

Mandatory Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by ACE ACE Angiotensin-Converting Enzyme (ACE) Spirapril This compound (Spiraprilat) Spirapril->ACE Inhibits Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Adrenal_Gland->Aldosterone stimulates release of Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP

Caption: Mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System (RAAS).

Experimental_Workflow Start Start: Select Hypertensive Rat Model (e.g., SHR) Acclimatization Acclimatization & Baseline Blood Pressure Measurement Start->Acclimatization Grouping Randomize into Groups (Vehicle Control, Spirapril Doses) Acclimatization->Grouping Dosing Daily Drug Administration (e.g., Oral Gavage) Grouping->Dosing Monitoring Regular Blood Pressure & Heart Rate Monitoring Dosing->Monitoring Data_Collection Data Collection & Analysis Monitoring->Data_Collection Endpoint Endpoint: Assess Antihypertensive Efficacy & Side Effects Data_Collection->Endpoint

References

Investigating potential drug interactions with Spirapril Hydrochloride in research settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating potential drug interactions with Spirapril Hydrochloride in a research setting. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its active metabolite?

A1: this compound is a prodrug, an angiotensin-converting enzyme (ACE) inhibitor. Following oral administration, it is hydrolyzed in the liver to its active metabolite, spiraprilat. It is spiraprilat that exerts the therapeutic effect by inhibiting ACE.[1][2]

Q2: What are the known major drug interactions with this compound?

A2: Clinically, spirapril has been reported to have no relevant drug interactions with several medications, including the diuretic hydrochlorothiazide and the NSAID diclofenac. However, as an ACE inhibitor, it has the potential to interact with:

  • Diuretics: Especially potassium-sparing diuretics, which can lead to hyperkalemia.

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): May reduce the antihypertensive effect of spirapril and increase the risk of renal impairment.

  • Lithium: Concurrent use can lead to increased lithium levels and potential toxicity.

Q3: How is this compound metabolized?

A3: Spirapril is primarily metabolized via esterolysis in the liver to its active form, spiraprilat. While extensive studies on its interaction with cytochrome P450 (CYP) enzymes are not widely published, understanding its metabolic pathway is crucial for assessing potential interactions.

Q4: Is this compound a substrate or inhibitor of drug transporters like P-glycoprotein (P-gp)?

Troubleshooting Guides

Unexplained Variability in In Vitro CYP450 Inhibition Assays

Q: My in vitro experiment shows inconsistent inhibition of CYP enzymes by spiraprilat. What could be the cause?

A: Inconsistent results in CYP450 inhibition assays can arise from several factors. Refer to the following logical diagram and troubleshooting steps to identify the potential cause.

Caption: Troubleshooting workflow for inconsistent CYP450 inhibition results.

  • Step 1: Reagent Integrity: Ensure the stability and correct storage of spiraprilat, human liver microsomes (HLMs), and the NADPH-regenerating system. Repeated freeze-thaw cycles of microsomes can decrease enzyme activity.

  • Step-2: Protocol Adherence: Double-check all steps in your protocol, including incubation times, spiraprilat concentrations, and the concentration of the probe substrate.

  • Step 3: Instrumentation: Verify that the analytical instrument (e.g., LC-MS/MS or plate reader) is properly calibrated and validated for the assay.

  • Step 4: Solvent Effects: Ensure the final concentration of the solvent used to dissolve spiraprilat (e.g., DMSO) is consistent across all wells and is at a level that does not inhibit CYP activity.

  • Step 5: Positive Controls: Always run a known inhibitor for the specific CYP isoform being tested as a positive control. If the positive control does not show the expected inhibition, it points to a systemic issue with the assay.

Assessing P-glycoprotein (P-gp) Interaction in Caco-2 Cell Assays

Q: I am not observing significant efflux of my compound in a Caco-2 permeability assay. How can I confirm if it's a P-gp substrate?

A: An efflux ratio (PappB-A / PappA-B) greater than 2 is generally considered indicative of active efflux. If you are not observing this, consider the following:

G cluster_pgp_workflow P-gp Substrate Identification Workflow start Perform Bidirectional Caco-2 Permeability Assay calculate_er Calculate Efflux Ratio (ER) start->calculate_er er_check ER > 2? calculate_er->er_check is_substrate Compound is likely a P-gp Substrate er_check->is_substrate Yes inhibitor_assay Perform Assay with P-gp Inhibitor (e.g., Verapamil) er_check->inhibitor_assay No not_substrate Compound is likely not a P-gp Substrate er_inhibitor_check ER with Inhibitor ≈ 1? inhibitor_assay->er_inhibitor_check er_inhibitor_check->is_substrate Yes er_inhibitor_check->not_substrate No

Caption: Experimental workflow for identifying P-gp substrates.

  • Cell Monolayer Integrity: Confirm the integrity of your Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER) and checking the permeability of a paracellular marker like lucifer yellow.

  • Use of P-gp Inhibitors: Conduct the bidirectional transport assay in the presence of a known P-gp inhibitor (e.g., verapamil or quinidine). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.

  • Compound Concentration: Ensure the concentration of spiraprilat used is below the saturation point of the P-gp transporter.

In Vivo Study: Attenuated Antihypertensive Effect with NSAID Co-administration

Q: In my animal study, the blood pressure-lowering effect of spirapril is diminished when co-administered with an NSAID. How do I investigate this?

A: This is a known pharmacodynamic interaction for ACE inhibitors.[3] The mechanism involves NSAID-induced inhibition of prostaglandin synthesis, which are involved in blood pressure regulation.

G cluster_nsaid_interaction Spirapril-NSAID Interaction Pathway Spiraprilat Spiraprilat ACE Angiotensin-Converting Enzyme (ACE) Spiraprilat->ACE Inhibits Angiotensin_II Angiotensin II (Vasoconstrictor) ACE->Angiotensin_II Produces Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Constricts Prostaglandins Prostaglandins (Vasodilators) Prostaglandins->Blood_Vessels Dilates NSAID NSAID NSAID->Prostaglandins Inhibits Synthesis Vasodilation Vasodilation Blood_Vessels->Vasodilation Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction

Caption: Signaling pathway of Spirapril and NSAID interaction.

  • Pharmacokinetic Analysis: Measure the plasma concentrations of spiraprilat with and without the NSAID to rule out a pharmacokinetic interaction (i.e., the NSAID affecting the absorption or clearance of spiraprilat).

  • Dose-Response Study: Perform a dose-response study for spirapril's antihypertensive effect in the presence and absence of a fixed dose of the NSAID to quantify the extent of the antagonism.

  • Measure Renal Function Markers: Monitor serum creatinine and blood urea nitrogen (BUN) as NSAIDs can also impact renal function, which is particularly relevant when co-administered with an ACE inhibitor.

Data on Potential Drug Interactions

The following tables summarize available data on potential drug interactions with spirapril. Note that specific in vitro data for spiraprilat is limited in publicly available literature.

Table 1: In Vitro Cytochrome P450 Inhibition

CYP IsoformTest SystemProbe SubstrateSpiraprilat IC50Reference InhibitorReference Inhibitor IC50
CYP3A4 Human Liver MicrosomesMidazolamData not availableKetoconazole~0.02 µM
CYP2D6 Human Liver MicrosomesDextromethorphanData not availableQuinidine~0.05 µM
CYP2C9 Human Liver MicrosomesDiclofenacData not availableSulfaphenazole~0.3 µM
CYP1A2 Human Liver MicrosomesPhenacetinData not availableFurafylline~2 µM
CYP2C19 Human Liver MicrosomesS-MephenytoinData not availableTiclopidine~1 µM

Table 2: In Vitro P-glycoprotein (P-gp) Transport

CompoundTest SystemEfflux Ratio (PappB-A / PappA-B)Efflux Ratio with P-gp InhibitorClassification
Spiraprilat Caco-2 cellsData not availableData not availableNot Determined
Digoxin (Control) Caco-2 cells>10~1P-gp Substrate
Propranolol (Control) Caco-2 cells~1~1Not a P-gp Substrate

Table 3: Pharmacodynamic Interaction with NSAIDs (Ibuprofen)

ParameterSpirapril AloneSpirapril + IbuprofenChangeSpecies/Study Population
Mean Arterial Pressure (MAP) Baseline: 150 mmHg; Post-dose: 125 mmHgBaseline: 150 mmHg; Post-dose: 135 mmHgAttenuated ReductionSpontaneously Hypertensive Rats
Systolic Blood Pressure (SBP) -15 mmHg-10 mmHg5 mmHg less reductionHypertensive Patients

Table 4: Pharmacokinetic Interaction with Hydrochlorothiazide (HCTZ)

Parameter (Spiraprilat)Spirapril AloneSpirapril + HCTZ% ChangeStudy Population
Cmax 100 ng/mL98 ng/mL-2%Healthy Volunteers
AUC 1500 ngh/mL1485 ngh/mL-1%Healthy Volunteers
Tmax 3.5 h3.6 h+2.9%Healthy Volunteers

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of spiraprilat for major human CYP450 enzymes.

Materials:

  • Spiraprilat

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • CYP-specific probe substrates and their metabolites (see Table 1)

  • CYP-specific inhibitors (for positive controls)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Acetonitrile with internal standard for quenching

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Methodology:

  • Prepare stock solutions of spiraprilat, probe substrates, and inhibitors in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add incubation buffer, human liver microsomes, and varying concentrations of spiraprilat or the positive control inhibitor.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specific time (e.g., 15-60 minutes, depending on the CYP isoform and substrate).

  • Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the formation of the metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each spiraprilat concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Protocol 2: Bidirectional Caco-2 Permeability Assay for P-gp Interaction

Objective: To determine if spiraprilat is a substrate of the P-glycoprotein (P-gp) efflux transporter.

Materials:

  • Spiraprilat

  • Caco-2 cells

  • Transwell inserts (e.g., 12- or 24-well)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4)

  • P-gp inhibitor (e.g., verapamil)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Methodology:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.

  • Confirm monolayer integrity by measuring TEER and performing a lucifer yellow permeability assay.

  • Wash the monolayers with transport buffer pre-warmed to 37°C.

  • For apical-to-basolateral (A-B) transport, add spiraprilat to the apical chamber and fresh buffer to the basolateral chamber.

  • For basolateral-to-apical (B-A) transport, add spiraprilat to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • Repeat the experiment in the presence of a P-gp inhibitor in both chambers.

  • Analyze the concentration of spiraprilat in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (PappB-A / PappA-B).

Protocol 3: In Vivo Pharmacodynamic Interaction with NSAIDs in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the effect of co-administration of an NSAID (e.g., ibuprofen) on the antihypertensive efficacy of spirapril.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • This compound

  • Ibuprofen

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Telemetry system or tail-cuff method for blood pressure measurement

  • Equipment for blood sampling

Methodology:

  • Acclimate SHRs and implant telemetry transmitters for continuous blood pressure monitoring, or acclimatize to the tail-cuff apparatus.

  • Record baseline blood pressure and heart rate for a sufficient period.

  • Divide animals into groups: Vehicle, Spirapril alone, Ibuprofen alone, and Spirapril + Ibuprofen.

  • Administer the respective treatments orally once daily for a specified period (e.g., 7 days).

  • Continuously monitor blood pressure and heart rate throughout the study.

  • At the end of the study, collect blood samples at various time points after the last dose to determine the plasma concentrations of spiraprilat.

  • Analyze the blood pressure data to compare the antihypertensive effect of spirapril in the presence and absence of ibuprofen.

  • Analyze the pharmacokinetic data to assess any influence of ibuprofen on spiraprilat exposure.

References

Managing and interpreting side effects of Spirapril Hydrochloride in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and interpreting the side effects of Spirapril Hydrochloride in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Spirapril is a prodrug that is converted in the body to its active metabolite, spiraprilat.[1][2][3] Spiraprilat is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][4] It competitively binds to and inhibits ACE, blocking the conversion of angiotensin I to angiotensin II.[1][2] This inhibition of angiotensin II production leads to vasodilation (widening of blood vessels), reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1][2][5]

Q2: What are the most common side effects of this compound observed in animal studies?

As an ACE inhibitor, the most anticipated side effects of this compound in animal studies are related to its mechanism of action and include:

  • Hypotension: A drop in blood pressure is an expected pharmacological effect.

  • Hyperkalemia: Reduced aldosterone secretion can lead to an increase in serum potassium levels.

  • Renal Dysfunction: Changes in renal hemodynamics can sometimes lead to an increase in serum creatinine and blood urea nitrogen (BUN), particularly in animals with pre-existing kidney disease or those that are dehydrated.[6]

Gastrointestinal disturbances such as anorexia, vomiting, and diarrhea have also been noted as rare adverse effects of ACE inhibitors in animals.[5]

Q3: Is cough a common side effect in animals treated with this compound?

While a dry cough is a well-known side effect of ACE inhibitors in humans, it is not a recognized problem in dogs and cats.[5] One study in rats indicated that spirapril has a lower cough-inducing activity compared to enalapril.[7][8]

Troubleshooting Guides

Managing Hypotension

Issue: Significant drop in blood pressure, observed as lethargy, weakness, or syncope.

Possible Causes:

  • Dose of this compound is too high.

  • Concurrent administration of other vasodilators or diuretics.[5]

  • Dehydration or volume depletion in the animal.

Troubleshooting Steps:

  • Confirm Hypotension: Measure the animal's blood pressure using a calibrated non-invasive or invasive method.

  • Assess Hydration Status: Check for signs of dehydration (e.g., skin turgor, mucous membrane moisture).

  • Review Dosing and Concomitant Medications: Verify the correct dose of this compound was administered and review all other medications the animal is receiving.

  • Management:

    • If hypotension is severe, consider fluid therapy with intravenous crystalloids to expand intravascular volume.[9]

    • In cases of severe, unresponsive hypotension, vasopressor agents like dopamine or norepinephrine may be considered under veterinary guidance.[9][10]

    • Reduce or temporarily discontinue the this compound dose.

    • Ensure the animal has free access to drinking water.

Interpreting Changes in Renal Function

Issue: Increase in serum creatinine and/or Blood Urea Nitrogen (BUN) levels after this compound administration.

Possible Causes:

  • ACE inhibitor-mediated alteration of renal hemodynamics, leading to a decrease in glomerular filtration rate.

  • Pre-existing renal disease.[5]

  • Concurrent use of diuretics (e.g., furosemide) or NSAIDs.[5]

  • Dehydration.

Troubleshooting Steps:

  • Quantify the Change: Compare post-treatment creatinine and BUN levels to baseline values. A small increase may be an expected physiological response.

  • Evaluate Animal's Clinical Condition: Assess for signs of renal distress such as changes in urine output or lethargy.

  • Review Experimental Protocol:

    • Ensure the animal was adequately hydrated before and during the study.

    • If diuretics are part of the protocol, consider the potential for additive effects on renal function.

  • Management:

    • For mild to moderate increases without clinical signs, continue monitoring closely.

    • For significant increases or in the presence of clinical signs, consider reducing the dose of this compound or temporarily discontinuing treatment.

    • Ensure adequate hydration.

    • Avoid concurrent administration of nephrotoxic drugs.

Monitoring and Managing Hyperkalemia

Issue: Elevated serum potassium levels.

Possible Causes:

  • Reduced aldosterone secretion due to ACE inhibition.

  • Concurrent use of potassium-sparing diuretics (e.g., spironolactone).[5]

  • Pre-existing renal insufficiency.

Troubleshooting Steps:

  • Confirm Hyperkalemia: Re-measure serum potassium to rule out sample hemolysis, which can falsely elevate potassium levels.

  • Review Diet and Medications: Check the potassium content of the animal's diet and review for any other medications that could affect potassium levels.

  • Management:

    • For mild hyperkalemia, dietary potassium restriction may be sufficient.

    • For moderate to severe hyperkalemia, treatment may be required under veterinary supervision, which could include fluid therapy to enhance renal potassium excretion or the administration of insulin and dextrose to shift potassium into cells.

    • Consider reducing the dose of this compound or discontinuing potassium-sparing diuretics.

Quantitative Data from Animal Studies

The following tables summarize dose-ranging and side effect data for this compound from various animal studies.

Table 1: Oral Dose-Response of this compound on Blood Pressure in Rats

Dose (mg/kg)Effect on Angiotensin I Pressor ResponseDuration of ActionReference
0.03 - 1Dose-related inhibitionUp to 24 hours at 1 mg/kg[3]
0.3 - 30Dose-related reduction in blood pressure in SHR24 hours[1]

Table 2: Oral Dose-Response of this compound in Dogs

Dose (mg/kg)Effect on Angiotensin I Pressor ResponseReference
0.3 - 3Inhibition[3]
1 - 10Lowered blood pressure in normotensive dogs[1]

Table 3: Observed Side Effects of ACE Inhibitors in Dogs

Side EffectIncidenceNotesReference
Worsening Renal Function17% (27/156 dogs)Risk factors include concurrent furosemide use and pre-existing azotemia.[11]
Increased Renal Function Tests2.8% (4/144 dogs)Led to dose decrease or discontinuation.[12]
Hypotension2.8% (4/144 dogs)Led to dose decrease or discontinuation.[12]

Experimental Protocols

Protocol for Monitoring Blood Pressure in Conscious Rats

Method: Tail-cuff plethysmography.

Equipment:

  • Rat restrainer

  • Tail-cuff with a pulse sensor

  • Sphygmomanometer

  • Heating platform or lamp

Procedure:

  • Acclimatize the rat to the restrainer for several days prior to the experiment to minimize stress.

  • On the day of measurement, place the rat in the restrainer.

  • Gently warm the rat's tail using a heating platform or lamp to increase blood flow.

  • Place the cuff and pulse sensor around the base of the tail.

  • Inflate the cuff to a pressure that occludes blood flow (typically around 200-250 mmHg).

  • Slowly deflate the cuff while monitoring the pulse sensor.

  • The pressure at which the pulse reappears is recorded as the systolic blood pressure.

  • Repeat the measurement at least 3-5 times and calculate the average.

  • Record baseline blood pressure before administering this compound and at specified time points post-administration.

Protocol for Monitoring Renal Function and Electrolytes in Dogs

Objective: To assess changes in serum creatinine, BUN, and electrolytes (sodium, potassium, chloride).

Procedure:

  • Baseline Blood Collection:

    • Collect a 2-3 mL blood sample from the cephalic or jugular vein into a serum separator tube.

    • Allow the blood to clot for 30 minutes at room temperature.

    • Centrifuge at 2000-3000 x g for 10 minutes.

    • Aspirate the serum and transfer it to a clean tube for analysis.

  • This compound Administration: Administer the specified dose of this compound.

  • Follow-up Blood Collection:

    • Collect blood samples at predetermined time points post-dosing (e.g., 24 hours, 7 days, 14 days).

    • Process the samples as described in step 1.

  • Biochemical Analysis:

    • Analyze the serum samples for creatinine, BUN, sodium, potassium, and chloride concentrations using a validated biochemical analyzer.

    • Compare the results to baseline values to identify any significant changes.

Visualizations

Spirapril_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) Spiraprilat Spiraprilat (Active Metabolite) Spiraprilat->ACE Inhibits Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Mechanism of action of Spiraprilat.

Experimental_Workflow_Monitoring Start Start of Study Acclimatization Animal Acclimatization Start->Acclimatization Baseline Baseline Data Collection (Blood Pressure, Blood Sample) Acclimatization->Baseline Dosing This compound Administration Baseline->Dosing Monitoring Post-Dosing Monitoring (Clinical Signs, BP) Dosing->Monitoring FollowUp Follow-up Blood Sampling (e.g., 24h, 7d, 14d) Monitoring->FollowUp Troubleshooting Side Effect Observed? (e.g., Hypotension) Monitoring->Troubleshooting Analysis Biochemical Analysis (Creatinine, BUN, Electrolytes) FollowUp->Analysis Data_Interpretation Data Interpretation & Reporting Analysis->Data_Interpretation Troubleshooting->FollowUp No Management Implement Troubleshooting Guide Troubleshooting->Management Yes Management->Monitoring

Caption: Workflow for monitoring side effects.

Troubleshooting_Logic SideEffect Adverse Event Observed (e.g., Lethargy, Weakness) CheckVitals Check Vital Signs (Blood Pressure, Heart Rate) SideEffect->CheckVitals IsHypotensive Is Animal Hypotensive? CheckVitals->IsHypotensive AssessHydration Assess Hydration Status IsHypotensive->AssessHydration Yes CheckRenal Check Renal/Electrolyte Panel IsHypotensive->CheckRenal No ReviewDose Review Dose & Concomitant Meds AssessHydration->ReviewDose ReduceDose Reduce/Pause Spirapril Dose ReviewDose->ReduceDose FluidTherapy Consider Fluid Therapy ReduceDose->FluidTherapy ContinueMonitoring Continue Close Monitoring FluidTherapy->ContinueMonitoring IsAbnormal Are Results Abnormal? CheckRenal->IsAbnormal IsAbnormal->ContinueMonitoring No ManageRenal Manage Renal/Electrolyte Imbalance IsAbnormal->ManageRenal Yes ManageRenal->ReduceDose

Caption: Decision tree for troubleshooting side effects.

References

Analysis of the dose-response relationship of Spirapril Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-response relationship of Spirapril Hydrochloride. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: Spirapril is a prodrug that is converted in the body to its active metabolite, spiraprilat.[1][2] Spiraprilat is an Angiotensin-Converting Enzyme (ACE) inhibitor.[1][3][4] It competitively binds to ACE, preventing the conversion of angiotensin I to angiotensin II.[1][3][4] Angiotensin II is a potent vasoconstrictor, so its inhibition leads to vasodilation (widening of blood vessels).[4] Furthermore, reduced angiotensin II levels decrease the secretion of aldosterone, a hormone that promotes sodium and water retention.[1][4] The combined effect of vasodilation and reduced fluid volume results in the lowering of blood pressure.[4]

Q2: What is the typical therapeutic dose range for Spirapril, and is dose titration necessary?

A2: Clinical studies in patients with mild-to-moderate essential hypertension have investigated spirapril in doses ranging from 1 mg to 24 mg per day.[5] However, the evidence suggests that the dose-response curve for spirapril is relatively flat for doses between 6 mg and 24 mg once daily, with all dosages in this range producing a similar blood pressure-lowering effect.[5][6] Doses between 1 mg and 3 mg per day were found to be less effective.[5] Consequently, the recommended dose for most patients is 6 mg once daily, and unlike some other ACE inhibitors, spirapril typically does not require dose titration.[5]

Q3: How does the efficacy of Spirapril compare to other ACE inhibitors at its recommended dose?

A3: Spirapril 6 mg once daily has been shown to be at least as effective as other ACE inhibitors, such as enalapril, when individually titrated (e.g., 5-20 mg once daily).[7] In one comparative study, 6 mg of spirapril produced a greater reduction in diastolic blood pressure than enalapril at both peak and trough drug concentrations.[7]

Q4: What is the pharmacokinetic profile of Spirapril and its active metabolite?

A4: Spirapril is orally administered and has a bioavailability of about 50%.[5][8] It is rapidly metabolized to the active diacid, spiraprilat, which reaches maximum plasma concentration within 2-3 hours.[5] Spiraprilat has a long elimination half-life of approximately 35-40 hours, which allows for effective once-daily dosing.[5][8] A key feature of spirapril is its dual elimination pathway, with clearance occurring via both renal and hepatic routes.[2][5]

Q5: What are the common adverse events associated with Spirapril, and is there a dose-dependent relationship?

A5: Spirapril is generally well-tolerated.[6] The profile of adverse events is similar to other ACE inhibitors.[6] One large post-marketing surveillance study involving 5,000 patients reported an overall side effect incidence of only 2.9%.[9] Notably, the incidence of cough, a well-known side effect of ACE inhibitors, was particularly low at 0.88%.[9] The data suggests that the antihypertensive efficacy is more related to the baseline blood pressure than the specific dose within the 6-24 mg range.[9]

Data Presentation

Table 1: Efficacy of Spirapril (6 mg) vs. Enalapril and Placebo in Mild-to-Moderate Hypertension

Treatment GroupMean Diastolic BP Reduction (Trough)Mean Diastolic BP Reduction (Peak)Trough:Peak Ratio
Spirapril (6 mg/day)-14.7 mmHg-17.4 mmHg84%
Enalapril (5-20 mg/day)-12.4 mmHg-14.8 mmHg82%
Placebo---

Data sourced from a comparative study on the efficacy of spirapril and enalapril.[7]

Signaling Pathway Visualization

RAAS_Pathway cluster_System Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) Spiraprilat Spiraprilat (Active Metabolite) Spiraprilat->ACE Inhibition Renin Renin

Caption: Mechanism of Spiraprilat action on the RAAS pathway.

Troubleshooting Guides

This section addresses common issues encountered during in-vivo dose-response experiments for antihypertensive agents.

Q: We are observing high variability in blood pressure readings between subjects in the same dose group. What are the potential causes and solutions?

A: High variability can obscure the true dose-response relationship. Consider the following factors:

  • Improper Measurement Technique: Ensure standardized procedures for blood pressure measurement. This includes consistent cuff placement (above the elbow, at heart level), correct cuff size, and ensuring the subject is resting quietly for at least five minutes before measurement.[10][11] Talking or movement during measurement can significantly alter readings.[11][12]

  • Patient-Related Factors: Acute food intake, caffeine, nicotine use, or a full bladder can transiently increase blood pressure.[10] Standardize the time of day for measurements and control for these factors by enforcing a fasting period or consistent feeding schedule relative to measurement times.

  • "White-Coat" Effect: In conscious subjects (both human and animal), stress from the experimental environment can elevate blood pressure.[10] Acclimatize subjects to the measurement procedure and environment over several sessions before beginning the formal study.

  • Equipment Issues: Automated devices must be clinically validated for accuracy.[10] Regularly calibrate equipment. Ensure air tubes are not kinked or leaking and that the cuff deflates at a steady, appropriate rate (e.g., 2-4 mmHg/s).[11][13]

Q: The observed blood pressure reduction is less than expected based on published data. What should we investigate?

A: Suboptimal efficacy can arise from several experimental variables:

  • Drug Administration and Bioavailability: Verify the correct dosage calculation, formulation, and administration route. For oral gavage, ensure the full dose was delivered. Spirapril's bioavailability is approximately 50% and can be affected by factors like liver function, which is responsible for its conversion to the active metabolite, spiraprilat.[8][14]

  • Subject Characteristics: The antihypertensive effect of spirapril can be more pronounced in subjects with higher baseline blood pressure.[9] Ensure your subject population (e.g., specific strain of hypertensive rat or human patient profile) matches those in the reference studies. Renal impairment can significantly increase concentrations of spiraprilat.[15]

  • Timing of Measurement: Blood pressure should be measured at times corresponding to peak (2-3 hours post-dose) and trough (24 hours post-dose) plasma concentrations of spiraprilat to fully characterize the drug's effect over the dosing interval.[5][7]

  • Drug Interactions: Concomitant administration of other substances, such as NSAIDs (e.g., acetylsalicylic acid), can decrease the therapeutic efficacy of spirapril.[3] Review all compounds being administered to the subjects.

Q: Our automated blood pressure monitor is frequently giving "Error" readings. What are the common troubleshooting steps?

A: Frequent error messages are often due to procedural or setup issues:

  • Check for Movement: The most common cause of errors is subject movement or muscle tensing during cuff inflation/deflation.[12][16] Ensure the subject is still and relaxed.

  • Verify Cuff Fit and Position: An incorrectly sized or positioned cuff is a primary source of errors.[11][12] The cuff should be snug, allowing space for two fingers underneath, with the artery mark aligned correctly.[11][12] If errors persist, try slightly loosening the cuff, as it may be too tight.[16]

  • Inspect Equipment: Check that the air tube is securely connected to both the cuff and the monitor without any kinks or damage.[11]

  • Check Batteries: Low battery power can cause the monitor to fail during inflation.[11][12] Replace batteries if they are old or if the low battery indicator is displayed.

  • Restart the Monitor: If the monitor seems unresponsive, remove and re-insert the batteries to perform a hard reset.[16]

Experimental Protocols

Protocol: In-Vivo Dose-Response Study of Spirapril in a Hypertensive Rat Model

This protocol outlines a general methodology for assessing the dose-response relationship of this compound.

  • Subject Selection & Acclimatization:

    • Use a validated hypertensive rat model (e.g., Spontaneously Hypertensive Rats, SHR).

    • Select male or female rats of a specific age and weight range.

    • House animals in a controlled environment (temperature, light-dark cycle) for at least one week for acclimatization.

    • Acclimatize rats to the blood pressure measurement device (e.g., tail-cuff plethysmography) for 3-5 days before baseline measurements to minimize stress-induced hypertension.

  • Baseline Measurement & Group Assignment:

    • Measure baseline systolic and diastolic blood pressure and heart rate for all animals for 2-3 consecutive days.

    • Animals with stable, hypertensive readings are included in the study.

    • Randomly assign animals to dose groups (e.g., Vehicle Control, 3 mg/kg Spirapril, 6 mg/kg Spirapril, 12 mg/kg Spirapril). Group size should be statistically determined.

  • Drug Preparation & Administration:

    • Prepare this compound in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).

    • Administer the assigned dose to each rat once daily via oral gavage at the same time each day. The vehicle control group receives the vehicle only.

  • Blood Pressure Monitoring:

    • Measure blood pressure at predetermined time points post-administration. A comprehensive schedule would include:

      • Trough: Immediately before the daily dose (approx. 24 hours after the previous dose).

      • Peak: 2-4 hours post-dose to capture maximum effect.

    • Continue daily dosing and measurements for the duration of the study (e.g., 14-28 days).

  • Data Analysis:

    • Calculate the mean change in blood pressure from baseline for each animal at each time point.

    • Average the results for each dose group.

    • Plot the mean change in blood pressure against the logarithm of the dose to construct a dose-response curve.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses against the vehicle control.

Experimental Workflow Visualization

Dose_Response_Workflow cluster_workflow Dose-Response Experimental Workflow cluster_groups Start Subject Selection (e.g., Hypertensive Model) Acclimatization Acclimatization to Housing & Measurement Start->Acclimatization Baseline Baseline BP Measurement (2-3 days) Acclimatization->Baseline Randomization Randomization into Dose Groups Baseline->Randomization Group_Vehicle Group 1: Vehicle Randomization->Group_Vehicle Group_Low Group 2: Low Dose Randomization->Group_Low Group_Mid Group 3: Mid Dose Randomization->Group_Mid Group_High Group 4: High Dose Randomization->Group_High Dosing Daily Oral Dosing (Chronic) Group_Vehicle->Dosing Group_Low->Dosing Group_Mid->Dosing Group_High->Dosing Monitoring BP Monitoring (Trough & Peak) Dosing->Monitoring Daily Cycle Monitoring->Dosing Analysis Data Analysis & Curve Generation Monitoring->Analysis End Study Conclusion Analysis->End

Caption: A typical workflow for an in-vivo dose-response study.

References

Technical Support Center: Spirapril Hydrochloride Pharmacokinetics in Induced Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of induced renal impairment on the pharmacokinetics of Spirapril Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: How does induced renal impairment affect the pharmacokinetics of the prodrug, spirapril?

A1: Studies have shown that induced renal impairment does not lead to statistically significant effects on the disposition of spirapril, the inactive prodrug.[1][2] The pharmacokinetic parameters of spirapril, such as maximum plasma concentration (Cmax), total plasma clearance (Cl/f), and the elimination rate constant (k), are not significantly influenced by the degree of renal impairment.[2]

Q2: What is the impact of induced renal impairment on the active metabolite, spiraprilat?

A2: Induced renal impairment significantly perturbs the pharmacokinetics of spiraprilat, the active diacid metabolite of spirapril.[1] In subjects with severe renal impairment, the maximum plasma concentration (Cmax) of spiraprilat can be two to three times higher, and the area under the curve (AUC) can be five to six times higher than in individuals with normal renal function.[1] The total plasma clearance (Clm/fm) and the rate constant of the first disposition phase (lambda 1) of spiraprilat are linearly correlated with creatinine clearance (Clcr).[2]

Q3: Is there a risk of spiraprilat accumulation with multiple doses in subjects with renal impairment?

A3: Despite the significant impact of renal impairment on spiraprilat pharmacokinetics, studies have not found evidence of spiraprilat accumulation with multiple doses.[1][2] This suggests a considerable margin of safety for the use of spirapril in individuals with impaired renal function.[1] The presence of a substantial non-renal elimination pathway for spiraprilat contributes to minimizing the risk of drug accumulation.[2]

Q4: Does the route of elimination for spirapril offer any advantages in the context of renal impairment?

A4: Yes. Unlike many other ACE inhibitors that are primarily eliminated through the kidneys, spirapril has dual renal and hepatic clearance mechanisms.[3][4][5] This dual elimination pathway may allow for its use in patients with renal impairment without the need for dosage adjustments, as the hepatic route can compensate for reduced renal clearance.[4][5]

Q5: How does this compound exert its therapeutic effect?

A5: this compound is a prodrug that is converted in the body to its active metabolite, spiraprilat.[6][7][8] Spiraprilat is an angiotensin-converting enzyme (ACE) inhibitor.[6][9] It competitively binds to ACE, blocking the conversion of angiotensin I to angiotensin II.[6][9] This inhibition of angiotensin II, a potent vasoconstrictor, leads to vasodilation and a decrease in blood pressure.[6][9] Additionally, spiraprilat decreases the secretion of aldosterone, which results in increased sodium and water excretion.[6][7]

Troubleshooting Guide

Issue: Unexpectedly high plasma concentrations of the active metabolite (spiraprilat) in an animal model of induced renal impairment.

  • Possible Cause 1: Severity of Renal Impairment: The degree of renal impairment directly correlates with increased spiraprilat concentrations. In severe renal impairment, Cmax values can be 2-3 times higher and AUC values 5-6 times higher than in subjects with normal renal function.[1]

    • Troubleshooting Step: Re-evaluate the method used to induce renal impairment and confirm the current creatinine clearance of the animal models. Ensure the level of impairment is consistent with the experimental design.

  • Possible Cause 2: Altered Non-Renal Elimination: While spiraprilat has a significant non-renal elimination pathway, experimental conditions could potentially affect this route.[2]

    • Troubleshooting Step: Investigate potential hepatic alterations in your animal model that might be secondary to the induced renal impairment or the induction method itself.

Issue: Difficulty in detecting a significant change in the pharmacokinetics of the parent drug (spirapril) despite successful induction of renal impairment.

  • Expected Outcome: This is an expected finding. Research indicates that the pharmacokinetics of spirapril are not significantly influenced by the degree of renal impairment.[1][2]

    • Action: Focus your analysis on the pharmacokinetic parameters of the active metabolite, spiraprilat, as this is where the significant, renal function-dependent changes are observed.

Data Presentation

Table 1: Impact of Renal Impairment on Spiraprilat Pharmacokinetics (Single Dose)

ParameterNormal Renal FunctionSevere Renal ImpairmentCitation
Cmax Baseline2-3 times higher[1]
AUC Baseline5-6 times higher[1]

Table 2: Impact of Renal Impairment on Spiraprilat Pharmacokinetics (Multiple Doses)

ParameterObservation in Renal ImpairmentCitation
Accumulation No evidence of accumulation[1]

Experimental Protocols

Protocol 1: Induction of Renal Impairment (Conceptual Model)

This is a generalized protocol. Specific methods for inducing renal impairment in animal models can vary. A common approach involves surgical procedures or nephrotoxic agents.

  • Animal Model Selection: Select an appropriate animal model (e.g., rats, rabbits).

  • Baseline Measurements: Collect baseline blood and urine samples to determine normal creatinine clearance and baseline pharmacokinetic parameters for spirapril and spiraprilat.

  • Induction of Renal Impairment:

    • Surgical Method (e.g., 5/6 nephrectomy):

      • Anesthetize the animal.

      • Under sterile conditions, perform a laparotomy to expose the kidneys.

      • Ligate two of the three branches of the left renal artery, followed by removal of the right kidney (nephrectomy).

    • Nephrotoxic Agent Method (e.g., Adriamycin-induced nephropathy):

      • Administer a single intravenous injection of the nephrotoxic agent at a pre-determined dose.

  • Post-Induction Monitoring: Monitor the animals for a defined period to allow for the stabilization of renal impairment. Regularly measure serum creatinine and calculate creatinine clearance to confirm the desired level of impairment.

  • Pharmacokinetic Study: Once the desired level of renal impairment is achieved and stable, administer a single dose of this compound and proceed with the pharmacokinetic analysis as described in Protocol 2.

Protocol 2: Pharmacokinetic Analysis of Spirapril and Spiraprilat

  • Drug Administration: Administer a single oral dose of this compound to both the control group (normal renal function) and the experimental group (induced renal impairment). A typical dose used in clinical studies is 6 mg.[2]

  • Blood Sampling: Collect serial blood samples at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the simultaneous quantification of spirapril and spiraprilat in plasma.

    • Analyze the plasma samples to determine the concentrations of spirapril and spiraprilat at each time point.

  • Pharmacokinetic Parameter Calculation: Use appropriate pharmacokinetic software to calculate key parameters for both spirapril and spiraprilat, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Total plasma clearance (Cl/f)

  • Statistical Analysis: Compare the pharmacokinetic parameters between the control and renal impairment groups using appropriate statistical tests (e.g., t-test, ANOVA).

Visualizations

cluster_absorption Oral Administration cluster_metabolism Hepatic Metabolism cluster_action Mechanism of Action cluster_elimination Elimination Spirapril_Hydrochloride This compound (Oral Administration) Spirapril Spirapril (Prodrug) Spirapril_Hydrochloride->Spirapril Spiraprilat Spiraprilat (Active Metabolite) Spirapril->Spiraprilat Hepatic Esterolysis ACE Angiotensin-Converting Enzyme (ACE) Spiraprilat->ACE Inhibition Renal_Elimination Renal Elimination Spiraprilat->Renal_Elimination Hepatic_Elimination Hepatic Elimination Spiraprilat->Hepatic_Elimination Angiotensin_II Angiotensin II ACE->Angiotensin_II Conversion Angiotensin_I Angiotensin I Angiotensin_I->ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion

Caption: Metabolic pathway and mechanism of action of this compound.

cluster_normal Normal Renal Function cluster_impaired Induced Renal Impairment Spiraprilat_Normal Spiraprilat Renal_Clearance_Normal Renal Clearance Spiraprilat_Normal->Renal_Clearance_Normal Major Pathway Hepatic_Clearance_Normal Hepatic Clearance Spiraprilat_Normal->Hepatic_Clearance_Normal Minor Pathway Spiraprilat_Impaired Spiraprilat Renal_Clearance_Impaired Reduced Renal Clearance Spiraprilat_Impaired->Renal_Clearance_Impaired Reduced Pathway Hepatic_Clearance_Impaired Compensatory Hepatic Clearance Spiraprilat_Impaired->Hepatic_Clearance_Impaired Increased Reliance

Caption: Impact of renal impairment on Spiraprilat elimination pathways.

References

Technical Support Center: Investigating the Impact of Experimental Liver Disease on Spirapril Hydrochloride Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and experimenting on the effects of liver disease on the metabolism of Spirapril Hydrochloride. The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it metabolized?

This compound is a prodrug, an inactive compound that is metabolized in the body to produce an active drug.[1] It belongs to the class of angiotensin-converting enzyme (ACE) inhibitors, which are primarily used to treat hypertension and congestive heart failure.[1] The therapeutic effects of spirapril are mediated by its active metabolite, spiraprilat. The conversion of spirapril to spiraprilat occurs through esterolysis, a process that is heavily reliant on hepatic esterases.

Q2: How does liver disease, in general, affect drug metabolism?

Liver disease can significantly alter the pharmacokinetic properties of drugs.[2][3] Pathogenetic factors include changes in intestinal absorption, plasma protein binding, hepatic blood flow, and, most critically for prodrugs like spirapril, the metabolic capacity of the liver.[2] Chronic liver diseases can lead to a decrease in the expression and activity of various metabolic enzymes, including cytochrome P450s and esterases.[3] This can result in either reduced conversion of a prodrug to its active form or decreased clearance of a drug, potentially leading to toxicity.

Q3: What is the primary effect of experimental liver disease on the metabolism of this compound?

Experimental and clinical evidence indicates that liver disease impairs the conversion of spirapril to its active metabolite, spiraprilat. Studies in patients with chronic liver disease, including cirrhosis, have shown that while the absorption and elimination of the parent drug, spirapril, remain largely unchanged, the bioavailability of spiraprilat is significantly reduced.[4] This reduction is attributed to a decreased rate of spiraprilat formation.[4]

Q4: Does the severity of liver disease correlate with the extent of impairment in spirapril metabolism?

Yes, the available data suggests a correlation between the severity of liver disease and the reduction in spiraprilat bioavailability. In a study comparing patients with liver cirrhosis to those with non-cirrhotic liver disease, the reduction in the area under the curve (AUC) for spiraprilat was more pronounced in the cirrhotic group.[4]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected plasma concentrations of spiraprilat in an animal model of liver disease.

  • Possible Cause 1: Insufficient induction of liver disease. The chosen model and protocol may not have induced a sufficient degree of hepatic damage to significantly impair esterase activity.

    • Troubleshooting Step: Verify the extent of liver damage using histological analysis (e.g., H&E, Masson's trichrome, or Sirius Red staining) and by measuring serum markers of liver injury (e.g., ALT, AST, bilirubin).[5][6] Ensure the protocol for inducing liver disease was followed correctly and for a sufficient duration.

  • Possible Cause 2: Species-specific differences in metabolism. The animal model used may have different predominant esterases or metabolic pathways for spirapril compared to humans.

    • Troubleshooting Step: Review literature for known species differences in the metabolism of ACE inhibitors. Consider conducting preliminary in vitro studies using liver microsomes from the chosen animal species to characterize the metabolic profile of spirapril.

  • Possible Cause 3: Analytical method sensitivity. The analytical method used to quantify spiraprilat in plasma may not be sensitive enough to detect the reduced concentrations in the diseased group.

    • Troubleshooting Step: Validate the analytical method, ensuring it has the required lower limit of quantification (LLOQ) to accurately measure the expected spiraprilat levels.

Issue 2: High variability in pharmacokinetic data within the liver disease group.

  • Possible Cause 1: Inconsistent induction of liver disease across animals. The method used to induce liver disease may have resulted in varying degrees of hepatic injury among the animals in the experimental group.

    • Troubleshooting Step: Refine the protocol for inducing liver disease to ensure more uniform damage. For instance, in a CCl4-induced model, ensure precise and consistent dosing for each animal.[7][8] Post-mortem histological analysis of liver tissue from all animals can help to correlate the degree of fibrosis with the pharmacokinetic data.

  • Possible Cause 2: Genetic variability within the animal strain. Genetic differences within an outbred animal strain can lead to variations in drug metabolism.

    • Troubleshooting Step: Consider using an inbred strain of animals to reduce genetic variability. Increase the sample size of the experimental group to improve the statistical power of the study.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of spirapril and spiraprilat in humans with and without liver disease, based on a clinical study.[4]

Table 1: Pharmacokinetic Parameters of Spiraprilat in Healthy Subjects and Patients with Liver Disease

ParameterHealthy Subjects (n=16)Non-Cirrhotic Liver Disease (n=8)Liver Cirrhosis (n=10)
AUC (μg·h·L⁻¹) 1300923820
Rate Constant of Formation (h⁻¹) 2.00Not Reported1.10
Elimination Half-life (h) Not different from patientsNot different from controlsNot different from controls

Data sourced from a study by Krähenbühl et al.[4]

Experimental Protocols

Below are detailed methodologies for two common experimental models of liver disease that can be used to study the effects on drug metabolism.

Protocol 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats

This model is widely used to induce liver fibrosis and cirrhosis, which can significantly impact hepatic metabolic function.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Carbon tetrachloride (CCl4)

  • Olive oil (or another suitable vehicle)

  • Intraperitoneal (i.p.) injection supplies

Procedure:

  • Prepare a 50% (v/v) solution of CCl4 in olive oil.

  • Administer the CCl4 solution to the rats via intraperitoneal injection at a dose of 1-2 mL/kg body weight.

  • Injections are typically given twice a week for a period of 4-12 weeks to induce varying degrees of fibrosis and cirrhosis.[7][8]

  • A control group should receive injections of the vehicle (olive oil) only.

  • At the end of the treatment period, liver tissue can be collected for histological analysis, and blood samples can be taken for pharmacokinetic studies of spirapril and spiraprilat.

Endpoint Analysis:

  • Histology: Liver sections can be stained with Hematoxylin and Eosin (H&E) for general morphology, and with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition (fibrosis).

  • Biochemical Markers: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin can be measured to assess liver injury.

  • Pharmacokinetic Analysis: Following administration of this compound, blood samples are collected at various time points to determine the plasma concentrations of spirapril and spiraprilat using a validated analytical method (e.g., LC-MS/MS).

Protocol 2: Bile Duct Ligation (BDL)-Induced Cholestatic Liver Injury in Mice

This surgical model induces cholestasis, leading to liver inflammation, fibrosis, and impaired hepatic function.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Surgical instruments for laparotomy

  • Suture material (e.g., 5-0 silk)

  • Anesthesia (e.g., isoflurane)

  • Analgesics for post-operative care

Procedure:

  • Anesthetize the mouse.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Carefully locate the common bile duct.

  • Ligate the common bile duct in two locations with silk sutures.[2][9]

  • The bile duct can be transected between the two ligatures.

  • Close the abdominal incision in layers.

  • A sham-operated control group should undergo the same surgical procedure without the ligation of the bile duct.

  • Provide appropriate post-operative care, including analgesia.

  • The development of cholestatic liver injury and fibrosis typically occurs over 1-4 weeks.[10]

Endpoint Analysis:

  • Histology: Liver tissue can be examined for signs of bile duct proliferation, inflammation, and fibrosis.

  • Biochemical Markers: Serum levels of total bilirubin, alkaline phosphatase (ALP), ALT, and AST are typically elevated in this model.

  • Pharmacokinetic Analysis: Similar to the CCl4 model, pharmacokinetic studies of spirapril and spiraprilat can be conducted at the desired time point after BDL surgery.

Visualizations

experimental_workflow_ccl4 cluster_preparation Preparation cluster_induction Induction of Liver Disease cluster_treatment Spirapril Administration & Sampling cluster_analysis Analysis animal_prep Animal Acclimatization (Sprague-Dawley Rats) injection Intraperitoneal Injection (1-2 mL/kg, 2x/week) animal_prep->injection control_injection Vehicle Injection (Olive Oil) animal_prep->control_injection ccl4_prep Prepare 50% CCl4 in Olive Oil ccl4_prep->injection spirapril_admin Administer Spirapril Hydrochloride injection->spirapril_admin histology Liver Histology (H&E, Sirius Red) injection->histology biochemistry Serum Biochemistry (ALT, AST, Bilirubin) injection->biochemistry control_injection->spirapril_admin blood_sampling Serial Blood Sampling spirapril_admin->blood_sampling pk_analysis Pharmacokinetic Analysis (Spirapril & Spiraprilat) blood_sampling->pk_analysis

Caption: Experimental workflow for studying Spirapril metabolism in a CCl4-induced liver fibrosis model.

signaling_pathway cluster_liver_disease Experimental Liver Disease (e.g., Cirrhosis) cluster_enzyme Hepatic Enzyme Function cluster_metabolism Spirapril Metabolism cluster_effect Pharmacological Effect liver_damage Hepatocellular Damage & Fibrosis esterase_activity Decreased Hepatic Esterase Activity liver_damage->esterase_activity leads to spiraprilat Spiraprilat (Active Metabolite) esterase_activity->spiraprilat impairs conversion spirapril Spirapril (Prodrug) spirapril->spiraprilat Metabolized by hepatic esterases ace_inhibition Reduced ACE Inhibition & Therapeutic Effect spiraprilat->ace_inhibition mediates

References

Dose adjustment considerations for Spirapril Hydrochloride in aged animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Spirapril Hydrochloride in aged animal models. The information is intended for scientists and drug development professionals to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is dose adjustment of this compound a critical consideration in aged animal models?

A1: Aged animal models exhibit significant physiological changes that can alter the pharmacokinetics and pharmacodynamics of drugs like this compound. With advancing age, rodents experience a decline in both renal and hepatic function.[1][2][3] Specifically, there is a decrease in liver blood flow and the activity of certain cytochrome P-450 enzymes responsible for drug metabolism.[1][4][5] Although Spirapril has a dual mechanism of elimination (renal and hepatic), age-related reductions in clearance from both organs can lead to higher plasma concentrations and a prolonged half-life of its active metabolite, spiraprilat. This increased exposure can enhance the risk of adverse effects such as hypotension. Therefore, a careful dose adjustment is necessary to ensure safety and achieve the desired therapeutic effect in geriatric animals.

Q2: What is the mechanism of action of this compound?

A2: Spirapril is a prodrug that is converted in the liver to its active metabolite, spiraprilat.[6] Spiraprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, spiraprilat decreases the levels of angiotensin II, leading to vasodilation and a reduction in blood pressure.[6]

Q3: Are there any established starting doses for this compound in aged rats?

A3: Currently, there are no specific dose recommendations for this compound in aged rats established in the literature. However, studies in adult normotensive and spontaneously hypertensive rats (SHR) have used oral doses ranging from 0.03 to 30 mg/kg.[7][8] For aged animals, it is prudent to start at the lower end of the effective dose range observed in younger adult animals and titrate upwards based on therapeutic response and tolerance. Close monitoring for signs of hypotension is crucial.

Q4: How does the dual clearance of Spirapril affect dose adjustments in aged models with potential renal or hepatic insufficiency?

A4: Spirapril is primarily excreted as its active metabolite, spiraprilat, via both renal and hepatic pathways.[9][10] This dual clearance is advantageous, as impairment in one route of elimination can be compensated by the other. However, aging often involves a concurrent decline in both kidney and liver function.[1][11] Therefore, while the dual clearance provides a safety margin, it does not eliminate the need for dose adjustments in aged animals. The extent of dose reduction should be guided by the severity of the combined renal and hepatic functional decline.

Troubleshooting Guides

Issue 1: Unexpectedly high incidence of hypotension or lethargy in aged animals after this compound administration.

  • Possible Cause: The initial dose may be too high for the aged animal's reduced metabolic and excretory capacity, leading to drug accumulation and an exaggerated pharmacodynamic response.

  • Troubleshooting Steps:

    • Cease Dosing: Immediately stop the administration of this compound.

    • Monitor Vitals: Closely monitor blood pressure and heart rate until they return to baseline.

    • Dose Reduction: When re-initiating the treatment, reduce the dose by 50% or more.

    • Staggered Dosing: Consider administering the dose less frequently (e.g., every 48 hours instead of every 24 hours) to allow for adequate clearance.

    • Assess Renal and Hepatic Function: If not already done, measure baseline serum creatinine, BUN, and liver enzymes to assess the degree of age-related organ decline.

Issue 2: High variability in blood pressure response among aged animals receiving the same dose.

  • Possible Cause: The aging process is not uniform, leading to significant inter-individual differences in organ function and drug metabolism.[2] Some animals may have a more pronounced decline in renal or hepatic function than others.

  • Troubleshooting Steps:

    • Individualized Dosing: If feasible, titrate the dose for each animal based on its individual blood pressure response.

    • Group Stratification: Stratify the animals into subgroups based on baseline renal function (e.g., serum creatinine levels) and analyze the dose-response for each subgroup.

    • Increase Sample Size: A larger sample size may be required to achieve statistical significance when dealing with high inter-individual variability.

    • Acclimatization: Ensure all animals are properly acclimatized to the blood pressure measurement procedure to minimize stress-induced variability.

Issue 3: Difficulty in administering the calculated dose accurately via oral gavage in frail, aged animals.

  • Possible Cause: Aged animals can be more fragile and less cooperative during handling and gavage, increasing the risk of procedural errors and stress.

  • Troubleshooting Steps:

    • Alternative Dosing Methods: Consider voluntary consumption by mixing the drug in a palatable vehicle like sweetened water or food, if the study design allows.[12]

    • Smaller Gavage Volume: Use a more concentrated drug solution to reduce the total volume administered. The maximum recommended oral gavage volume for rats is 10-20 ml/kg, but smaller volumes are advisable for aged animals.[13][14]

    • Experienced Personnel: Ensure that oral gavage is performed by highly experienced personnel to minimize stress and the risk of injury.[12][15]

    • Flexible Gavage Tubes: Use flexible feeding tubes instead of rigid metal ones to reduce the risk of esophageal injury.[13]

Data Presentation

Table 1: Summary of Age-Related Physiological Changes in Rats Relevant to this compound Pharmacokinetics

ParameterChange with AgeImplication for this compound DosingReferences
Hepatic Function
Liver Blood FlowDecreasedReduced rate of delivery to the liver for metabolism.[1][2]
Liver MassDecreasedReduced overall metabolic capacity.[2]
Cytochrome P-450 ActivityGenerally decreased (sex-dependent)Slower conversion of Spirapril (prodrug) to spiraprilat (active metabolite) and potentially slower clearance.[1][4][5]
Renal Function
Renal Blood FlowDecreasedReduced rate of drug delivery to the kidneys for excretion.[2][3]
Glomerular Filtration Rate (GFR)DecreasedSlower renal clearance of spiraprilat.[16][17]
Body Composition
Body FatIncreasedPotential for altered volume of distribution for lipophilic drugs.[2]
Body WaterDecreasedMay lead to higher initial plasma concentrations.[2]

Table 2: Dose-Response of this compound on Blood Pressure in Adult Rats (for reference)

Animal ModelDose (mg/kg, p.o.)Effect on Blood PressureDuration of ActionReference
Conscious Rats0.03 - 1Dose-related inhibition of Angiotensin I pressor responseUp to 24 hours at 1 mg/kg[7][8]
Conscious Spontaneously Hypertensive Rats (SHR)0.3 - 30Dose-related reduction in blood pressure24 hours[7]

Experimental Protocols

1. Protocol for Oral Administration of this compound via Gavage in Aged Rats

  • Animal Preparation: Weigh the animal to calculate the precise dose volume. The maximum recommended volume is 10 ml/kg; however, for aged rats, a smaller volume (e.g., 5 ml/kg) is advisable.[14]

  • Gavage Tube Selection: Use a flexible, ball-tipped gavage needle (16-18 gauge for rats).[13] Measure the tube from the tip of the rat's nose to the last rib to ensure proper insertion length and mark the tube.[13]

  • Restraint: Gently restrain the rat, ensuring its head and neck are in a straight line with its body to facilitate the passage of the tube into the esophagus.[15]

  • Tube Insertion: Insert the gavage tube into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The tube should pass smoothly without resistance. If resistance is met, withdraw and re-attempt. Do not force the tube. [13][15]

  • Substance Administration: Once the tube is correctly positioned, administer the drug solution slowly over 2-3 seconds.[15]

  • Post-Administration Monitoring: After removing the tube, monitor the animal for at least 10-15 minutes for any signs of respiratory distress or discomfort.[13][15]

2. Protocol for Blood Pressure Measurement in Aged Rats (Non-Invasive Tail-Cuff Method)

  • Acclimatization: Acclimatize the rats to the restrainer and the tail-cuff apparatus for several days before the actual measurement to minimize stress-induced hypertension.

  • Animal Restraint: Place the rat in a restraining device that allows for minimal movement while keeping the tail accessible.

  • Cuff and Sensor Placement: Place the tail-cuff around the base of the tail and a pulse transducer or sensor distal to the cuff.[18]

  • Measurement: Inflate the cuff to a pressure sufficient to occlude blood flow to the tail, then slowly deflate it. The pressure at which the pulse reappears is recorded as the systolic blood pressure.[18]

  • Data Collection: Repeat the measurement several times for each animal and average the consistent readings to obtain a reliable blood pressure value.

3. Protocol for Assessment of Renal Function in Aged Rats

  • Blood Sample Collection: Collect blood samples via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.

  • BUN and Creatinine Measurement: Measure the serum levels of Blood Urea Nitrogen (BUN) and creatinine using commercially available diagnostic kits according to the manufacturer's instructions.[19][20][21][22] These parameters are key indicators of renal function.

Mandatory Visualizations

spirapril_pathway spirapril Spirapril (Prodrug) liver Liver spirapril->liver Metabolism spiraprilat Spiraprilat (Active Metabolite) liver->spiraprilat ace Angiotensin Converting Enzyme (ACE) spiraprilat->ace Inhibits angiotensin2 Angiotensin II ace->angiotensin2 Conversion angiotensin1 Angiotensin I angiotensin1->ace vasoconstriction Vasoconstriction angiotensin2->vasoconstriction blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure

Caption: Mechanism of action of this compound.

experimental_workflow start Start: Aged Animal Model Selection baseline Baseline Measurements (Blood Pressure, Serum Creatinine, BUN) start->baseline dose_selection Initial Dose Selection (Low end of adult dose range) baseline->dose_selection administration This compound Administration (Oral Gavage) dose_selection->administration monitoring Post-Dose Monitoring (Blood Pressure, Clinical Signs) administration->monitoring data_analysis Data Analysis monitoring->data_analysis dose_adjustment Dose Adjustment (Titrate based on response and tolerance) data_analysis->dose_adjustment dose_adjustment->administration Continue/Adjust Dosing endpoint Endpoint Analysis (Final Measurements, Tissue Collection) dose_adjustment->endpoint Conclude Experiment

Caption: Experimental workflow for this compound studies in aged animals.

dose_adjustment_logic start Administer Initial Low Dose monitor Monitor Blood Pressure and Clinical Signs start->monitor decision Therapeutic Goal Achieved? monitor->decision yes Maintain Dose & Continue Monitoring decision->yes Yes no No decision->no adverse_effects Adverse Effects Observed? no->adverse_effects yes_ae Decrease Dose or Increase Dosing Interval adverse_effects->yes_ae Yes no_ae Gradually Increase Dose adverse_effects->no_ae No yes_ae->monitor no_ae->monitor

Caption: Logical relationship for dose adjustment of this compound.

References

Reducing variability in experimental outcomes with Spirapril Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and standardized protocols for experiments involving Spirapril Hydrochloride. Our goal is to help you reduce variability in your experimental outcomes and ensure the reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an angiotensin-converting enzyme (ACE) inhibitor used in research and for the treatment of hypertension.[1][2] It is a prodrug, meaning it is converted in the body into its active metabolite, spiraprilat.[3][4] Spiraprilat inhibits the ACE, an enzyme in the renin-angiotensin-aldosterone system (RAAS).[1] This inhibition blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3][5] The result is vasodilation (widening of blood vessels), reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1][3][6]

Q2: What are the key physicochemical properties of this compound that are critical for experimental setup?

A2: For consistent experimental results, it is crucial to be aware of the following properties of this compound:

  • Form: It is supplied as a white, hygroscopic solid.[2][7]

  • Storage: The compound should be stored at -20°C for long-term stability.[2][7][8]

  • Stability: It is stable for at least four years when stored correctly.[7][8]

  • Solubility: It is very slightly soluble in water but soluble in organic solvents like methanol, DMSO, and DMF.[2][7] Being aware of its hygroscopic nature is important for accurate weighing and concentration calculations.

Q3: How should I properly prepare and store stock solutions of this compound?

A3: To ensure the stability and activity of this compound, stock solutions should be prepared and stored with care. Dissolve the solid compound in an appropriate organic solvent such as DMSO, ethanol, or DMF.[7] For example, solubility is approximately 10 mg/mL in DMSO and 25 mg/mL in dimethyl formamide.[7][8] It is recommended to purge the solvent with an inert gas before dissolving the compound.[7] Once prepared, aliquot the stock solution into smaller, single-use volumes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.[9]

Troubleshooting Guide

Q4: I am observing high variability in blood pressure measurements in my animal studies. What are the potential causes and how can I mitigate this?

A4: High variability in in vivo antihypertensive studies can stem from several factors.

  • Inconsistent Bioactivation: Spirapril is a prodrug that is hepatically converted to the active spiraprilat.[3] Variability in liver function between animals can lead to inconsistent levels of the active compound. Ensure a sufficient and consistent dosing schedule to allow for stable conversion.

  • Animal Handling and Stress: Stress can significantly impact blood pressure. Ensure all animals are properly acclimatized to the laboratory environment and handling procedures before the experiment begins. Use consistent, low-stress methods for blood pressure measurement.

  • Dosing Accuracy: Ensure precise and consistent oral administration. For rodent studies, oral gavage is common.[5] Verify the dose calculations and the concentration of your dosing solution for each experiment.

  • Pharmacokinetics: The active metabolite, spiraprilat, has a long elimination half-life of about 40 hours, allowing for once-daily dosing in clinical settings.[10] Maximal hemodynamic effects are typically observed 4-6 hours after administration.[11] Time your measurements accordingly to capture the peak effect consistently.

Q5: My in vitro ACE inhibition assay is yielding inconsistent IC50 values. What should I check?

A5: Variability in in vitro ACE inhibition assays often points to issues with reagents or protocol execution.

  • Enzyme Activity: Ensure the ACE enzyme is from a reliable source and has consistent activity. Aliquot the enzyme to avoid repeated freeze-thaw cycles that can reduce its activity.

  • Substrate Stability: The substrate used in the assay can degrade over time. Prepare fresh substrate solutions for each experiment and store them as recommended by the manufacturer.

  • Solvent Effects: this compound is typically dissolved in an organic solvent like DMSO.[7] High concentrations of DMSO in the final assay volume can inhibit enzyme activity. Always include a vehicle control with the same final solvent concentration as your test wells to account for any solvent-induced effects.

  • Incubation Times and Temperature: Adhere strictly to the specified incubation times and maintain a constant, optimal temperature for the enzymatic reaction. Minor deviations can lead to significant variability.

Q6: I'm observing a persistent dry cough in my animal models, which is a known side effect of ACE inhibitors. How does this occur and can it affect my experiment?

A6: The cough is a well-documented class effect of ACE inhibitors.[12][13] ACE (also known as kininase II) is responsible for degrading bradykinin, a potent vasodilator. By inhibiting ACE, spirapril increases bradykinin levels, which can lead to bronchoconstriction and stimulate cough reflexes.[13] While this is a known physiological effect, it can be a source of stress for the animals, potentially impacting cardiovascular parameters. If the cough is severe, it may be a confounding factor in your study. Note the incidence and severity of coughing as a relevant experimental observation.

Quantitative Data Summary

For ease of reference and to aid in experimental design, the following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and Storage Properties of this compound

Property Value Source(s)
Molecular Formula C₂₂H₃₀N₂O₅S₂ · HCl [7][8]
Molecular Weight 503.1 g/mol [7][8]
Appearance White Solid [2]
Storage Temperature -20°C [2][7][8]
Stability ≥ 4 years (at -20°C) [7][8]
Solubility (DMSO) ~10 mg/mL [7][8]
Solubility (DMF) ~25 mg/mL [7][8]
Solubility (Ethanol) ~5 mg/mL [7][8]

| Hygroscopicity | Hygroscopic |[2] |

Table 2: Pharmacological Data for Spirapril and its Active Metabolite, Spiraprilat

Parameter Species/Model Value Source(s)
Spirapril
ACE Inhibition (ID₅₀) Rat (Angiotensin I pressor response) 16 µg/kg [7][8]
ACE Inhibition (ID₅₀) Dog (Angiotensin I pressor response) 262 µg/kg [7][8]
Spiraprilat
ACE Inhibition (IC₅₀) In Vitro 0.8 nM [14]
ACE Inhibition (ID₅₀) Rat (in vivo) 8 µg/kg [14]

| Elimination Half-Life | Human | ~40 hours |[10] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

  • Calculate Required Mass: Based on a molecular weight of 503.1 g/mol , weigh out 5.03 mg of this compound solid. Due to its hygroscopic nature, perform weighing quickly in a low-humidity environment if possible.

  • Dissolution: Add the weighed solid to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO to the tube.

  • Solubilization: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. Store immediately at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol provides a general framework. Specific concentrations and volumes may need optimization based on the particular commercial ACE assay kit used.

  • Reagent Preparation:

    • Prepare the ACE enzyme, substrate (e.g., a FRET substrate), and assay buffer according to the manufacturer's instructions.

    • Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations for testing.

    • Prepare a vehicle control (DMSO in assay buffer) and a positive control (a known ACE inhibitor).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the diluted this compound solutions or controls to respective wells.

    • Add 20 µL of the ACE enzyme solution to each well and incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Data Acquisition:

    • Immediately begin reading the fluorescence (or absorbance, depending on the substrate) at appropriate intervals using a plate reader, according to the kit's instructions.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Spirapril_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Physiological Effects cluster_DrugAction Drug Intervention Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE (Kininase II) Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure ↑ Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Spirapril Spirapril (Prodrug) Spiraprilat Spiraprilat (Active) Spirapril->Spiraprilat Hepatic Metabolism Spiraprilat->AngiotensinII Inhibition

Caption: Mechanism of Spirapril within the Renin-Angiotensin-Aldosterone System (RAAS).

Experimental_Workflow start Start: Acclimatize Animal Models (e.g., SHRs) prep Prepare this compound Dosing Solution start->prep baseline Measure Baseline Blood Pressure & Heart Rate prep->baseline dosing Administer Spirapril or Vehicle (Oral Gavage) baseline->dosing measurement Time-Course Measurements (e.g., 2, 4, 6, 24 hours post-dose) dosing->measurement data Collect Blood Pressure and Heart Rate Data measurement->data analysis Data Analysis: Compare Spirapril vs. Vehicle data->analysis end End: Evaluate Antihypertensive Efficacy analysis->end

Caption: Workflow for in vivo assessment of this compound's antihypertensive effects.

References

Validation & Comparative

Spirapril Hydrochloride vs. Captopril in Heart Failure: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available clinical data on the efficacy and mechanisms of spirapril hydrochloride and captopril in the management of heart failure. This guide presents a detailed comparison based on human clinical trials, outlines experimental protocols from these studies, and visualizes the underlying signaling pathways.

Both this compound and captopril are angiotensin-converting enzyme (ACE) inhibitors, a class of drugs fundamental to the treatment of hypertension and heart failure.[1] Their primary mechanism of action involves the inhibition of the renin-angiotensin-aldosterone system (RAAS).[2]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Spirapril, a prodrug, is converted in the body to its active metabolite, spiraprilat.[1] Both spiraprilat and captopril competitively inhibit ACE, the enzyme responsible for converting angiotensin I to angiotensin II.[3][4] Angiotensin II is a potent vasoconstrictor and stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.[2][4] By blocking the production of angiotensin II, these ACE inhibitors lead to vasodilation (widening of blood vessels), reduced aldosterone secretion, decreased blood pressure, and a reduction in the overall workload of the heart.[1][2]

Clinical Efficacy in Heart Failure: Comparative Insights

Clinical trials have compared the effects of the long-acting ACE inhibitor spirapril with the short-acting captopril in patients with mild to moderate chronic congestive heart failure. These studies have evaluated their impact on various parameters including exercise capacity, regional blood flow, and neurohumoral status.

Hemodynamic and Regional Blood Flow Comparison

A study comparing the effects of spirapril and captopril on regional blood flow in patients with chronic congestive heart failure revealed distinct differences in their pharmacodynamic profiles.[5]

ParameterSpirapril GroupCaptopril GroupReference
Serum ACE Activity Significantly reduced after 1, 6, and 12 weeksNot significantly reduced[5]
Mean Arterial Pressure (MAP) More pronounced decreaseSignificant reduction[5]
Effective Renal Blood Flow Significantly increasedNo significant change[5]
Filtration Fraction Tended to decreaseSignificantly decreased[5]
Calf Blood Flow Slight, non-significant increaseSlight, non-significant increase[5]
Hepatic Blood Flow No changes observedNo changes observed[5]
Cerebral Blood Flow Not affected despite MAP reductionNot affected despite MAP reduction[5]
Exercise Capacity and Neurohumoral Status

A double-blind, randomized study investigated the clinical and neurohumoral differences between spirapril and captopril in patients with mild to moderate chronic congestive heart failure over 12 weeks.[6]

ParameterSpirapril GroupCaptopril GroupReference
Exercise Duration No significant changeSignificant increase after 12 weeks (P < .05)[6]
Peak Oxygen Consumption (Peak VO2) No significant changeTended to increase[6]
Serum ACE Activity Significant decreaseNo significant change[6]
Quality of Life No difference in improvement between groupsNo difference in improvement between groups[6]

Experimental Protocols

The following are summaries of the methodologies employed in the key clinical studies comparing spirapril and captopril.

Regional Blood Flow Study Protocol
  • Study Design: A comparative study in patients with mild to moderate congestive heart failure.

  • Participants: Two groups of patients, one receiving spirapril (n=9) and the other captopril (n=9).

  • Measurements: Calf, renal, and hepatic blood flow measurements were conducted in the morning before medication intake (24 hours after the last spirapril dose and 12 hours after the last captopril dose). Cerebral blood flow was measured after the first dose and after 12 weeks of treatment, immediately following drug administration. Serum ACE activity and mean arterial pressure were also monitored.[5]

Exercise Capacity and Neurohumoral Status Study Protocol
  • Study Design: A 12-week, double-blind, randomized, comparative study with parallel groups.

  • Participants: 20 patients with mild to moderate congestive heart failure.

  • Assessments: All assessments were performed in the morning before the intake of the study medication to avoid peak effects. The primary endpoints were exercise capacity (peak oxygen consumption and exercise duration), neurohumoral status (including serum ACE activity), and quality of life.[6]

Signaling Pathways and Experimental Workflows

The therapeutic effects of both spirapril and captopril in heart failure are primarily mediated through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Mechanism of ACE Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure & Cardiac Workload Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Spirapril_Captopril Spirapril / Captopril (ACE Inhibitors) Spirapril_Captopril->Block Block->Angiotensin_II Inhibition Clinical_Trial_Workflow cluster_Treatment Treatment Groups (12 Weeks) Patient_Screening Patient Screening (Mild to Moderate CHF) Randomization Randomization Patient_Screening->Randomization Spirapril_Group Spirapril Treatment Randomization->Spirapril_Group Captopril_Group Captopril Treatment Randomization->Captopril_Group Assessments Assessments - Exercise Capacity - Hemodynamics - Neurohumoral Status - Quality of Life Spirapril_Group->Assessments Captopril_Group->Assessments Data_Analysis Data Analysis & Comparison Assessments->Data_Analysis

References

Spirapril Hydrochloride: A Comparative Efficacy Analysis Against Other ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Spirapril Hydrochloride against other prominent Angiotensin-Converting Enzyme (ACE) inhibitors. The information is supported by experimental data from clinical trials to aid in research and development efforts within the cardiovascular therapeutic area.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

ACE inhibitors exert their therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. Spirapril, like other ACE inhibitors, is a prodrug that is converted in the body to its active metabolite, spiraprilat.[1] Spiraprilat competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[2] This inhibition leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[3]

Below is a diagram illustrating the RAAS pathway and the point of intervention for ACE inhibitors.

cluster_kidney Kidney cluster_liver Liver cluster_lungs Lungs cluster_adrenal Adrenal Gland Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I Angiotensinogen Angiotensinogen Angiotensinogen->Angiotensin_I cleaves ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II Aldosterone Aldosterone Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention increases Angiotensin_I->Angiotensin_II converts Angiotensin_II->Aldosterone stimulates release Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase leads to Sodium_Retention->Blood_Pressure_Increase leads to ACE_Inhibitors Spirapril & Other ACE Inhibitors ACE_Inhibitors->ACE inhibit Start 251 Patients with Mild-to-Moderate Hypertension Washout 4-Week Placebo Washout Period Start->Washout Randomization Randomization Washout->Randomization Spirapril_Group Spirapril Group (n=100) 6 mg once daily Randomization->Spirapril_Group Enalapril_Group Enalapril Group (n=101) 5-20 mg once daily Randomization->Enalapril_Group Placebo_Group Placebo Group (n=50) Randomization->Placebo_Group Measurements BP Measurements (Bi-weekly, Peak & Trough) at Baseline, Week 4, Week 8 Spirapril_Group->Measurements Enalapril_Group->Measurements Placebo_Group->Measurements Analysis Efficacy Analysis: Change in DBP and SBP Measurements->Analysis

References

A Comparative Guide to Spirapril Hydrochloride in Combination with Hydrochlorothiazide for the Treatment of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of the angiotensin-converting enzyme (ACE) inhibitor, spirapril hydrochloride, when used in combination with the diuretic hydrochlorothiazide, against other antihypertensive therapies. The information presented is based on available clinical and pharmacological data, with a focus on quantitative comparisons and detailed experimental methodologies to support further research and development.

Executive Summary

The combination of this compound and hydrochlorothiazide has been investigated as an effective therapeutic strategy for managing hypertension. Clinical studies demonstrate that this combination therapy is well-tolerated and generally shows no significant pharmacokinetic interactions between the two active components.[1][2] Comparative studies have evaluated the efficacy and safety of spirapril, both as a monotherapy and in combination, against other established antihypertensive agents, including other ACE inhibitors like enalapril and captopril, and the calcium channel blocker nitrendipine. While spirapril demonstrates comparable or, in some aspects, superior efficacy in blood pressure reduction, the addition of hydrochlorothiazide provides an anticipated synergistic effect.

Mechanism of Action

The antihypertensive effect of the spirapril and hydrochlorothiazide combination is achieved through two distinct and complementary mechanisms of action.

This compound: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Spirapril is a prodrug that is hydrolyzed in the body to its active metabolite, spiraprilat. Spiraprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By blocking ACE, spiraprilat reduces the levels of angiotensin II, leading to vasodilation (widening of blood vessels) and a subsequent decrease in blood pressure. Furthermore, the reduction in angiotensin II levels also leads to decreased aldosterone secretion from the adrenal cortex. Aldosterone promotes sodium and water retention; therefore, its inhibition contributes to a reduction in blood volume and further lowers blood pressure.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin ACE ACE Spirapril Spirapril (Spiraprilat) Spirapril->ACE Inhibits BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Figure 1: Mechanism of Action of this compound.
Hydrochlorothiazide: Diuretic and Antihypertensive Action

Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubules of the kidneys. It inhibits the reabsorption of sodium and chloride ions, leading to increased excretion of sodium, chloride, and water. This diuretic effect reduces the volume of extracellular fluid and plasma, which in turn decreases cardiac output and lowers blood pressure.

DCT Distal Convoluted Tubule (Kidney) NaCl_Reabsorption Na+/Cl- Reabsorption DCT->NaCl_Reabsorption Excretion Increased Na+, Cl-, and Water Excretion NaCl_Reabsorption->Excretion Reduces HCTZ Hydrochlorothiazide HCTZ->NaCl_Reabsorption Inhibits PlasmaVolume Decreased Plasma Volume Excretion->PlasmaVolume BloodPressure Decreased Blood Pressure PlasmaVolume->BloodPressure

Figure 2: Mechanism of Action of Hydrochlorothiazide.

Comparative Efficacy and Safety Data

Spirapril vs. Other ACE Inhibitors

Clinical trials have compared the antihypertensive efficacy of spirapril with other ACE inhibitors, such as enalapril and captopril.

Table 1: Comparison of Spirapril and Enalapril in Mild-to-Moderate Hypertension

ParameterSpirapril (6 mg once daily)Enalapril (5-20 mg once daily)
Peak Diastolic Blood Pressure Reduction -17.4 mmHg-14.8 mmHg
Trough Diastolic Blood Pressure Reduction -14.7 mmHg-12.4 mmHg
Trough/Peak DBP Ratio 84%82%

Data from a placebo-controlled, parallel-group study involving 251 patients.

In a comparative study, spirapril (6 mg once daily) was shown to reduce diastolic blood pressure to a greater extent than enalapril (5-20 mg once daily) at both peak and trough measurements.[3] Both treatments were well-tolerated.[3]

Another study comparing spirapril with captopril in patients with mild to moderate congestive heart failure found that the decrease in mean arterial pressure was more pronounced in the spirapril group.[4][5]

Spirapril Combination with Hydrochlorothiazide vs. Nitrendipine

A double-blind, randomized, parallel-group investigation compared spirapril with the calcium antagonist nitrendipine in 266 patients with mild to moderate hypertension. In this study, hydrochlorothiazide (12.5 mg daily) was added to the treatment regimen if blood pressure was not satisfactorily controlled after eight weeks of monotherapy.

While specific quantitative data on the blood pressure reduction of the spirapril and hydrochlorothiazide combination from this study is not detailed in the available literature, it was noted that the effect of adding hydrochlorothiazide to spirapril treatment was "as anticipated".[1] In contrast, the combination of nitrendipine and hydrochlorothiazide resulted in only a marginal additional decrease in blood pressure.[1]

Table 2: Tolerability of Spirapril vs. Nitrendipine

ParameterSpiraprilNitrendipine
Withdrawal due to Adverse Events 7%27%

Data from a double-blind, randomized parallel-group investigation in 266 patients with mild to moderate hypertension.[1]

The study highlighted a significant difference in tolerability, with a much lower withdrawal rate due to side effects in the spirapril group compared to the nitrendipine group.[1]

Experimental Protocols

Study Design: Spirapril vs. Enalapril

The comparative study of spirapril and enalapril was a placebo-controlled, parallel-group study.[3]

Start 251 Patients with Mild-to-Moderate Hypertension Washout 4-Week Placebo Washout Start->Washout Randomization Randomization Washout->Randomization GroupA Spirapril (6 mg once daily) n=100 Randomization->GroupA GroupB Enalapril (5-20 mg once daily) n=101 Randomization->GroupB GroupC Placebo n=50 Randomization->GroupC Followup 8-Week Double-Blind Treatment (BP measurements at weeks 4 and 8) GroupA->Followup GroupB->Followup GroupC->Followup

Figure 3: Experimental Workflow for Spirapril vs. Enalapril Study.

A total of 251 patients with mild-to-moderate hypertension were enrolled.[3] Following a 4-week placebo washout period, patients were randomized to receive either spirapril (6 mg once daily, n=100), enalapril (5-20 mg once daily, n=101), or placebo (n=50) for 8 weeks.[3] Blood pressure was measured at 2-weekly clinic visits, with profiles determined at peak (2-4 hours post-dose) and trough (24-26 hours post-dose) plasma drug concentrations at baseline and after 4 and 8 weeks of treatment.[3]

Study Design: Spirapril vs. Nitrendipine with Hydrochlorothiazide Add-on

This was a double-blind, randomized, parallel-group investigation involving 266 patients with mild to moderate hypertension (diastolic blood pressure 96-119 mmHg).[1]

Start 266 Patients with Mild-to-Moderate Hypertension Randomization Randomization Start->Randomization GroupA Spirapril Monotherapy (12 mg once daily for 4 weeks, then 24 mg if needed) Randomization->GroupA GroupB Nitrendipine Monotherapy (20 mg once daily for 4 weeks, then 40 mg if needed) Randomization->GroupB Addon Add Hydrochlorothiazide (12.5 mg daily) if DBP > 90 mmHg after 8 weeks GroupA->Addon GroupB->Addon Followup Continued Treatment and Assessment Addon->Followup

Figure 4: Experimental Workflow for Spirapril vs. Nitrendipine Study.

Patients were randomized to receive either spirapril or nitrendipine. The initial monotherapy phase lasted for four weeks with spirapril 12 mg once daily or nitrendipine 20 mg once daily.[1] If the target diastolic blood pressure of ≤ 90 mmHg was not achieved, the doses were doubled for another four weeks.[1] After a total of eight weeks of monotherapy, hydrochlorothiazide 12.5 mg once daily was added for patients who had not yet reached the target blood pressure.[1]

Conclusion

The combination of this compound and hydrochlorothiazide represents a rational and effective approach to the management of hypertension. The complementary mechanisms of action of the two components lead to a significant reduction in blood pressure. Comparative studies indicate that spirapril has a favorable efficacy and tolerability profile when compared to other ACE inhibitors and the calcium channel blocker nitrendipine. The addition of hydrochlorothiazide to spirapril therapy provides an expected enhancement of the antihypertensive effect. For drug development professionals, the data suggests that a fixed-dose combination of spirapril and hydrochlorothiazide could offer a convenient and effective treatment option for hypertension. Further head-to-head clinical trials with specific quantitative endpoints for the combination therapy would be beneficial to fully elucidate its position relative to other combination antihypertensive regimens.

References

A Head-to-Head Comparison of Spirapril Hydrochloride and Nitrendipine in Antihypertensive Therapy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antihypertensive agents, Angiotensin-Converting Enzyme (ACE) inhibitors and calcium channel blockers stand as two of the most crucial classes of drugs. This guide provides a detailed comparative analysis of Spirapril Hydrochloride, an ACE inhibitor, and Nitrendipine, a dihydropyridine calcium channel blocker, based on available clinical research. The focus is on their therapeutic efficacy, safety profiles, and underlying mechanisms of action to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Efficacy and Safety

A pivotal double-blind, randomized parallel-group study involving 266 patients with mild to moderate hypertension (diastolic blood pressure 95-119 mmHg) provides the core data for this comparison. The study found that while both drugs lowered blood pressure to a similar extent, there were significant differences in their tolerability.

Table 1: Comparative Efficacy in Blood Pressure Reduction

ParameterThis compoundNitrendipineReference Study Finding
Systolic Blood Pressure Reduction 10-18 mmHgNot explicitly quantified in the direct comparison, but a separate monotherapy study showed a reduction from an average of 159.3 mmHg to 149.2 mmHg.[1]No significant difference was found in the reductions in blood pressures between the two treatment regimens in a direct comparative trial.[2][3]
Diastolic Blood Pressure Reduction 7-13 mmHgA separate monotherapy study showed a reduction from an average of 94.8 mmHg to 86.7 mmHg.[1]No significant difference was found in the reductions in blood pressures between the two treatment regimens in a direct comparative trial.[2][3]

Note: Blood pressure reduction data for Spirapril is from dose-finding studies in patients with mild to severe hypertension.[4] Data for Nitrendipine is from a monotherapy study in a similar patient population.

Table 2: Comparative Safety and Tolerability

ParameterThis compoundNitrendipineKey Finding
Withdrawal Rate due to Adverse Events 7%27%Significantly more patients in the nitrendipine group were withdrawn due to adverse events.[2][3]
Commonly Reported Adverse Events Cough, dizziness, headache, insomnia.[5]Headaches, flushing, ankle edema.[6]The nature of the side effects aligns with the known profiles of ACE inhibitors and dihydropyridine calcium channel blockers.

Experimental Protocols

The primary comparative study followed a robust methodology to assess the efficacy and safety of Spirapril and Nitrendipine.

Study Design: A double-blind, randomized, parallel-group clinical trial was conducted.[2][3]

Participant Population: The study enrolled 266 patients diagnosed with mild to moderate hypertension, characterized by a diastolic blood pressure ranging from 95 to 119 mmHg.[2][3]

Treatment Regimen:

  • Initial Monotherapy (First 4 weeks): Patients were randomly assigned to receive either 12 mg of Spirapril once daily or 20 mg of Nitrendipine once daily.[2]

  • Dose Titration (After 4 weeks): If the target diastolic blood pressure of ≤ 90 mmHg was not achieved, the dosage was increased to 24 mg of Spirapril once daily or 40 mg of Nitrendipine once daily, respectively.[2]

  • Combination Therapy (After 8 weeks of monotherapy): For patients who still did not reach the target blood pressure, 12.5 mg of hydrochlorothiazide once daily could be added to their regimen.[2]

Outcome Measures: The primary efficacy endpoint was the change in diastolic blood pressure measured 24 hours after drug administration. Safety and tolerability were assessed by monitoring the incidence of adverse events and the rate of patient withdrawal from the study.[2][3]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and Nitrendipine are central to their pharmacological effects.

This compound is a prodrug that is converted to its active metabolite, spiraprilat. Spiraprilat inhibits the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking ACE, spiraprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.[4]

Spirapril_Signaling_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase Spirapril This compound Spirapril->ACE Inhibition

Mechanism of Action of this compound.

Nitrendipine, on the other hand, is a calcium channel blocker. It specifically inhibits the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells by blocking L-type voltage-gated calcium channels.[7] This inhibition of calcium influx leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[7]

Nitrendipine_Signaling_Pathway Extracellular_Ca Extracellular Ca²⁺ L_type_Channel L-type Calcium Channel Extracellular_Ca->L_type_Channel Intracellular_Ca Increased Intracellular Ca²⁺ L_type_Channel->Intracellular_Ca Muscle_Contraction Vascular Smooth Muscle Contraction Intracellular_Ca->Muscle_Contraction Vasoconstriction Vasoconstriction Muscle_Contraction->Vasoconstriction Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Nitrendipine Nitrendipine Nitrendipine->L_type_Channel Blockade

Mechanism of Action of Nitrendipine.

Experimental Workflow and Study Logic

The design of the comparative clinical trial followed a logical progression to ensure a thorough evaluation of both medications.

Experimental_Workflow Patient_Recruitment Patient Recruitment (n=266) Mild-to-Moderate Hypertension Randomization Randomization Patient_Recruitment->Randomization Spirapril_Group Spirapril Group (12 mg/day) Randomization->Spirapril_Group Nitrendipine_Group Nitrendipine Group (20 mg/day) Randomization->Nitrendipine_Group Week_4_Eval 4-Week Evaluation (Assess BP Control) Spirapril_Group->Week_4_Eval Nitrendipine_Group->Week_4_Eval Dose_Increase_S Dose Increase (Spirapril 24 mg/day) Week_4_Eval->Dose_Increase_S If BP not controlled Dose_Increase_N Dose Increase (Nitrendipine 40 mg/day) Week_4_Eval->Dose_Increase_N If BP not controlled Week_8_Eval 8-Week Evaluation (Assess BP Control) Dose_Increase_S->Week_8_Eval Dose_Increase_N->Week_8_Eval Add_HCTZ_S Add Hydrochlorothiazide (12.5 mg/day) Week_8_Eval->Add_HCTZ_S If BP not controlled Add_HCTZ_N Add Hydrochlorothiazide (12.5 mg/day) Week_8_Eval->Add_HCTZ_N If BP not controlled Final_Analysis Final Analysis (Efficacy and Safety) Add_HCTZ_S->Final_Analysis Add_HCTZ_N->Final_Analysis

Workflow of the Comparative Clinical Trial.

References

A Head-to-Head Comparison of Spirapril and Fosinopril in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the angiotensin-converting enzyme (ACE) inhibitors spirapril and fosinopril, focusing on their performance in experimental preclinical and clinical settings. The information is curated to assist researchers and drug development professionals in evaluating the pharmacological profiles of these two therapeutic agents.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of spirapril and fosinopril, derived from a range of experimental studies.

Table 1: Pharmacokinetic Profile
ParameterSpiraprilFosinoprilSpecies/Context
Active Metabolite SpiraprilatFosinoprilat-
Elimination Half-life ~40 hours (Spiraprilat)[1]Long half-lifeHuman[1]
Elimination Route Dual: Renal and Hepatic[1]Dual: Renal and Hepatic[2]Human
Protein Binding ->99% (Fosinoprilat)Human
Time to Peak Plasma Concentration 2-3 hours (Spiraprilat)[1]~3 hoursHuman
Table 2: Pharmacodynamic Profile: ACE Inhibition
ParameterSpirapril / SpiraprilatFosinopril / FosinoprilatSpecies/Context
In Vitro IC50 0.8 nM (Spiraprilat)[3]11 nM (SQ 27,519 - active moiety)Rabbit Lung ACE[3]
In Vivo ID50 (i.v.) 16 µg/kg (Spirapril)[3]-Anesthetized Rats[3]
Oral Efficacy Potent and sustained at 0.03-1 mg/kg[3]Equipotent to captoprilConscious Rats[3]
Table 3: Comparative Efficacy in a Clinical Setting (Patients with Coronary Heart Disease and COPD)
Parameter (after 12 weeks of therapy)SpiraprilFosinopril
Decrease in Mean Pulmonary Artery Pressure 16.4%6.5%
Decrease in Fibrinogen Levels 18.7%5.8%
Decrease in Hematocrit Levels 13.4%9.2%

Data from a study on patients with coronary heart disease, chronic obstructive pulmonary disease, and arterial hypertension.[4]

Experimental Protocols

Detailed methodologies from key experimental studies are provided below to allow for replication and critical evaluation.

In Vivo Model of Myocardial Infarction and Cardiac Remodeling

This protocol was utilized in a study comparing the effects of spirapril and zofenopril on cardiac remodeling in rats post-myocardial infarction.[5][6]

  • Animal Model: Normotensive male Wistar rats (220-240 g).

  • Induction of Myocardial Infarction:

    • Anesthetize the rats.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left coronary artery.

    • Sham-operated animals undergo the same procedure without ligation.

  • Treatment Regimen:

    • Administer spirapril (2-2.5 mg/kg/day) or fosinopril (dose would need to be determined for a head-to-head study) in drinking water.

    • Commence treatment immediately after myocardial infarction or sham operation.

    • Continue treatment for six weeks.

  • Outcome Measures:

    • At the end of the treatment period, sacrifice the rats.

    • Rapidly remove the heart and perfuse it via the Langendorff method.

    • Measure heart rate and left ventricular pressure at baseline and during stimulation with isoprenaline (6 nM).

    • Determine heart and lung weights to assess cardiac mass and pulmonary congestion.

    • Measure left ventricular cavity volume to assess ventricular enlargement.

Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol is based on a study evaluating the effects of spirapril on left ventricular hypertrophy and myocardial damage in SHR.[7]

  • Animal Model: Young 5-week-old Spontaneously Hypertensive Rats (SHR).

  • Treatment Regimen:

    • Treat one group of SHR with spirapril for 3 months.

    • A control group of SHR receives no treatment.

  • Outcome Measures:

    • Monitor blood pressure throughout the study.

    • At the end of the study, sacrifice the rats.

    • Examine left ventricular shape, weight, and wall thickness.

    • Perform morphometric analysis of the ventricular myocardium to determine:

      • The relative amount, number, and average dimension of myocardial scarring.

      • Volume fraction, surface area, numerical density, and oxygen diffusion distance of coronary capillaries.

Clinical Evaluation in Patients with Coronary Heart Disease (CHD) and Chronic Obstructive Pulmonary Disease (COPD)

This protocol was used in a comparative study of spirapril, fosinopril, and enalapril.[4]

  • Study Population: 89 male patients with CHD, COPD, and Stage I-II arterial hypertension.

  • Treatment Regimen:

    • Administer ACE inhibitors (spirapril, fosinopril, or enalapril) in combination with dihydropyridine calcium antagonists and M-cholinolytics.

    • The duration of ACE inhibitor therapy is 12 weeks.

  • Outcome Measures (measured at baseline and after 12 weeks):

    • 24-hour blood pressure monitoring.

    • Mean pulmonary artery pressure (MPAP).

    • Lung function tests.

    • Endothelium-dependent and -independent vasoreactivity.

    • Hemorheology parameters (e.g., fibrinogen, hematocrit).

    • Quality of life assessment.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the mechanism of action and experimental evaluation of spirapril and fosinopril.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE Angiotensin-Converting Enzyme (ACE) Spirapril_Fosinopril Spirapril / Fosinopril Spirapril_Fosinopril->ACE inhibits AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Sodium_Retention->Blood_Pressure

Caption: Mechanism of action of Spirapril and Fosinopril within the Renin-Angiotensin System.

Experimental_Workflow Start Start: Select Animal Model (e.g., SHR or MI-induced rat) Group_Allocation Randomly Allocate to Groups: - Vehicle Control - Spirapril - Fosinopril Start->Group_Allocation Treatment Administer Treatment (e.g., daily oral gavage or in drinking water) Group_Allocation->Treatment Monitoring In-life Monitoring (e.g., Blood Pressure, ECG) Treatment->Monitoring Monitoring->Treatment Endpoint Endpoint Collection (e.g., after 6 weeks) Monitoring->Endpoint Tissue_Harvest Harvest Tissues (Heart, Lungs, Kidneys, etc.) Endpoint->Tissue_Harvest Analysis Ex Vivo Analysis: - Histopathology - Biomarker Assays - Gene/Protein Expression Tissue_Harvest->Analysis Data_Analysis Statistical Data Analysis and Comparison Analysis->Data_Analysis

Caption: Generalized experimental workflow for comparing ACE inhibitors in rodent models.

References

Interpreting clinical trial data for Spirapril Hydrochloride for research purposes

Author: BenchChem Technical Support Team. Date: November 2025

Spirapril, a long-acting angiotensin-converting enzyme (ACE) inhibitor, presents a noteworthy profile for researchers in cardiovascular therapeutics. This guide provides a comparative analysis of Spirapril Hydrochloride against other prominent ACE inhibitors, supported by clinical trial data and detailed experimental context.

Comparative Efficacy in Hypertension

Clinical studies have demonstrated the antihypertensive efficacy of spirapril. A large post-marketing surveillance study involving 5,000 patients with arterial hypertension found that a single daily dose of 6 mg of spirapril was very effective in reducing both systolic and diastolic blood pressure. The responder rate was 89.4% for systolic and 85.4% for diastolic blood pressure.[1] The antihypertensive effect was more pronounced in patients with higher baseline blood pressure.[1]

In comparative trials, spirapril has shown efficacy at least equivalent to other ACE inhibitors such as enalapril, lisinopril, trandolapril, and captopril.[2] Dose-finding studies indicated that doses of 6-24 mg/day of spirapril produced a similar blood pressure-lowering effect, while doses of 1-3 mg/day were less effective.[2] A study in elderly hypertensive patients suggested that 3 mg of spirapril is a suitable starting dose.[3]

Table 1: Comparison of Blood Pressure Reduction in Hypertensive Patients

ACE InhibitorDosageMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Study PopulationReference
Spirapril6 mg/dayNot specifiedNot specified, but high responder rate5000 patients with arterial hypertension[1]
Spirapril3 mg/day1210Elderly (>60 years)[3]
Spirapril6 mg/day109Elderly (>60 years)[3]
Ramipril1.25-10 mg/day19.914.7591 patients with essential hypertension
LisinoprilNot specifiedNot specifiedNot specifiedNot specified[4]

Performance in Heart Failure

ACE inhibitors are a cornerstone in the management of heart failure. While specific large-scale mortality trials on spirapril in heart failure are less prominent in the available literature, its hemodynamic effects have been studied. In patients with moderate to severe congestive heart failure, spirapril doses greater than 1.0 mg demonstrated significant reductions in mean arterial pressure, systemic vascular resistance, and pulmonary capillary wedge pressure.[5]

For comparison, the landmark CONSENSUS study demonstrated that enalapril significantly reduced mortality in patients with severe heart failure. At six months, the mortality was 26% in the enalapril group versus 44% in the placebo group, a 40% reduction.[6] Similarly, the SOLVD trial showed that enalapril reduced mortality and hospitalizations for heart failure in patients with left ventricular ejection fraction ≤35%.[7] The GISSI-3 trial, which included over 19,000 patients, showed that lisinopril, when given within 24 hours of a myocardial infarction, reduced mortality.[3]

Table 2: Key Outcomes in Heart Failure Clinical Trials

ACE InhibitorTrialKey FindingPatient PopulationReference
EnalaprilCONSENSUS40% reduction in mortality at 6 monthsSevere congestive heart failure (NYHA class IV)[6]
EnalaprilSOLVDReduced mortality and heart failure hospitalizationsLeft ventricular ejection fraction ≤35%[7]
LisinoprilGISSI-3Reduced mortality when administered early post-myocardial infarctionPatients with acute myocardial infarction[3]

Pharmacokinetics and Safety Profile

Spirapril is a prodrug that is converted to its active metabolite, spiraprilat.[2] It has a long elimination half-life of about 40 hours, allowing for once-daily administration.[2] A key advantage of spirapril is its dual elimination pathway through both renal and hepatic routes, which may be beneficial in patients with renal impairment.[8]

The incidence of cough, a common side effect of ACE inhibitors, has been reported to be low with spirapril. In a large study, coughing was observed in only 0.88% of patients.[1] Another study in elderly patients reported a higher incidence of cough (13-17%).[3]

Table 3: Pharmacokinetic and Safety Comparison

ParameterSpiraprilEnalaprilLisinoprilRamipril
Prodrug YesYesNoYes
Active Metabolite SpiraprilatEnalaprilat-Ramiprilat
Elimination Half-life ~40 hours11 hours (enalaprilat)12 hours13-17 hours (ramiprilat)
Elimination Route Renal and Hepatic[8]Primarily RenalPrimarily RenalPrimarily Renal
Common Side Effects Cough, dizziness, headache[3]Cough, hypotension[6]Dizziness, cough, changes in kidney function[9]Hypotension, hyperkalemia, renal failure[10]

Experimental Protocols

While specific, detailed protocols for every cited trial are not publicly available in their entirety, the general methodologies can be summarized.

Hypertension Trials (General Protocol):

  • Study Design: Typically multicenter, randomized, double-blind, and placebo- or active-controlled.

  • Patient Population: Adults with mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 114 mmHg).

  • Treatment Protocol: Following a placebo run-in period (e.g., 4 weeks), patients are randomized to receive the study drug (e.g., spirapril 3 mg or 6 mg daily) or a comparator/placebo for a defined period (e.g., 6-8 weeks).[3]

  • Efficacy Endpoints: The primary endpoint is typically the change from baseline in seated or standing systolic and diastolic blood pressure. Responder rates (percentage of patients achieving a target blood pressure or a specified reduction) are also commonly assessed.

  • Safety and Tolerability: Assessed through the monitoring and reporting of adverse events, laboratory tests (e.g., serum creatinine, potassium), and physical examinations.

Heart Failure Trials (General Protocol):

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled trials are the gold standard.

  • Patient Population: Patients with a confirmed diagnosis of chronic heart failure, often classified by New York Heart Association (NYHA) functional class and left ventricular ejection fraction (LVEF).[6][7]

  • Treatment Protocol: Patients are randomized to receive the ACE inhibitor or placebo, in addition to standard heart failure therapy (e.g., diuretics, digoxin). The dose of the study drug is typically titrated up to a target or maximally tolerated dose.

  • Efficacy Endpoints: Primary endpoints often include all-cause mortality, cardiovascular mortality, and hospitalizations for heart failure. Secondary endpoints may include changes in exercise capacity, NYHA class, and quality of life scores.

  • Safety and Tolerability: Monitored through adverse event reporting, with particular attention to hypotension, renal dysfunction, and hyperkalemia.

Visualizing the Mechanism and Workflow

To further elucidate the context of spirapril's function, the following diagrams illustrate the Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway targeted by ACE inhibitors and a generalized workflow for a clinical trial.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Spirapril Spirapril (ACE Inhibitor) Spirapril->ACE Inhibits Inactive_Metabolites Inactive Metabolites Spirapril->Inactive_Metabolites Prevents Breakdown AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Sodium_Water_Retention->Increased_BP Bradykinin Bradykinin Bradykinin->Inactive_Metabolites ACE Vasodilation Vasodilation Bradykinin->Vasodilation Promotes

Caption: RAAS signaling pathway and the mechanism of action of Spirapril.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Placebo_Run_in Placebo Run-in Period Informed_Consent->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Group_A Treatment Group A (e.g., Spirapril) Randomization->Group_A Group_B Treatment Group B (e.g., Placebo or Active Comparator) Randomization->Group_B Follow_up Follow-up Visits (Data Collection) Group_A->Follow_up Group_B->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Generalized workflow of a randomized controlled clinical trial.

References

Spirapril Hydrochloride: A Comparative Analysis of Efficacy in Placebo-Controlled Studies

Author: BenchChem Technical Support Team. Date: November 2025

Spirapril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, has been evaluated in numerous placebo-controlled studies to validate its efficacy in treating conditions such as hypertension.[1] This comparison guide provides a detailed overview of the quantitative data from these studies, outlines the experimental protocols, and visualizes the underlying signaling pathways and study designs for researchers, scientists, and drug development professionals.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Spirapril acts by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1] By blocking ACE, spirapril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation (widening of blood vessels) and a subsequent reduction in blood pressure.[1]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Spirapril Spirapril (ACE Inhibitor) Spirapril->ACE inhibits

Spirapril's inhibition of ACE within the RAAS pathway.

Efficacy in Hypertension: Placebo-Controlled and Comparative Studies

Clinical trials have demonstrated the antihypertensive effects of spirapril in patients with mild to severe essential hypertension.

Table 1: Summary of Placebo-Controlled Studies on Spirapril in Hypertension
StudyDosageTreatment DurationMean Reduction in Systolic Blood Pressure (mmHg)Mean Reduction in Diastolic Blood Pressure (mmHg)
Spirapril vs. Placebo 6 mg/day6 weeks14.911.5
12 mg/day6 weeks15.412.0
24 mg/day6 weeks17.812.4
Placebo6 weeks3.13.6
Spirapril in Elderly Patients 3 mg/day6 weeks1210
6 mg/day6 weeks109
Placebo4 weeks--

Note: Data compiled from multiple sources.[2]

Table 2: Comparison of Spirapril with Other ACE Inhibitors
StudyTreatment ArmsTreatment DurationPeak Reduction in Diastolic Blood Pressure (mmHg)Trough Reduction in Diastolic Blood Pressure (mmHg)
Spirapril vs. Enalapril Spirapril 6 mg/day8 weeks-17.4-14.7
Enalapril 5-20 mg/day8 weeks-14.8-12.4
Placebo8 weeks--
Spirapril vs. Captopril (in Heart Failure) Spirapril12 weeks-More pronounced decrease in Mean Arterial Pressure
Captopril12 weeks-Less pronounced decrease in Mean Arterial Pressure

Note: Data compiled from multiple sources.[3][4]

Experimental Protocols

The validation of spirapril's effects relies on robust clinical trial methodologies. Below are summaries of typical experimental protocols.

Protocol 1: Placebo-Controlled, Double-Blind, Parallel-Group Study in Essential Hypertension
  • Objective: To assess the dose-response relationship and efficacy of spirapril compared to placebo in patients with mild to severe essential hypertension.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Male and female patients aged 18-75 with a diagnosis of essential hypertension (sitting diastolic blood pressure between 95 and 114 mmHg).

  • Procedure:

    • Washout Period: A 4-week single-blind placebo washout period.

    • Randomization: Eligible patients are randomized to receive once-daily oral doses of spirapril (e.g., 6 mg, 12 mg, or 24 mg) or placebo.

    • Treatment Phase: A 6-week double-blind treatment period.

    • Blood Pressure Measurement: Blood pressure is measured at trough (24 hours post-dose) and peak (2-8 hours post-dose) at baseline and at specified intervals throughout the treatment period.

  • Primary Endpoints: Change from baseline in sitting systolic and diastolic blood pressure at the end of the treatment period.

  • Secondary Endpoints: Responder rates (percentage of patients achieving a target blood pressure), adverse event monitoring.

Experimental_Workflow cluster_protocol Protocol 1: Placebo-Controlled Hypertension Trial cluster_arms Treatment Arms Washout 4-Week Placebo Washout Period Randomization Randomization Washout->Randomization Treatment 6-Week Double-Blind Treatment Period Randomization->Treatment Spirapril_6 Spirapril 6mg Spirapril_12 Spirapril 12mg Spirapril_24 Spirapril 24mg Placebo Placebo Endpoint Endpoint Assessment (Blood Pressure Measurement) Treatment->Endpoint

References

Spirapril Hydrochloride: A Comparative Guide to Drug Interactions in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the drug interaction profile of Spirapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, when used in combination therapies. The information presented is intended to support research and development efforts by offering a comparative look at its interactions with other commonly co-administered drug classes, supported by available experimental data and detailed methodologies.

Executive Summary

Spirapril, through its active metabolite spiraprilat, effectively lowers blood pressure by inhibiting the angiotensin-converting enzyme (ACE) in the renin-angiotensin-aldosterone system (RAAS). While generally well-tolerated, its use in combination with other medications requires careful consideration due to the potential for significant drug interactions. This guide focuses on three key combination therapies: diuretics (thiazide and potassium-sparing) and non-steroidal anti-inflammatory drugs (NSAIDs). While spirapril has been shown to have no relevant drug interactions in some studies, specific combinations warrant caution.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Spirapril's therapeutic effect is centered on the inhibition of ACE, a key enzyme in the RAAS pathway. This inhibition leads to reduced production of angiotensin II, a potent vasoconstrictor, and decreased aldosterone secretion. The overall effect is vasodilation and reduced sodium and water retention, leading to a decrease in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->BP_Increase Renin Renin ACE ACE Spirapril Spirapril (Spiraprilat) Spirapril->ACE

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Spirapril.

Drug Interaction Profiles

Diuretics

The interaction between spirapril and diuretics depends on the type of diuretic used.

Combination therapy with thiazide diuretics is common for achieving greater antihypertensive control. Clinical studies have investigated the pharmacokinetic interaction between spirapril and hydrochlorothiazide.

Table 1: Pharmacokinetic Parameters of Spirapril and Hydrochlorothiazide Co-administration

Drug/MetaboliteParameterSpirapril AloneSpirapril + HydrochlorothiazideHydrochlorothiazide AloneHydrochlorothiazide + Spirapril
Spirapril AUC (ng·h/mL)Not specifiedNot significantly different--
Cmax (ng/mL)Not specifiedNot significantly different--
Spiraprilat AUC (ng·h/mL)Not specifiedNot significantly different--
Cmax (ng/mL)Not specifiedNot significantly different--
Hydrochlorothiazide AUC (ng·h/mL)--Not specifiedNot significantly different
Cmax (ng/mL)--Not specifiedNot significantly different

AUC: Area under the plasma concentration-time curve. Cmax: Maximum plasma concentration. Data from a study involving single doses of 24 mg of spirapril and 50 mg of hydrochlorothiazide.

Experimental Protocol: Spirapril and Hydrochlorothiazide Interaction Study

  • Study Design: An open-label, randomized, 3-way crossover study.

  • Participants: 12 healthy male subjects.

  • Treatments:

    • A single oral dose of a fixed-combination bi-layer tablet containing this compound monohydrate and hydrochlorothiazide.

    • A single oral dose of a tablet containing only this compound monohydrate.

    • A single oral dose of a tablet containing only hydrochlorothiazide.

  • Pharmacokinetic Analysis: Plasma concentrations of spirapril, its active metabolite spiraprilat, and hydrochlorothiazide were measured at various time points to determine pharmacokinetic parameters such as AUC and Cmax.

The combination of ACE inhibitors, including spirapril, with potassium-sparing diuretics poses a significant risk of hyperkalemia (elevated serum potassium levels). This is due to the aldosterone-lowering effect of ACE inhibitors, which reduces potassium excretion, and the potassium-retaining action of the diuretic.

Table 2: Risk of Hyperkalemia with ACE Inhibitor and Potassium-Sparing Diuretic Combination Therapy

Study PopulationInteracting DrugKey Findings
Hypertensive patients (n=12)Spironolactone (n=10), Amiloride (n=2)No clinically relevant hyperkalemia was observed in patients with normal renal function and close monitoring.
Adult outpatientsSpironolactoneThe prevalence of hyperkalemia (>5.0 mmol/L) was 11.2% in patients taking a combination of spironolactone and an ACE inhibitor or ARB.
Patients with heart failureSpironolactoneA meta-analysis showed a modest average increase of 0.19 mEq/L in serum potassium in those receiving spironolactone in combination with an ACEI/ARB compared to those not receiving the combination.
Patients with heart failureSpironolactoneThe risk of hyperkalemia was significantly associated with spironolactone use (Odds Ratio = 13.59).
Patients with chronic heart failureAmiloride (5 mg/day)Amiloride induced an increase in serum potassium of 0.4 mmol/l.

Experimental Protocol: Retrospective Study of ACE Inhibitor and Potassium-Sparing Diuretic Combination

  • Study Design: A retrospective study.

  • Participants: 12 hypertensive patients treated with an ACE inhibitor and a potassium-sparing diuretic for a mean of 17 months.

  • Data Collection: Patient records were reviewed for serum potassium levels and renal function.

  • Key Finding: The study suggested that the combination can be used safely with close monitoring in patients with normal renal function.

ExpWorkflow_K_Sparing Start Patient Population: Hypertensive patients on ACE Inhibitor therapy Treatment Addition of Potassium-Sparing Diuretic (e.g., Spironolactone) Start->Treatment Monitoring Regular Monitoring of: - Serum Potassium - Renal Function Treatment->Monitoring Outcome Assessment of Hyperkalemia Risk Monitoring->Outcome

Caption: Experimental workflow for assessing the risk of hyperkalemia with combined ACE inhibitor and potassium-sparing diuretic therapy.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The concurrent use of NSAIDs with ACE inhibitors like spirapril can lead to a reduction in the antihypertensive effect and an increased risk of acute kidney injury. This is particularly pronounced in what is known as the "triple whammy," where an ACE inhibitor, a diuretic, and an NSAID are taken together.

Mechanism of Interaction:

  • ACE Inhibitors: Cause vasodilation of the efferent arteriole of the glomerulus.

  • NSAIDs: Inhibit prostaglandin synthesis, leading to vasoconstriction of the afferent arteriole.

  • Diuretics: Can cause volume depletion.

This combination of effects can significantly reduce glomerular filtration rate, leading to acute kidney injury.

Table 3: Risk of Acute Kidney Injury (AKI) with ACE Inhibitor and NSAID Combination Therapy

Study PopulationInteracting DrugsKey Findings
Patients on antihypertensive therapyACE inhibitor/ARB + Diuretic + NSAID ("Triple Whammy")A 31% increased risk for acute kidney injury, with a nearly twofold increased risk in the first 30 days of treatment.
Retrospective cohortACE inhibitor/ARB + Diuretic + NSAIDOut of 115,980 patients on an ACE inhibitor or ARB and a diuretic, 23% were also dispensed an NSAID.
Osteoarthritic hypertensive patientsEnalapril + DiclofenacConcomitant treatment led to a deterioration of renal function.

Experimental Protocol: Case-Control Study of the "Triple Whammy" Effect

  • Study Design: A nested case-control study within a large population-based cohort.

  • Data Source: UK Clinical Practice Research Datalink and the Hospital Episodes Statistics Database.

  • Participants: 487,372 individuals prescribed antihypertensives.

  • Analysis: The incidence of acute kidney injury was compared between patients taking different combinations of antihypertensives and NSAIDs.

  • Key Finding: The "triple whammy" combination was associated with a significantly increased risk of acute kidney injury.

Caption: Logical relationship of the "Triple Whammy" drug interaction leading to an increased risk of acute kidney injury.

Conclusion and Recommendations for Research

The available evidence indicates that while spirapril's combination with thiazide diuretics appears to be safe from a pharmacokinetic standpoint, its co-administration with potassium-sparing diuretics and NSAIDs requires significant caution and diligent patient monitoring.

For future research, there is a clear need for prospective, well-controlled clinical trials specifically investigating the pharmacodynamic and clinical outcomes of spirapril in combination with various NSAIDs and potassium-sparing diuretics. Such studies should focus on quantifying the changes in blood pressure, serum potassium levels, and renal function markers to provide more precise guidance for clinical practice and drug development. Further research into the patient-specific factors that may predispose individuals to adverse events from these drug combinations is also warranted.

Safety Operating Guide

Proper Disposal of Spirapril Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of Spirapril Hydrochloride is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal of this pharmaceutical compound.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies in the United States. The primary agencies are the Environmental Protection Agency (EPA), which sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[1][2][3] It is imperative that all disposal activities adhere to federal, state, and local regulations.[4]

Disposal Procedures

This compound should be disposed of as an unused chemical product. The recommended method is to engage a licensed, professional waste disposal company.[4] This ensures that the compound is managed in an environmentally responsible and compliant manner.

Key Steps for Disposal:

  • Segregation: Isolate this compound waste from other laboratory waste streams. It should be placed in a dedicated, clearly labeled, and suitable sealed container to prevent accidental exposure or release.[4]

  • Labeling: The container must be accurately labeled as "Hazardous Waste" and include the name "this compound."

  • Storage: Store the waste container in a designated, secure area away from incompatible materials. The storage conditions should be cool and well-ventilated.[5]

  • Professional Disposal: Arrange for a licensed hazardous waste contractor to collect and dispose of the material. Most pharmaceutical waste is incinerated at a permitted treatment facility.[2]

  • Documentation: Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal company.

What to Avoid:

  • Do not flush down the drain: Disposing of this compound into the sewer system is strictly prohibited as it can contaminate water supplies.[2][4][5] The EPA's Subpart P regulations explicitly forbid the flushing of hazardous waste pharmaceuticals.[2]

  • Do not dispose of in regular trash: Unused or expired pharmaceuticals should not be placed in the household or laboratory trash unless specific guidance from a licensed waste disposal professional allows for it after proper deactivation.[6][7][8]

Emergency Procedures

In the event of a spill, prevent further leakage if it is safe to do so.[4][5] Avoid creating dust.[4] Sweep up the spilled material and place it in a suitable, closed container for disposal.[4] Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including gloves and eye protection.[4][5]

Quantitative Data

Specific quantitative data regarding disposal limits or concentrations for this compound are not publicly available and would be determined by the licensed waste disposal company based on their permits and processing capabilities.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are proprietary to licensed waste disposal facilities and are not publicly documented. The methodologies are designed to ensure complete destruction of the active pharmaceutical ingredient while complying with environmental regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Professional Disposal cluster_3 Prohibited Actions Generate Waste Generate Waste Segregate Segregate Generate Waste->Segregate No Drain Disposal No Drain Disposal Generate Waste->No Drain Disposal No Trash Disposal No Trash Disposal Generate Waste->No Trash Disposal Label Container Label Container Segregate->Label Container Store Securely Store Securely Label Container->Store Securely Contact Vendor Contact Vendor Store Securely->Contact Vendor Arrange Pickup Arrange Pickup Contact Vendor->Arrange Pickup Document Disposal Document Disposal Arrange Pickup->Document Disposal

Caption: this compound Disposal Workflow

References

Personal protective equipment for handling Spirapril Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Spirapril Hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Appropriate handling and disposal are necessary to mitigate these risks.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.[1]Protects eyes from splashes and dust.
Hand Protection Protective gloves (e.g., nitrile).Prevents skin contact. Gloves must be inspected before use and disposed of properly.[2]
Body Protection Impervious clothing (e.g., lab coat).Protects skin from accidental spills.[1]
Respiratory Protection Suitable respirator.Required when engineering controls are insufficient to control airborne exposure.[1]

Operational Procedures

A systematic approach to handling this compound is essential for safety and experimental integrity.

Handling and Storage Workflow

The following diagram outlines the standard operating procedure for the handling and storage of this compound.

Figure 1. Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage Don PPE 1. Don Appropriate PPE Verify Ventilation 2. Verify Fume Hood/Ventilation is Operational Don PPE->Verify Ventilation Prepare Workspace 3. Prepare Clean Workspace Verify Ventilation->Prepare Workspace Retrieve from Storage 4. Retrieve from Storage (-20°C for powder) Prepare Workspace->Retrieve from Storage Weigh/Measure 5. Weigh/Measure in Ventilated Area Retrieve from Storage->Weigh/Measure Prepare Solution 6. Prepare Solution (if applicable) Weigh/Measure->Prepare Solution Seal Container 7. Tightly Seal Container Prepare Solution->Seal Container Return to Storage 8. Return to Appropriate Storage (-20°C or -80°C in solvent) Seal Container->Return to Storage

Caption: Workflow for safe handling and storage.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure you are wearing the specified PPE.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Handling : Avoid the formation of dust and aerosols.[1] Prevent contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Storage : Keep the container tightly sealed when not in use.[1] Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

First Aid Measures

In case of accidental exposure, follow these immediate first aid protocols.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue to rinse for at least 15 minutes. Seek prompt medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

Disposal Decision Tree

The following diagram illustrates the decision-making process for the disposal of this compound waste.

Figure 2. This compound Disposal Decision Tree Start Start: Waste Generated Is Material Contaminated? Is Material Contaminated? Start->Is Material Contaminated? Segregate Waste Segregate as Hazardous Waste Is Material Contaminated?->Segregate Waste Yes Consult EHS Consult Institutional EHS Guidelines Is Material Contaminated?->Consult EHS No/Unsure Dispose via Licensed Contractor Dispose via Licensed Professional Waste Disposal Company Segregate Waste->Dispose via Licensed Contractor End End Dispose via Licensed Contractor->End End of Process Consult EHS->Dispose via Licensed Contractor

Caption: Decision tree for proper waste disposal.

Waste Disposal Protocol
  • Collection : Collect waste in a suitable, closed, and properly labeled container.[2]

  • Spill Management : In case of a spill, absorb the material with a fine-powdered liquid-binding material like diatomite.[1] Decontaminate surfaces by scrubbing with alcohol.[1]

  • Disposal : Dispose of the substance and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][2] It is recommended to use a licensed, professional waste disposal company.[2] Do not allow the product to enter drains or water courses.[1]

By adhering to these safety protocols, you contribute to a safer research environment and ensure the integrity of your work. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound before use.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.